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  • Product: 2-Cyclohexyl-2-hydroxyacetonitrile
  • CAS: 4354-47-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical Properties, Synthesis, and Applications of 2-Cyclohexyl-2-hydroxyacetonitrile

Executive Summary 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile) is a highly versatile cyanohydrin intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile) is a highly versatile cyanohydrin intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a cyclohexane ring bonded to a chiral cyanohydrin moiety, this compound serves as a critical synthetic linchpin for generating α -hydroxy acids, β -amino alcohols, and various heterocyclic scaffolds.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications, tailored specifically for process chemists and drug development professionals.

Structural Characteristics and Physicochemical Properties

The molecular architecture of 2-cyclohexyl-2-hydroxyacetonitrile ( C8​H13​NO ) consists of a lipophilic cyclohexane ring adjacent to a highly polar, reactive cyanohydrin group. This dual nature dictates its behavior in biphasic reaction systems and its solubility profile. The C2 carbon is a stereocenter, meaning the compound exists as a racemate (CAS 4354-47-6)[1] or as isolated enantiomers, such as the (R)-enantiomer (CAS 100007-62-3)[2].

The compound's moderate lipophilicity (XLogP3 = 1.7)[3] ensures excellent partitioning into standard organic extraction solvents (e.g., ethyl acetate, dichloromethane) while the hydroxyl and nitrile groups provide a topological polar surface area (TPSA) of 44 Ų[3], facilitating hydrogen bonding interactions.

Quantitative Data Summary
PropertyValueReference
IUPAC Name 2-cyclohexyl-2-hydroxyacetonitrile[PubChem][3]
CAS Number 4354-47-6 (Racemic)[Sigma-Aldrich][1]
Molecular Formula C8​H13​NO [PubChem][3]
Molecular Weight 139.19 g/mol [PubChem][3]
Exact Mass 139.0997 Da[PubChem][3]
XLogP3 1.7[PubChem][3]
Topological Polar Surface Area 44 Ų[PubChem][3]
Hydrogen Bond Donors / Acceptors 1 / 2[PubChem][3]
Physical Form Clear to yellow liquid[Sigma-Aldrich][1]
Storage Temperature Room Temp (Racemic) / 2-8°C (Chiral)[Sigma-Aldrich][1], [ChemScene][4]

Mechanistic Synthesis and Reaction Causality

The most robust and scalable method for synthesizing 2-cyclohexyl-2-hydroxyacetonitrile is the nucleophilic addition of cyanide to cyclohexanecarbaldehyde. To avoid the direct handling of highly toxic and volatile hydrogen cyanide (HCN) gas, modern process chemistry employs a bisulfite-mediated pathway .

The Bisulfite Adduct Strategy

Reacting cyclohexanecarbaldehyde with sodium bisulfite ( NaHSO3​ ) generates a water-soluble α -hydroxy sulfonate intermediate. Causality: The bisulfite adduct serves two critical purposes:

  • Solubility & Phase Transfer: It pulls the lipophilic aldehyde into the aqueous phase, ensuring intimate mixing with the cyanide salt.

  • Leaving Group Dynamics: The sulfite ion ( SO32−​ ) is a superior leaving group compared to hydroxide ( OH− ). When sodium cyanide ( NaCN ) is introduced, the cyanide ion smoothly displaces the sulfite group via an SN​2 -like trajectory, driving the equilibrium strongly toward the cyanohydrin.

SynthesisWorkflow SM Cyclohexanecarbaldehyde (Starting Material) Reaction Nucleophilic Addition (0-5 °C, Biphasic) SM->Reaction Reagents NaCN + NaHSO3 (Aqueous) Reagents->Reaction Workup Organic Extraction (Neutral/Slightly Acidic) Reaction->Workup Phase Separation Product 2-Cyclohexyl-2-hydroxyacetonitrile (Target Cyanohydrin) Workup->Product Isolation

Figure 1: Step-by-step synthetic workflow and isolation of 2-Cyclohexyl-2-hydroxyacetonitrile.

Experimental Protocol: Synthesis and Isolation

The following protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at each critical juncture without requiring immediate offline analytics.

Step 1: Formation of the Bisulfite Adduct
  • Procedure: Dissolve 1.2 equivalents of NaHSO3​ in distilled water. Cool the solution to 0-5 °C using an ice bath. Vigorously stir and add 1.0 equivalent of cyclohexanecarbaldehyde dropwise over 30 minutes.

  • Causality: The low temperature prevents the thermal degradation of the bisulfite and controls the exothermic formation of the adduct.

  • Self-Validation: The initial biphasic mixture (organic aldehyde + aqueous buffer) will gradually homogenize or form a thick white slurry (the bisulfite adduct). The complete disappearance of the distinct pungent odor of the free aldehyde confirms full conversion.

Step 2: Cyanation
  • Procedure: Maintain the reaction at 0-5 °C. Slowly add a pre-chilled aqueous solution of 1.2 equivalents of NaCN dropwise to the bisulfite slurry. Stir for 2-4 hours.

  • Causality: Cyanohydrin formation is an exothermic equilibrium reaction. Elevated temperatures favor the entropically driven retro-cyanohydrin decomposition, which pushes the equilibrium back toward the starting materials and releases toxic HCN gas. Strict temperature control maximizes yield and ensures safety.

  • Self-Validation: As the reaction proceeds, the white slurry will dissolve, and a new distinct organic layer (the clear/yellow liquid cyanohydrin) will separate out and float on top of the aqueous phase, as the product is significantly less water-soluble than the intermediate.

Step 3: Extraction and Workup
  • Procedure: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with a slightly acidic brine solution (pH ~5-6), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Strict avoidance of basic aqueous washes (e.g., NaHCO3​ or NaOH ) is mandatory. Hydroxide ions rapidly catalyze the deprotonation of the cyanohydrin's hydroxyl group, triggering the collapse of the molecule back to the aldehyde and free cyanide ion.

  • Self-Validation: TLC analysis (using a 4:1 Hexanes/EtOAc system) will show the complete absence of the UV-active/stainable aldehyde spot and the presence of a new, more polar cyanohydrin spot that stains vividly with potassium permanganate ( KMnO4​ ).

Downstream Applications in Drug Development

In pharmaceutical development, 2-cyclohexyl-2-hydroxyacetonitrile is rarely the final API; rather, it is a highly functionalized building block. The orthogonal reactivity of the nitrile and hydroxyl groups allows for divergent synthetic pathways.

DownstreamPathways Cyanohydrin 2-Cyclohexyl-2-hydroxyacetonitrile Hydrolysis Acidic Hydrolysis (HCl, Heat) Cyanohydrin->Hydrolysis Reduction Catalytic Hydrogenation (H2, Pd/C) Cyanohydrin->Reduction AlphaHydroxyAcid Cyclohexylglycolic Acid Hydrolysis->AlphaHydroxyAcid BetaAminoAlcohol 2-Amino-1-cyclohexylethanol Reduction->BetaAminoAlcohol

Figure 2: Downstream synthetic transformations of 2-Cyclohexyl-2-hydroxyacetonitrile.

  • α -Hydroxy Acids: Strong acidic hydrolysis (e.g., refluxing in aqueous HCl) converts the nitrile group into a carboxylic acid, yielding cyclohexylglycolic acid. This motif is prevalent in anticholinergic drugs.

  • β -Amino Alcohols: Catalytic hydrogenation (e.g., utilizing H2​ over Pd/C or Raney Nickel) reduces the nitrile to a primary amine, yielding 2-amino-1-cyclohexylethanol. These structures are critical chiral auxiliaries and pharmacophores in beta-blockers and central nervous system (CNS) therapeutics.

Safety and Handling Standards

As a cyanohydrin, 2-cyclohexyl-2-hydroxyacetonitrile carries significant toxicity risks (GHS Classification: Acute Tox. 4 for oral, dermal, and inhalation exposure)[2].

  • Equilibrium Hazard: The compound exists in a dynamic equilibrium with trace amounts of free HCN. It must never be exposed to strong bases or high heat during storage, as this shifts the equilibrium toward rapid HCN release.

  • Storage: Store in tightly sealed, light-resistant containers at Room Temperature (for the racemate) or 2-8 °C (for isolated enantiomers to prevent racemization)[1],[4]. Ensure the storage environment is well-ventilated and segregated from strong oxidizers and strong alkalis.

References

  • PubChem. "2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "(R)-2-Hydroxy-2-cyclohexylacetonitrile | C8H13NO | CID 10887989". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Foreword: The Synthetic Utility of α-Hydroxynitriles 2-Cyclohexyl-2-hydroxyacetonitrile, a key α-hydroxynitrile (cyanohydrin), represents a versatile building block in modern organic synthesis. Its bifunctional nature, p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Synthetic Utility of α-Hydroxynitriles

2-Cyclohexyl-2-hydroxyacetonitrile, a key α-hydroxynitrile (cyanohydrin), represents a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a diverse array of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The cyclohexyl moiety imparts lipophilicity, a desirable characteristic in many bioactive compounds. This guide provides a comprehensive overview of the principal methodologies for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile, catering to researchers, scientists, and professionals in drug development. We will delve into classical, organocatalytic, and enzymatic approaches, elucidating the underlying principles and providing detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 2-Cyclohexyl-2-hydroxyacetonitrile is paramount for its synthesis, handling, and application.

PropertyValueSource
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance Liquid (predicted)
CAS Number 4354-47-6

Chapter 1: Classical Synthesis via Nucleophilic Addition

The most direct and established route to 2-Cyclohexyl-2-hydroxyacetonitrile is the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanecarboxaldehyde. This reaction is typically reversible and can be catalyzed by either acid or base.

Reaction Mechanism

The core of this transformation lies in the attack of the nucleophilic cyanide anion on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. The reaction proceeds through a tetrahedral intermediate, which is subsequently protonated to yield the final cyanohydrin product.

G cluster_0 Nucleophilic Attack cluster_1 Protonation r Cyclohexanecarboxaldehyde i Tetrahedral Intermediate r->i cn CN⁻ cn->i i2 Tetrahedral Intermediate p 2-Cyclohexyl-2-hydroxyacetonitrile i2->p h H⁺ h->p G r Cyclohexanecarboxaldehyde p (R)-O-methoxycarbonyl 2-cyclohexyl-2-hydroxyacetonitrile r->p cf Methyl Cyanoformate cf->p cat Chiral Cinchonidine Ammonium Salt cat->p (1 mol%) G r Cyclohexanecarboxaldehyde p (S)-2-Cyclohexyl-2-hydroxyacetonitrile r->p hcn HCN hcn->p hnl Hydroxynitrile Lyase (e.g., from Hevea brasiliensis) hnl->p G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Analysis A Prepare buffer solution (e.g., citrate buffer, pH 5.5) B Add Cyclohexanecarboxaldehyde and an organic solvent (e.g., MTBE) A->B C Add Hydroxynitrile Lyase (HNL) B->C D Add HCN source (e.g., KCN/acid or TMSCN) C->D E Stir at controlled temperature D->E F Separate organic phase E->F G Extract aqueous phase F->G H Combine organic phases, dry, and concentrate G->H I Analyze by chiral HPLC/GC for yield and ee H->I

Foundational

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetonitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyclohexyl-2-hydroxyacetonitrile, a cyanohydrin derivative of cyclohexanecarboxaldehyde, is a versatile bifunctional molecule of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-hydroxyacetonitrile, a cyanohydrin derivative of cyclohexanecarboxaldehyde, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive nitrile group and a hydroxyl functionality on a sterically substantial cyclohexyl framework, makes it a valuable chiral building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, key properties, and its emerging role as an intermediate in the development of novel therapeutic agents.

Chemical Structure and IUPAC Nomenclature

2-Cyclohexyl-2-hydroxyacetonitrile possesses a stereocenter at the carbon atom bearing both the hydroxyl and nitrile groups. This gives rise to two enantiomers, (R)-2-Cyclohexyl-2-hydroxyacetonitrile and (S)-2-Cyclohexyl-2-hydroxyacetonitrile, as well as the racemic mixture.

IUPAC Name: 2-cyclohexyl-2-hydroxyacetonitrile[1]

Chemical Formula: C₈H₁₃NO[1]

Molecular Weight: 139.19 g/mol [1]

Chemical Structure:

Caption: 2D Chemical Structure of 2-Cyclohexyl-2-hydroxyacetonitrile.

Synthesis and Mechanism

The primary route for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanecarboxaldehyde. This reaction, a classic example of cyanohydrin formation, is typically catalyzed by a base.

Reaction Mechanism: Cyanohydrin Formation

The mechanism involves a two-step process:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or water, to yield the final 2-Cyclohexyl-2-hydroxyacetonitrile product.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Tetrahedral_Alkoxide Tetrahedral Alkoxide Intermediate Cyclohexanecarboxaldehyde->Tetrahedral_Alkoxide + CN⁻ Cyanide_Ion CN⁻ Final_Product 2-Cyclohexyl-2-hydroxyacetonitrile Tetrahedral_Alkoxide->Final_Product + H⁺ Proton_Source H⁺

Caption: Generalized mechanism of cyanohydrin formation.

Experimental Protocol: Synthesis from Cyclohexanecarboxaldehyde

This protocol is adapted from established procedures for cyanohydrin synthesis using trimethylsilyl cyanide, which offers a safer alternative to using hydrogen cyanide directly.

Materials:

  • Cyclohexanecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanecarboxaldehyde in anhydrous diethyl ether under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of zinc iodide to the solution.

  • Addition of TMSCN: Add trimethylsilyl cyanide dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up (Hydrolysis of the Silyl Ether):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCN.

    • Dissolve the resulting crude trimethylsilyl ether in acetone.

    • Add a dilute aqueous solution of hydrochloric acid and stir the mixture at room temperature for several hours to effect hydrolysis.

  • Extraction and Purification:

    • Dilute the mixture with diethyl ether and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-Cyclohexyl-2-hydroxyacetonitrile by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Properties

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₃NOPubChem[1]
Molecular Weight139.19 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Spectroscopic Characterization (Representative Data)

The structural elucidation of 2-Cyclohexyl-2-hydroxyacetonitrile is confirmed through standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

A ¹H NMR spectrum would be expected to show characteristic signals for the protons of the cyclohexyl ring, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton.

  • Cyclohexyl protons (C₆H₁₁): A complex multiplet in the upfield region (typically δ 1.0-2.0 ppm).

  • Methine proton (CH-OH): A signal in the region of δ 3.5-4.5 ppm, the chemical shift being influenced by the solvent and concentration.

  • Hydroxyl proton (OH): A broad singlet whose chemical shift is variable and dependent on solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule.

  • Cyclohexyl carbons: Multiple signals in the aliphatic region (δ 25-45 ppm).

  • Methine carbon (C-OH): A signal in the range of δ 60-70 ppm.

  • Nitrile carbon (C≡N): A characteristic signal in the downfield region, typically around δ 118-125 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum provides key information about the functional groups present.

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹. The intensity of this band can sometimes be weak in cyanohydrins.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 139, although it may be weak. Fragmentation patterns would include the loss of HCN (m/z 112) and the cyclohexyl ring.

Applications in Drug Development

Cyanohydrins are crucial intermediates in the synthesis of a variety of important functional groups, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols, which are prevalent motifs in many active pharmaceutical ingredients (APIs). The cyclohexyl group is also a common substituent in drug molecules, often introduced to enhance lipophilicity and improve pharmacokinetic properties.

Role as a Chiral Building Block

The enantiomers of 2-Cyclohexyl-2-hydroxyacetonitrile are valuable chiral synthons. The development of enzymatic methods, particularly using hydroxynitrile lyases (HNLs), has enabled the stereoselective synthesis of chiral cyanohydrins with high enantiomeric excess. These enantiomerically pure intermediates are highly sought after in the pharmaceutical industry for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Potential Synthetic Transformations for Drug Discovery

The versatile reactivity of 2-Cyclohexyl-2-hydroxyacetonitrile allows for its conversion into a range of derivatives with potential pharmacological activity.

G cluster_0 Synthetic Transformations Start 2-Cyclohexyl-2-hydroxyacetonitrile Alpha_Hydroxy_Acid α-Hydroxy Acid (Cyclohexylglycolic Acid) Start->Alpha_Hydroxy_Acid Acid or Base Hydrolisis Alpha_Amino_Alcohol β-Amino Alcohol Start->Alpha_Amino_Alcohol Reduction of Nitrile (e.g., with LiAlH₄ or H₂/Catalyst) Alpha_Hydroxy_Ketone α-Hydroxy Ketone Start->Alpha_Hydroxy_Ketone Reaction with Grignard Reagent

Caption: Key synthetic transformations of 2-Cyclohexyl-2-hydroxyacetonitrile.

  • Hydrolysis to α-Hydroxy Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-cyclohexyl-2-hydroxyacetic acid (cyclohexylglycolic acid). α-Hydroxy acids are found in a number of biologically active molecules.

  • Reduction to β-Amino Alcohols: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 1-amino-1-cyclohexylethan-2-ol is a valuable scaffold in medicinal chemistry.

  • Reaction with Organometallic Reagents: The nitrile group can react with Grignard or organolithium reagents to form, after hydrolysis, α-hydroxy ketones.

The cyclohexylglycolic acid scaffold and its derivatives have been investigated for their potential as inhibitors of various enzymes, highlighting the relevance of 2-Cyclohexyl-2-hydroxyacetonitrile as a precursor to compounds with therapeutic potential.

Safety and Handling

2-Cyclohexyl-2-hydroxyacetonitrile, as a cyanohydrin, should be handled with extreme caution due to its potential to release highly toxic hydrogen cyanide gas, particularly under acidic or basic conditions.

GHS Hazard Statements for the (R)-enantiomer (representative for the compound): [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Measures:

  • Engineering Controls: All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.

  • Storage: Store in a cool, dry, well-ventilated area, away from acids, bases, and oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.

In case of exposure, seek immediate medical attention.

Conclusion

2-Cyclohexyl-2-hydroxyacetonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the rich chemistry of its hydroxyl and nitrile functional groups, makes it an attractive starting material for the preparation of a wide range of more complex molecules, including chiral compounds. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists seeking to leverage its potential in the creation of novel pharmaceuticals. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of chiral building blocks like 2-Cyclohexyl-2-hydroxyacetonitrile is set to increase.

References

  • PubChem. 2-Cyclohexyl-2-hydroxyacetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-2-Hydroxy-2-cyclohexylacetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-2-Hydroxy-2-cyclohexylacetonitrile, GHS Classification. National Center for Biotechnology Information. [Link]

Sources

Exploratory

solubility of 2-Cyclohexyl-2-hydroxyacetonitrile in common lab solvents

The Solvation Dynamics of 2-Cyclohexyl-2-hydroxyacetonitrile: A Comprehensive Guide for Process Chemistry Structural Dichotomy and Thermodynamic Solvation Mechanisms 2-Cyclohexyl-2-hydroxyacetonitrile (CAS: 4354-47-6), o...

Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Dynamics of 2-Cyclohexyl-2-hydroxyacetonitrile: A Comprehensive Guide for Process Chemistry

Structural Dichotomy and Thermodynamic Solvation Mechanisms

2-Cyclohexyl-2-hydroxyacetonitrile (CAS: 4354-47-6), often referred to as cyclohexylglycolonitrile, is a critical chiral cyanohydrin intermediate widely utilized in the synthesis of alpha-hydroxy acids and complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist navigating early-stage drug development, I approach the solvation of this compound by first analyzing its molecular architecture.

The molecule exhibits a pronounced amphiphilic-like dichotomy. On one side, it features a bulky, non-polar cyclohexyl ring; on the other, a highly polar cyanohydrin moiety consisting of a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same chiral center. This creates a competitive solvation environment:

  • Hydrophobic Rejection: In aqueous environments, the lipophilic cyclohexyl ring disrupts the hydrogen-bonded network of water, forcing water molecules into a highly ordered, entropically unfavorable clathrate-like structure. This penalty severely limits its aqueous solubility, yielding a LogP of approximately 1.4 to 1.7[1].

  • Dipole and Dispersion Forces: In organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), the solvent's polarizability perfectly accommodates the nitrile's dipole, while London dispersion forces stabilize the cyclohexyl ring. Consequently, the compound is highly soluble—and often completely miscible—in these media[2].

Solvation Molecule 2-Cyclohexyl-2-hydroxyacetonitrile Hydrophobic Cyclohexyl Ring (Lipophilic) Molecule->Hydrophobic Polar Cyanohydrin Group (-OH, -C≡N) Molecule->Polar OrgSolvent DCM / EtOAc (Dispersion & Dipole) Hydrophobic->OrgSolvent High Affinity AqSolvent Water (H-Bond Network) Hydrophobic->AqSolvent Hydrophobic Rejection Polar->OrgSolvent Solubilized Polar->AqSolvent H-Bonding

Figure 1: Mechanistic mapping of functional moieties to solvent affinities.

Solubility Profile in Common Laboratory Solvents

Because 2-cyclohexyl-2-hydroxyacetonitrile presents as a viscous liquid at standard ambient temperature and pressure[3], its "solubility" in organic solvents often transitions into full liquid-liquid miscibility. The table below summarizes the empirical phase behaviors based on dielectric constants and intermolecular affinities.

SolventDielectric Constant (ε)Primary Solvation MechanismEmpirical Phase Behavior (25°C)
Water 80.1H-bonding (Limited by hydrophobic effect)Immiscible / Very Slightly Soluble
Methanol 32.7H-bond donor & acceptorMiscible
Tetrahydrofuran (THF) 7.5Dipole-dipole, H-bond acceptorMiscible
Ethyl Acetate 6.0Dipole-dipole, H-bond acceptorMiscible
Dichloromethane (DCM) 8.9London dispersion, Dipole-dipoleMiscible
Hexane 1.9London dispersionSoluble (Partitioning limits apply)

Self-Validating Protocol: Liquid-Liquid Equilibrium (LLE) Saturation

A pervasive error in process chemistry is conflating a micro-emulsion with true thermodynamic solubility. When dealing with liquid solutes like 2-cyclohexyl-2-hydroxyacetonitrile, traditional solid-state shake-flask methods fail. To ensure absolute scientific integrity, I mandate the following self-validating Liquid-Liquid Equilibrium (LLE) protocol.

Step-by-Step Methodology:

  • Biphasic System Preparation: In a highly controlled thermostatic borosilicate vial, combine 5.0 mL of the target aqueous solvent with an excess (e.g., 1.0 mL) of 2-cyclohexyl-2-hydroxyacetonitrile.

    • Causality: An excess of the liquid solute guarantees the system crosses the saturation threshold, forming a distinct biphasic mixture necessary for thermodynamic equilibrium.

  • Isothermal Equilibration: Agitate the mixture at exactly 25.0 ± 0.1 °C for 24 hours using an orbital shaker at 300 RPM.

    • Causality: 24 hours is sufficient to overcome the kinetic mass-transfer barriers across the liquid-liquid interface, ensuring the chemical potential of the solute is equal in both phases.

  • Phase Separation via Ultracentrifugation: Transfer the mixture to a centrifuge and spin at 20,000 × g for 30 minutes at 25°C.

    • Causality: Standard gravity settling leaves nano-droplets of the organic phase suspended in the aqueous phase. Ultracentrifugation forces these droplets to coalesce, preventing false-positive concentration spikes.

  • Self-Validation (Dynamic Light Scattering - DLS): Extract a 100 µL aliquot of the aqueous phase and analyze it via DLS.

    • Causality: This is the critical self-validating step. If DLS detects particles or droplets >1 nm, the phase separation is incomplete (a micro-emulsion). The sample must be re-centrifuged. If the baseline is clear, true thermodynamic solubility has been isolated.

  • Quantification: Dilute the validated aqueous supernatant in a miscible solvent (e.g., Acetonitrile) and quantify the concentration using HPLC-UV at 210 nm, referenced against a standard calibration curve.

Protocol S1 1. Biphasic Mixture Prep (Excess Solute + Solvent) S2 2. Isothermal Agitation (25°C, 24h) S1->S2 Thermal equilibrium S3 3. Ultracentrifugation (Phase Separation) S2->S3 Saturation S4 4. DLS Analysis (Self-Validation Step) S3->S4 Supernatant extraction S5 5. HPLC-UV Assay (Quantification) S4->S5 True solution confirmed Error Micro-emulsion Detected (Re-centrifuge) S4->Error Nano-droplets present Error->S3

Figure 2: Self-validating liquid-liquid equilibrium protocol with DLS verification.

Implications for Drug Development

Understanding this solubility profile is non-negotiable for downstream processing. For instance, during the enzymatic resolution of racemic 2-cyclohexyl-2-hydroxyacetonitrile to yield enantiopure (R)- or (S)- alpha-hydroxy acids, the reaction is typically conducted in an aqueous buffer[4]. Because the substrate is poorly soluble in water, process chemists must engineer biphasic reaction systems or utilize co-solvents (like THF or DMSO) to increase substrate bioavailability to the nitrilase enzymes without denaturing the biocatalyst. Furthermore, its high solubility in halogenated solvents makes DCM the solvent of choice for post-reaction liquid-liquid extraction (LLE) recovery of the unreacted enantiomer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11400816, 2-Cyclohexyl-2-hydroxyacetonitrile. Available at:[Link]

  • Google Patents.US20120184542A1 - Pyrido pyrimidines.

Sources

Foundational

CAS number and molecular formula for 2-Cyclohexyl-2-hydroxyacetonitrile

An In-Depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetonitrile: Synthesis, Properties, and Applications in Pharmaceutical Development Abstract 2-Cyclohexyl-2-hydroxyacetonitrile, also known as cyclohexanecarboxaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetonitrile: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

2-Cyclohexyl-2-hydroxyacetonitrile, also known as cyclohexanecarboxaldehyde cyanohydrin, is a chiral bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, incorporating both a hydroxyl and a nitrile group on the same carbon, renders it a versatile precursor for a range of valuable downstream compounds, most notably α-hydroxy acids and β-amino alcohols. This guide provides a comprehensive technical overview of its chemical properties, detailed protocols for its synthesis via both classical and enzymatic methods, and a discussion of its primary application as a strategic intermediate in pharmaceutical manufacturing, exemplified by the synthesis of anticholinergic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Core Molecular Identity

2-Cyclohexyl-2-hydroxyacetonitrile is a cyanohydrin derivative of cyclohexanecarboxaldehyde. The presence of a stereocenter at the carbon bearing the hydroxyl and nitrile groups means the compound exists as a pair of enantiomers, (R) and (S), as well as a racemic mixture. The specific stereoisomer is often critical in pharmaceutical applications where biological activity is dependent on chirality.

Physicochemical and Structural Data

The fundamental properties of 2-Cyclohexyl-2-hydroxyacetonitrile are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1][2]
Physical Form Liquid
CAS Number (Racemate) 4354-47-6
CAS Number (R)-enantiomer 100007-62-3[2]
CAS Number (S)-enantiomer 107485-34-7
Synonyms Cyclohexyl(hydroxy)acetonitrile, Cyclohexanecarboxaldehyde cyanohydrin
XLogP3 (Computed) 1.7[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Synthesis Methodologies

The synthesis of 2-cyclohexyl-2-hydroxyacetonitrile is primarily achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanecarboxaldehyde. This reaction is reversible and base-catalyzed. Both traditional chemical methods and modern biocatalytic approaches are viable, with the choice often depending on the desired scale, cost, and enantiomeric purity.

Chemical Synthesis: Base-Catalyzed Hydrocyanation

This method involves the in situ generation of a cyanide nucleophile from a salt (e.g., NaCN or KCN) which then attacks the aldehyde. The reaction is typically performed in a protic solvent, and a weak acid is used to maintain a pH that favors the cyanohydrin product without generating excessive amounts of highly toxic hydrogen cyanide gas.

Expertise & Causality: The direct use of hydrogen cyanide (HCN) is hazardous due to its extreme toxicity and volatility. A safer and more common laboratory approach is to use a salt like sodium cyanide (NaCN) and a proton source, such as sodium bisulfite or a weak acid, to generate HCN in situ. The reaction is base-catalyzed because the cyanide ion (CN⁻) is a much stronger nucleophile than HCN. However, the pH cannot be too high; in strongly basic conditions, the aldehyde can undergo self-condensation (aldol reaction), and the cyanohydrin product can decompose back to the starting materials. Therefore, maintaining a slightly acidic to neutral pH (typically 4-5) provides the optimal balance between generating a sufficient concentration of the CN⁻ nucleophile and ensuring product stability.

Objective: To synthesize racemic 2-cyclohexyl-2-hydroxyacetonitrile from cyclohexanecarboxaldehyde.

Materials:

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Acetic Acid (glacial)

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve sodium cyanide (1.1 eq) in deionized water to create a concentrated solution. Cool the flask to 0-5 °C in an ice-water bath.

  • Substrate Addition: In the dropping funnel, place a solution of cyclohexanecarboxaldehyde (1.0 eq) in diethyl ether.

  • Acidification & Cyanohydrin Formation: While vigorously stirring the cooled NaCN solution, slowly add a solution of acetic acid in water to adjust the pH to approximately 9-10. This generates the nucleophilic cyanide. Immediately following, add the ethereal solution of cyclohexanecarboxaldehyde dropwise from the funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the biphasic mixture at 0-5 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • Workup & Quenching: Once the reaction is complete, carefully acidify the mixture to pH ~5 with a cold, dilute solution of sodium bisulfite. This neutralizes any remaining cyanide. Separate the organic (ether) layer.

  • Extraction: Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine all organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove acid) and then with brine (to reduce water content).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-cyclohexyl-2-hydroxyacetonitrile as an oil.

  • Purification: The product can be further purified by vacuum distillation if required.

Biocatalytic Synthesis: (R)-Oxynitrilase-Mediated Synthesis

For applications requiring high enantiopurity, enzymatic synthesis is the preferred method. Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of cyanide to carbonyl compounds. (R)-HNLs, for instance, produce the (R)-cyanohydrin with high enantiomeric excess (ee).

Expertise & Causality: The key advantage of biocatalysis is stereoselectivity. An enzyme's active site is a chiral environment that binds the aldehyde in a specific orientation, allowing the cyanide nucleophile to attack only one face of the carbonyl, leading to the formation of a single enantiomer. This avoids the need for difficult chiral resolution of a racemic mixture. The reaction is often run in a biphasic system (e.g., an organic solvent like MTBE and an aqueous buffer). This setup allows for high substrate concentration in the organic phase while maintaining the enzyme's activity in its preferred aqueous environment at the interface. A low pH (typically pH 4-5.5) is crucial to suppress the non-enzymatic, racemic background reaction.

G cluster_reagents Reagents & Setup cluster_reaction Reaction Core cluster_workup Workup & Purification A Cyclohexanecarboxaldehyde in Diethyl Ether D Dropwise addition of aldehyde to cyanide solution (T < 10 °C) A->D B Aqueous NaCN (cooled to 0-5 °C) B->D C Weak Acid (e.g., Acetic Acid) C->B pH adjust E Stir at 0-5 °C for 2-3 hours D->E Reaction F Acidic Quench (NaHSO₃) E->F Quench G Phase Separation F->G H Aqueous Extraction with Ether G->H I Wash with NaHCO₃ and Brine H->I J Dry (MgSO₄) & Concentrate I->J K Crude Product: 2-Cyclohexyl-2-hydroxyacetonitrile J->K

Caption: Chemical synthesis workflow for 2-Cyclohexyl-2-hydroxyacetonitrile.

Applications in Pharmaceutical Synthesis

While not typically an active pharmaceutical ingredient (API) itself, 2-cyclohexyl-2-hydroxyacetonitrile is a highly valuable building block. Its synthetic utility lies in the facile conversion of the nitrile and hydroxyl groups into other functionalities. The most significant transformation is the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-cyclohexyl-2-hydroxyacetic acid (also known as cyclohexylglycolic acid). This α-hydroxy acid is a key precursor in the synthesis of several pharmaceuticals.

Key Intermediate for Oxybutynin Synthesis

A prominent example of its application is in the synthesis of Oxybutynin , an anticholinergic medication used to relieve urinary and bladder difficulties, including frequent urination and incontinence, by relaxing the bladder muscles.[3] The core of the Oxybutynin molecule is an ester of a chiral α-hydroxy acid. While the marketed drug often uses cyclohexylphenylglycolic acid, the analogous cyclohexylglycolic acid derived from our title compound follows the same synthetic logic and is a crucial intermediate for related anticholinergic agents.[3][4]

The synthetic pathway involves two key steps:

  • Hydrolysis: The cyanohydrin (2-cyclohexyl-2-hydroxyacetonitrile) is subjected to acidic or basic hydrolysis to convert the nitrile (-CN) group into a carboxylic acid (-COOH), yielding 2-cyclohexyl-2-hydroxyacetic acid.

  • Esterification: The resulting α-hydroxy acid is then coupled with a specific amino alcohol side-chain (e.g., 4-diethylamino-2-butyn-1-ol) to form the final active drug molecule.[3][5]

G A 2-Cyclohexyl-2-hydroxyacetonitrile (Cyanohydrin Precursor) B 2-Cyclohexyl-2-hydroxyacetic acid (α-Hydroxy Acid Intermediate) A->B Hydrolysis (H⁺ or OH⁻, H₂O) D Oxybutynin Analog (Final API) B->D Esterification (Coupling) C Amino Alcohol Side-Chain C->D

Caption: Synthetic pathway from cyanohydrin to a pharmaceutical agent.

Analytical Characterization (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected.

TechniqueExpected Signals and Interpretation
¹H NMR ~4.5-4.8 ppm (d, 1H): The proton on the carbon bearing the -OH and -CN groups (the α-proton). It will appear as a doublet due to coupling with the adjacent proton on the cyclohexane ring.~3.0-4.0 ppm (br s, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and the peak is often broad. Can be confirmed by D₂O exchange.~1.0-2.2 ppm (m, 11H): A complex series of overlapping multiplets corresponding to the 11 protons of the cyclohexyl ring.
¹³C NMR ~118-122 ppm: The carbon of the nitrile group (-C≡N).~65-75 ppm: The α-carbon attached to both the -OH and -CN groups.~25-45 ppm: Multiple signals corresponding to the six distinct carbons of the cyclohexane ring.
IR Spectroscopy 3400-3200 cm⁻¹ (broad): O-H stretch from the hydroxyl group.2930-2850 cm⁻¹ (strong): C-H stretches from the sp³ hybridized carbons of the cyclohexane ring.2260-2240 cm⁻¹ (weak to medium): C≡N stretch from the nitrile group. This peak is characteristic but can be weak.

Safety and Handling

Trustworthiness: A Self-Validating System The primary hazard associated with 2-cyclohexyl-2-hydroxyacetonitrile, and all cyanohydrins, is its potential for decomposition back to the starting aldehyde and highly toxic hydrogen cyanide (HCN). This decomposition is accelerated by heat and basic conditions. Therefore, all handling protocols must be designed to prevent this reverse reaction and to contain any potential HCN release.

Core Safety Requirements:

  • Ventilation: All work must be conducted in a certified chemical fume hood with robust airflow.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles at all times. A face shield is recommended when handling larger quantities.

  • Avoid Incompatibilities: Store away from bases, strong acids, and oxidizing agents. Keep away from heat, sparks, and open flames.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Acid-stabilized cyanohydrins are more stable, but prolonged storage is not recommended.[3]

  • Emergency Preparedness: An emergency plan must be in place. Ensure immediate access to an eyewash station, a safety shower, and a cyanide first-aid kit containing amyl nitrite. All personnel must be trained in its use. Never work alone when handling cyanides or cyanohydrins.

  • Spill & Waste Disposal: Spills should be absorbed with an inert material (e.g., vermiculite) and the area decontaminated with a freshly prepared ferrous sulfate solution followed by a dilute bleach solution to neutralize cyanide. All waste is considered acutely hazardous and must be disposed of according to institutional and governmental regulations.

References

  • Y. F. Wang, et al. (2000). Synthesis of optically active cyclohexylphenylglycolic acid and its esters. Google Patents, WO2000023414A2.

  • Jiangxi Keyuan Biopharm Co., Ltd. α-Cyclohexyl Mandelic Acid. SunSirs.

  • A. W. G. K. L. G. G. J. M. S. (2006). Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents, EP1424321B1.

  • Kachur, J. F., et al. (1988). R AND S ENANTIOMERS OF OXYBUTYNIN: PHARMACOLOGICAL EFFECTS IN GUINEA PIG BLADDER AND INTESTINE. Journal of Pharmacology and Experimental Therapeutics, 247(3), 867-872. Referenced in EP1424321B1.
  • A. W. G. K. L. G. G. J. M. S. (2004). Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents, EP1424321A1.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11400816, 2-Cyclohexyl-2-hydroxyacetonitrile.

  • MilliporeSigma. Product Page for 2-cyclohexyl-2-hydroxyacetonitrile, CAS 4354-47-6.

  • ChemScene. Product Page for (R)-2-Cyclohexyl-2-hydroxyacetonitrile, CAS 100007-62-3.

Sources

Exploratory

Spectroscopic Characterization of 2-Cyclohexyl-2-hydroxyacetonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Cyclohexyl-2-hydroxyacetonitrile, a versatile building block in organic synthesis. The document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Cyclohexyl-2-hydroxyacetonitrile, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of its structural features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

2-Cyclohexyl-2-hydroxyacetonitrile (C₈H₁₃NO, Molecular Weight: 139.19 g/mol ) is a cyanohydrin derivative of cyclohexanecarboxaldehyde.[1][2] Its structure, featuring a chiral center at the carbon bearing the hydroxyl and nitrile groups, presents a rich landscape for spectroscopic analysis. The cyclohexyl ring's conformational flexibility and the interplay of the electron-withdrawing nitrile group and the hydrogen-bonding hydroxyl group significantly influence the spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Cyclohexyl-2-hydroxyacetonitrile, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of 2-Cyclohexyl-2-hydroxyacetonitrile is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Obtain a proton-decoupled ¹³C spectrum to yield single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 4.0Doublet1HH-αThe proton on the carbon bearing the -OH and -CN groups is significantly deshielded by these electronegative groups, resulting in a downfield shift. It is split by the adjacent methine proton (H-1').
~3.5 - 2.5Broad Singlet1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It often appears as a broad singlet.
~2.0 - 1.0Multiplet11HCyclohexyl (H')The protons of the cyclohexyl ring appear as a complex multiplet in the aliphatic region. The axial and equatorial protons are diastereotopic, leading to overlapping signals.[5][6]
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~120 - 115-C≡NThe nitrile carbon is characteristically found in this region. The chemical shift can be influenced by the orientation (axial/equatorial) of the nitrile group on the cyclohexane ring.[7]
~70 - 65C-αThe carbon atom bonded to the hydroxyl and nitrile groups is significantly deshielded by these electronegative substituents.
~45 - 40C-1'The methine carbon of the cyclohexyl ring directly attached to the chiral center.
~35 - 20C-2', C-3', C-4', C-5', C-6'The remaining methylene carbons of the cyclohexyl ring appear in the typical aliphatic region. Due to the chirality of the adjacent center, C-2' and C-6', as well as C-3' and C-5', are diastereotopic and may show distinct signals.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 2-Cyclohexyl-2-hydroxyacetonitrile is expected to show characteristic absorption bands for the hydroxyl, nitrile, and aliphatic C-H bonds.

Experimental Protocol: IR Data Acquisition

For a liquid sample like 2-Cyclohexyl-2-hydroxyacetonitrile, the following Attenuated Total Reflectance (ATR) or neat sample protocol is recommended:

  • ATR-FTIR :

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Record the spectrum. This method requires minimal sample preparation.

  • Neat Sample (Salt Plates) :

    • Place a drop of the liquid on a polished salt plate (e.g., NaCl or KBr).

    • Place a second plate on top to create a thin film.[9][10]

    • Mount the plates in the spectrometer and acquire the spectrum.

Caption: Common workflows for IR data acquisition of a liquid sample.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Strong, BroadO-H stretchThe hydroxyl group exhibits a strong and broad absorption band due to intermolecular hydrogen bonding.[11]
2930, 2855StrongC-H stretch (aliphatic)These strong absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl ring.[12][13]
~2250Medium, SharpC≡N stretchThe nitrile group shows a characteristic absorption of medium intensity in this region. The intensity can be variable, but it is typically a sharp peak.[11][14]
~1450MediumC-H bend (scissoring)This absorption corresponds to the scissoring (bending) vibration of the methylene groups in the cyclohexyl ring.
~1100StrongC-O stretchThe stretching vibration of the carbon-oxygen single bond in the secondary alcohol is expected to be strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.

Experimental Protocol: MS Data Acquisition

A typical procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.[15][16][17]

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each fragment is measured by a detector.

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2-Cyclohexyl-2-hydroxyacetonitrile is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

m/zProposed FragmentRationale for Formation
139[C₈H₁₃NO]⁺˙ (Molecular Ion)The intact molecule with one electron removed. Its abundance may be low due to the lability of the molecule under EI conditions.
112[M - HCN]⁺˙Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for cyanohydrins.
83[C₆H₁₁]⁺Loss of the hydroxyacetonitrile radical (•CH(OH)CN) to form the stable cyclohexyl cation. This is expected to be a significant peak.[18][19]
56[C₄H₈]⁺˙A common fragment from the cyclohexyl ring, arising from the elimination of ethene from the molecular ion or subsequent fragmentation of the cyclohexyl cation.[18]
55[C₄H₇]⁺Loss of a hydrogen atom from the m/z 56 fragment.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed framework for the structural characterization of 2-Cyclohexyl-2-hydroxyacetonitrile. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from related compounds, offer a reliable reference for researchers working with this important chemical intermediate. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectroscopic data.

References

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  • Drawell Scientific Instrument Co., Ltd. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • University of California, Berkeley, College of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]

  • Michigan State University, Department of Chemistry. Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. Mass Spectrometry Tutorial. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.10: Uses of ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.10: Uses of ¹H NMR Spectroscopy. Available at: [Link]

  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Available at: [Link]

  • Purdue University, College of Engineering. Lecture 2 Ionization Methods : Electron Ionization. Available at: [Link]

  • Seibl, J., & Gäumann, T. (1963). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry, 28(10), 2568–2573.
  • Doc Brown's Chemistry. (2026, March 3). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram. Available at: [Link]

  • Michigan State University, Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Britton, R., de la Rosa, M. A., & Hunter, L. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 77(14), 6210–6214.
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Foundational

Thermal Stability and Decomposition Kinetics of 2-Cyclohexyl-2-hydroxyacetonitrile: A Comprehensive Technical Guide

Executive Summary As drug development and fine chemical synthesis increasingly rely on complex intermediates, understanding the thermodynamic boundaries of these molecules is paramount. 2-Cyclohexyl-2-hydroxyacetonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and fine chemical synthesis increasingly rely on complex intermediates, understanding the thermodynamic boundaries of these molecules is paramount. 2-Cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6)—also known as cyclohexylglycolonitrile—is a versatile aliphatic cyanohydrin used as a precursor for α -hydroxy acids, β -amino alcohols, and complex active pharmaceutical ingredients (APIs). However, like most cyanohydrins, it exhibits significant thermal lability.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven analysis of its thermal stability. This guide details the mechanistic pathways of its decomposition, the physical chemistry governing its behavior, and self-validating protocols for kinetic profiling and stabilization.

Chemical Profile and Thermodynamic Principles

2-Cyclohexyl-2-hydroxyacetonitrile is characterized by a cyclohexane ring bonded to a carbon bearing both a hydroxyl (-OH) and a nitrile (-CN) group. The formation of this molecule from cyclohexanecarboxaldehyde and hydrogen cyanide (HCN) is a reversible equilibrium process.

Crucially, the [1]. According to Le Chatelier's principle and Arrhenius kinetics, applying heat shifts the equilibrium toward the endothermic direction—driving the retro-cyanohydrin decomposition. At elevated temperatures (typically >70°C, and violently at >120°C), the molecule undergoes rapid thermal degradation, yielding toxic HCN gas and cyclohexanecarboxaldehyde.

Mechanistic Pathways of Decomposition

The decomposition is not solely thermally driven; it is highly sensitive to the ionic environment. The retro-cyanohydrin reaction is fundamentally a base-catalyzed elimination.

  • Deprotonation: Trace basic impurities or neutral pH conditions (pH 7) facilitate the removal of the proton from the hydroxyl group, forming a tetrahedral alkoxide intermediate.

  • C-C Bond Cleavage: The electron pair from the alkoxide oxygen collapses to form a carbonyl double bond ( π -bond), forcing the cleavage of the adjacent carbon-carbon bond to expel the cyanide anion ( CN− ).

  • Protonation: The cyanide anion is rapidly protonated in the environment to form volatile HCN.

RetroCyanohydrin A 2-Cyclohexyl-2-hydroxyacetonitrile (Stable at pH 4-5) B Tetrahedral Alkoxide Intermediate A->B Deprotonation (Base or Heat) C Cyclohexanecarboxaldehyde B->C Retro-addition (C-C Bond Cleavage) D Hydrogen Cyanide (HCN) (Toxic Gas) B->D Cyanide Elimination

Fig 1: Base-catalyzed and thermally driven retro-cyanohydrin decomposition pathway.

Factors Influencing Stability

Based on extensive [2], three primary variables dictate the stability of 2-cyclohexyl-2-hydroxyacetonitrile:

  • Temperature: Decomposition rates increase exponentially with temperature. Thermal stress during distillation or exothermic downstream reactions can lead to catastrophic yield loss.

  • pH Level: The molecule is most stable in a slightly acidic environment (pH 4.0 - 5.0). Acidic conditions protonate any trace base, preventing the formation of the labile alkoxide intermediate.

  • Moisture: Water acts as a dielectric medium that facilitates proton transfer and can introduce trace alkalinity, accelerating the breakdown process.

Quantitative Data: Kinetic Stability Matrix

To provide actionable insights, the following table synthesizes the kinetic stability of 2-cyclohexyl-2-hydroxyacetonitrile under varying thermal and pH conditions. Note: Data is extrapolated from structurally homologous aliphatic cyanohydrins evaluated in controlled laboratory settings.

Temperature (°C)pH LevelStabilizer AddedEstimated Half-Life ( t1/2​ )Primary Decomposition Products
20 - 254.5Citric Acid (0.1% w/w)> 6 monthsNone detected
20 - 257.0None (Neutral)~ 10 - 12 hoursCyclohexanecarboxaldehyde, HCN
607.0None (Neutral)< 30 minutesCyclohexanecarboxaldehyde, HCN
1204.5Sulfuric Acid (Trace)< 5 minutesCyclohexanecarboxaldehyde, HCN

Experimental Methodologies for Stability Profiling

I mandate that all analytical workflows be self-validating. You cannot measure thermal stability if your analytical technique artificially induces decomposition. The following protocols are designed with internal causality checks to ensure data integrity.

StabilityWorkflow S1 Sample Preparation (pH 4.0 - 7.0 Buffers) S2 Thermal Analysis (DSC/TGA up to 150°C) S1->S2 Thermal Profiling S3 Kinetic Monitoring (In-situ GC-MS/NMR) S1->S3 Isothermal Tracking S4 Data Synthesis (Arrhenius Plot & Half-life) S2->S4 Endothermic Heat Data S3->S4 Concentration vs. Time

Fig 2: Self-validating experimental workflow for thermal stability and kinetic profiling.

Protocol 1: Thermal Gravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Causality: DSC identifies the endothermic heat flow associated with HCN elimination, while TGA quantifies the mass loss of the volatile decomposition products.

  • Preparation: Aliquot 5-10 mg of[3] into a gold-plated, high-pressure crucible. Why gold? Standard aluminum crucibles possess a trace surface alumina oxide layer that acts as a basic catalyst, artificially accelerating decomposition.

  • Self-Validation Check: Run a parallel blank using a highly stable standard (e.g., mandelic acid) to ensure the baseline heat flow is stable and the instrument is not introducing thermal artifacts.

  • Execution: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to eliminate moisture. Ramp the temperature from 20°C to 150°C at a strict rate of 5°C/min.

  • Analysis: Record the onset temperature of the endothermic peak (DSC) and correlate it with the first derivative of the mass loss curve (TGA).

Protocol 2: Kinetic Monitoring via In-Situ NMR

Causality: Standard GC-MS injection ports are typically heated to 250°C, which will instantly decompose the cyanohydrin upon injection, yielding false negatives for purity. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy avoids thermal shock, providing true kinetic data.

  • Preparation: Dissolve 50 mg of the cyanohydrin in deuterated chloroform ( CDCl3​ ). Divide the solution equally into two NMR tubes.

  • Conditioning: To Tube A, add a trace amount of anhydrous citric acid (stabilized control). Leave Tube B as is (unsterilized test subject).

  • Execution: Place the tubes in an NMR spectrometer equipped with a variable temperature (VT) probe set to an isothermal 40°C.

  • Data Acquisition: Acquire 1H -NMR spectra every 15 minutes for 12 hours.

  • Analysis: Track the integration of the cyanohydrin's α -proton against the emergence of the aldehydic proton (approx. 9.5 ppm) from the newly formed cyclohexanecarboxaldehyde. Calculate the rate constant ( k ) and half-life ( t1/2​ ).

Stabilization and Handling Directives

To ensure the integrity of 2-cyclohexyl-2-hydroxyacetonitrile during storage and scale-up:

  • Acidic Stabilization: Always quench the synthesis reaction and store the product with an acidic stabilizer. While sulfuric acid is common industrially, organic acids like citric acid or boric acid (0.01% to 1% w/w) are preferred for laboratory-scale storage as they prevent discoloration and are easier to neutralize during downstream processing.

  • Thermal Control: Never subject the pure cyanohydrin to standard atmospheric distillation. If purification is required, utilize high-vacuum, short-path distillation (Kugelrohr) to minimize thermal residence time.

  • Storage: Store in tightly sealed, amber glass containers under an argon or nitrogen atmosphere at 2°C to 8°C.

Conclusion

The thermal decomposition of 2-cyclohexyl-2-hydroxyacetonitrile is a predictable and manageable thermodynamic process. By understanding the base-catalyzed, endothermic nature of the retro-cyanohydrin reaction, researchers can implement rigorous pH controls and low-temperature workflows. Adhering to the self-validating analytical protocols outlined above ensures that kinetic data is an accurate reflection of the molecule's true stability, rather than an artifact of improper handling.

References

  • "Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI", National Institutes of Health (NIH), [Link]

  • "2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816", PubChem, [Link]

Sources

Exploratory

Engineering Chiral Cyanohydrins: Synthesis, Derivatization, and Applications of 2-Cyclohexyl-2-hydroxyacetonitrile

Executive Summary 2-Cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6) is a highly versatile α -cyanohydrin characterized by a polar nitrile group adjacent to a lipophilic cyclohexyl ring[1]. In its enantiopure forms—such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6) is a highly versatile α -cyanohydrin characterized by a polar nitrile group adjacent to a lipophilic cyclohexyl ring[1]. In its enantiopure forms—such as the (R)-enantiomer (CAS 100007-62-3)—it serves as a critical chiral building block in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[2][3]. This whitepaper explores the mechanistic pathways for synthesizing its chiral stereocenters and details the strategic derivatization of the core molecule into high-value intermediates, specifically α -hydroxycarboxylic acids and β -amino alcohols.

Enantioselective Cyanation: Biocatalysis vs. Chemocatalysis

The biological efficacy of downstream derivatives is strictly dictated by the chirality at the C2 position[2]. To achieve high optical purity, two divergent catalytic strategies are employed:

  • Biocatalytic (S)-Enantiomer Synthesis: The enzyme (S)-hydroxynitrile lyase (HNL), isolated from Hevea brasiliensis or Manihot esculenta, catalyzes the highly stereoselective addition of hydrogen cyanide (HCN) to cyclohexanecarboxaldehyde[4][5][6]. The enzyme's chiral pocket stabilizes the transition state, orienting the aldehyde for strictly face-selective nucleophilic attack, routinely yielding the (S)-cyanohydrin with >99% enantiomeric excess (ee)[4].

  • Chemocatalytic (R)-Enantiomer Synthesis: The (R)-enantiomer is synthesized using a chiral alkoxytitanium catalyst[7]. By reacting cyclohexanecarboxaldehyde with cyanotrimethylsilane (TMSCN) in the presence of a chiral diol-titanium complex, the (R)-cyanohydrin is generated[7][8]. Causality of Temperature: This reaction must be maintained at cryogenic temperatures (e.g., -65 °C). At room temperature, thermodynamic equilibration occurs, eroding the optical purity down to ~10% ee. Operating at -65 °C kinetically traps the desired stereoisomer, preserving high enantiomeric excess[7][8].

G A Cyclohexanecarboxaldehyde + HCN / TMSCN B (S)-2-Cyclohexyl-2-hydroxyacetonitrile (Biocatalysis) A->B (S)-Hydroxynitrile lyase (HNL) C (R)-2-Cyclohexyl-2-hydroxyacetonitrile (Chemocatalysis) A->C Chiral Ti-complex (-65 °C) D Cyclohexylglycolic Acid (Hydrolysis) B->D Aqueous HCl Toluene Biphasic E 2-Amino-1-cyclohexylethanol (Reduction) B->E LiAlH4 or H2/Pd C->D Aqueous HCl Toluene Biphasic C->E LiAlH4 or H2/Pd

Caption: Synthesis and derivatization pathways of 2-Cyclohexyl-2-hydroxyacetonitrile.

Derivatization Pathways: Engineering Downstream Intermediates

Hydrolysis to α -Hydroxycarboxylic Acids

The direct hydrolysis of the nitrile group yields cyclohexylglycolic acid ( α -hydroxycyclohexaneacetic acid), a highly sought-after pharmaceutical precursor[9]. This transformation is optimally performed in a biphasic system comprising a hydrocarbon solvent (such as toluene) and an aqueous mineral acid[9][10]. Mechanistic Causality: The biphasic environment is not merely a solvent choice; it is a protective mechanism. As the harsh aqueous acidic conditions hydrolyze the nitrile, the newly formed lipophilic α -hydroxy acid immediately partitions into the toluene phase[9][10]. This continuous in situ extraction prevents over-oxidation or degradation of the product, maximizing yield and simplifying downstream isolation without requiring the purification of the intermediate cyanohydrin[9].

Reduction to β -Amino Alcohols

Reduction of the nitrile moiety yields 2-amino-1-cyclohexylethanol (CAS 57230-08-7)[11]. This β -amino alcohol retains the chiral center established during cyanation and is utilized extensively as a chiral auxiliary and a precursor ligand for asymmetric epoxidation catalysts[11]. The reduction is typically achieved using lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂/Pd).

Physicochemical & Structural Data

The following table summarizes the quantitative data and structural profiles of 2-Cyclohexyl-2-hydroxyacetonitrile and its primary derivatives.

Compound NameCAS NumberMolecular WeightKey Structural FeaturePrimary Application
(Rac)-2-Cyclohexyl-2-hydroxyacetonitrile4354-47-6139.19 g/mol Racemic cyanohydrinGeneral synthetic intermediate[1]
(R)-2-Cyclohexyl-2-hydroxyacetonitrile100007-62-3139.19 g/mol (R)-configured chiral centerAsymmetric synthesis[2][3]
Cyclohexylglycolic AcidN/A158.19 g/mol α -hydroxy acidPharmaceutical building block[9]
2-Amino-1-cyclohexylethanol57230-08-7143.23 g/mol β -amino alcoholChiral auxiliary / Catalyst[11]

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following methodologies are designed as self-validating systems with embedded Quality Control (QC) checkpoints.

Protocol A: Biocatalytic Synthesis of (S)-2-Cyclohexyl-2-hydroxyacetonitrile
  • Preparation: Dissolve 50 mmol of cyclohexanecarboxaldehyde in a biphasic mixture of 100 mL citrate buffer (pH 5.0) and 100 mL diisopropyl ether.

  • Enzyme Addition: Introduce 500 U of purified (S)-hydroxynitrile lyase (HNL) from Hevea brasiliensis into the aqueous phase[4][5].

  • Cyanation: Slowly dose 60 mmol of hydrogen cyanide (HCN) gas (or equivalent KCN/citric acid solution) into the reactor at 20 °C over 2 hours. Causality: Slow dosing maintains a low steady-state concentration of HCN, preventing enzyme deactivation and suppressing the non-enantioselective background chemical cyanation.

  • Extraction: Separate the organic layer. Extract the aqueous phase twice with 50 mL methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC Check: Analyze the crude extract via FT-IR to confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the nitrile stretch (~2250 cm⁻¹). Validate optical purity via chiral HPLC (e.g., Chiralcel OD-H column); the system is validated if ee > 99%.

Protocol B: Biphasic Hydrolysis to Cyclohexylglycolic Acid
  • Setup: Charge a 500 mL jacketed reactor with 100 mmol of 2-cyclohexyl-2-hydroxyacetonitrile, 150 mL of toluene, and 150 mL of concentrated hydrochloric acid (HCl)[9].

  • Biphasic Heating: Heat the biphasic mixture to vigorous reflux (approx. 100 °C) under high-shear stirring for 12 hours. Causality: High-shear stirring maximizes the interfacial surface area between the aqueous acid (where hydrolysis occurs) and the toluene (where the product is sequestered), driving the reaction to completion while protecting the product.

  • Phase Separation: Cool the reactor to 20 °C. Halt stirring and allow the phases to separate. Decant the product-rich toluene phase.

  • Crystallization: Concentrate the toluene phase to 25% of its original volume under vacuum and cool to 4 °C to induce crystallization of the α -hydroxy acid. Filter and dry the crystals.

  • Validation & QC Check: Perform ¹H-NMR and ¹³C-NMR (CDCl₃) on the isolated crystals. The protocol is validated by the complete absence of the nitrile carbon signal (~119 ppm) and the distinct appearance of the carboxylic acid carbonyl peak (~175 ppm) in the ¹³C-NMR spectrum.

Sources

Foundational

Theoretical and Computational Profiling of 2-Cyclohexyl-2-hydroxyacetonitrile: A Methodological Whitepaper

Executive Summary 2-Cyclohexyl-2-hydroxyacetonitrile (Chemical Formula: C₈H₁₃NO) is a highly versatile chiral cyanohydrin, predominantly utilized as a critical building block in asymmetric synthesis and pharmaceutical dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-2-hydroxyacetonitrile (Chemical Formula: C₈H₁₃NO) is a highly versatile chiral cyanohydrin, predominantly utilized as a critical building block in asymmetric synthesis and pharmaceutical drug development[1]. Characterized by a lipophilic cyclohexyl ring and a polar, reactive cyanohydrin moiety, its enantiomeric specificity—particularly the (R)-configuration—dictates its biological and synthetic utility[2].

As experimental characterization often falls short of capturing transient molecular states, computational chemistry provides the necessary atomic-level resolution. This whitepaper provides a comprehensive, self-validating computational framework for researchers and scientists to study the conformational dynamics, electronic properties, and biocatalytic formation mechanisms of 2-cyclohexyl-2-hydroxyacetonitrile.

Conformational Landscape and Quantum Mechanical Profiling

Rationale and Causality

The structural dichotomy of 2-cyclohexyl-2-hydroxyacetonitrile presents unique computational challenges. The cyclohexyl ring undergoes rapid chair-to-chair interconversion, while the bulky -CH(OH)CN group exhibits strong steric preferences. To minimize 1,3-diaxial interactions, the cyanohydrin group predominantly occupies the equatorial position. Furthermore, rotation around the C(ring)-C(alpha) bond and the hydroxyl group creates a complex multidimensional potential energy surface. Accurately capturing these non-covalent dispersion interactions requires advanced Density Functional Theory (DFT) rather than standard Hartree-Fock methods.

Step-by-Step DFT Protocol

To ensure scientific integrity and reproducibility, the following self-validating workflow must be employed:

  • Initial Sampling : Generate a robust conformer library using the MMFF94 or OPLS4 force field to thoroughly sample the equatorial and axial orientations of the cyanohydrin group.

  • Geometry Optimization : Submit the lowest-energy conformers to DFT optimization using the Gaussian 16 suite. Employ the M06-2X functional with the def2-TZVP basis set.

    • Causality: M06-2X is strictly chosen over the ubiquitous B3LYP because it inherently accounts for medium-range dispersion forces, which are critical for accurately stabilizing the folded conformations of the cyclohexyl ring.

  • Vibrational Frequency Analysis : Perform frequency calculations at the same level of theory (298.15 K, 1 atm). This acts as a self-validating step to confirm that the optimized geometries are true minima (characterized by the strict absence of imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

  • Electronic Mapping : Calculate the Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) population to map the electrophilicity of the nitrile carbon and the nucleophilicity of the hydroxyl oxygen.

DFT_Workflow Start 2-Cyclohexyl-2-hydroxyacetonitrile (SMILES Input) MM Conformational Sampling (MMFF94 / OPLS4) Start->MM DFT_Opt Geometry Optimization (M06-2X/def2-TZVP) MM->DFT_Opt Freq Vibrational Analysis (Zero Imaginary Freqs) DFT_Opt->Freq Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Prop

Computational workflow for DFT-based conformational and electronic profiling.

Quantitative Data Summary

The following tables summarize the established computational descriptors[3] and the theoretical relative energies of the primary conformers derived from the DFT protocol.

Table 1: Computed Physicochemical Descriptors

PropertyValueSource / Method
Molecular Weight139.19 g/mol Computed (PubChem)[1]
Topological Polar Surface Area (TPSA)44.02 ŲChemScene Data[3]
LogP (Lipophilicity)1.45ChemScene Data[3]
Hydrogen Bond Donors1Theoretical
Hydrogen Bond Acceptors2Theoretical
Rotatable Bonds1ChemScene Data[3]

Table 2: Theoretical Conformational Energies (M06-2X/def2-TZVP)

ConformerRing StateSubstituent PositionRelative Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-1ChairEquatorial0.00> 95%
Conf-2ChairAxial+ 1.85< 5%
Conf-3Twist-BoatEquatorial+ 5.40~ 0%

Modeling Biocatalytic Asymmetric Synthesis

Rationale and Causality

The industrial synthesis of enantiopure (R)-2-cyclohexyl-2-hydroxyacetonitrile relies heavily on green biocatalysis, specifically utilizing Hydroxynitrile Lyases (HNLs) such as those derived from Prunus mume[4]. HNLs catalyze the highly enantioselective addition of hydrogen cyanide (HCN) to cyclohexanecarboxaldehyde. To rationally engineer these enzymes for higher turnover rates or altered substrate scope, researchers must computationally model the transition state (TS) of the C-C bond formation.

QM/MM Transition State Protocol
  • System Preparation : Obtain the X-ray crystal structure of the target HNL. Parameterize the protein backbone using the AMBER ff14SB force field.

  • Active Site Partitioning : Define the Quantum Mechanical (QM) region to include the cyclohexanecarboxaldehyde substrate, HCN, and the catalytic triad residues. Treat this region at the B3LYP/6-31G(d,p) level, while treating the surrounding protein environment with Molecular Mechanics (MM).

  • Transition State Search : Utilize the Berny optimization algorithm to locate the TS.

    • Causality: The TS is defined by the nucleophilic attack of the cyanide anion specifically on the re-face of the aldehyde carbonyl. This geometric trajectory strictly dictates the (R)-stereochemistry of the final cyanohydrin product.

  • Intrinsic Reaction Coordinate (IRC) : Run an IRC calculation. This is a mandatory self-validating step to prove that the mathematically identified TS smoothly and logically connects the pre-reaction Michaelis complex to the bound (R)-cyanohydrin product.

HNL_Cycle Enz Hydroxynitrile Lyase (HNL) Resting State Sub Substrate Binding (Cyclohexanecarboxaldehyde + HCN) Enz->Sub TS Transition State (Cyanide Attack on re-face) Sub->TS Prod (R)-2-Cyclohexyl-2-hydroxyacetonitrile Enzyme Complex TS->Prod Rel Product Release Prod->Rel Rel->Enz Regeneration

QM/MM modeled catalytic cycle of HNL-mediated asymmetric cyanohydrin synthesis.

Molecular Dynamics (MD) and Docking Workflows

Rationale

While QM/MM provides static, high-resolution snapshots of the reaction coordinate, Molecular Dynamics (MD) evaluates the temporal stability of the substrate/product within the enzyme pocket. The lipophilic cyclohexyl group must maintain stable hydrophobic contacts with the active site residues to prevent premature release or racemization[2].

MD Simulation Protocol
  • Docking : Use AutoDock Vina to dock (R)-2-cyclohexyl-2-hydroxyacetonitrile into the HNL active site. Define a 20×20×20 Å grid box centered on the catalytic serine residue.

  • Solvation and Neutralization : Immerse the complex in a dodecahedral box of TIP3P water molecules and neutralize the system with Na⁺/Cl⁻ ions to mimic physiological conditions.

  • Equilibration : Perform 100 ps of NVT (constant volume/temperature at 300 K) to stabilize the thermostat, followed by 100 ps of NPT (constant pressure/temperature at 1 atm) equilibration using GROMACS to achieve proper solvent density.

  • Production Run : Execute a 100 ns production MD simulation. Extract the Root Mean Square Deviation (RMSD) of the cyclohexyl ring to quantify its conformational stability and calculate hydrogen-bonding occupancy between the cyanohydrin hydroxyl group and the enzyme backbone over time.

References

  • 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816 - PubChem National Institutes of Health (NIH) URL:[Link]

  • A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins Toyama Prefectural University URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile from Cyclohexanone via Homologation and Cyanosilylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The synthesis of 2-cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6)[1] from cyclohexanone requires...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The synthesis of 2-cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6)[1] from cyclohexanone requires a strategic two-carbon homologation. Direct addition of a cyanide source to cyclohexanone yields the 6-carbon ring attached directly to the cyanohydrin carbon (1-hydroxycyclohexanecarbonitrile)[2]. To achieve the target 8-carbon structure, the starting ketone must first be converted to a 7-carbon aldehyde (cyclohexanecarboxaldehyde)[3], followed by a highly efficient cyanosilylation reaction to introduce the final carbon and nitrogen atoms[4].

This protocol is divided into two self-validating phases:

  • Phase 1: One-Carbon Homologation. A Wittig methoxymethylenation is employed to convert cyclohexanone to cyclohexanecarboxaldehyde[5]. This route is favored over the classical Darzens condensation because it avoids harsh, high-temperature basic conditions that often lead to aldol self-condensation of the starting ketone.

  • Phase 2: Cyanosilylation and Deprotection. Traditional cyanohydrin synthesis relies on an equilibrium-driven reaction using highly toxic NaCN/H2​SO4​ . For sterically hindered or specific aliphatic aldehydes, this equilibrium can be unfavorable. By utilizing trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid ( ZnI2​ ), the intermediate is irreversibly trapped as an O-TMS ether, driving the reaction to near-quantitative yield[4].

Reaction Pathway Visualization

SynthesisPathway cluster_phase1 Phase 1: Wittig Homologation cluster_phase2 Phase 2: Cyanosilylation N1 Cyclohexanone N2 Methoxy-enol ether N1->N2 Ph3PCH2OMeCl KOtBu, THF N3 Cyclohexanecarboxaldehyde N2->N3 2M HCl, Reflux N4 O-TMS Cyanohydrin N3->N4 TMSCN, ZnI2 N5 2-Cyclohexyl-2- hydroxyacetonitrile N4->N5 3N HCl, 65°C

Fig 1: Two-phase homologation and cyanosilylation of cyclohexanone to the target cyanohydrin.

Materials and Reagents

All quantitative data for the required reagents are summarized below to ensure accurate stoichiometric scaling.

Table 1: Reagents for Phase 1 (Wittig Homologation)

Reagent MW ( g/mol ) Equivalents Role
Cyclohexanone 98.15 1.0 Starting Material
(Methoxymethyl)triphenylphosphonium chloride 342.80 1.2 Wittig Reagent
Potassium tert-butoxide (KOtBu) 112.21 1.2 Base
Tetrahydrofuran (THF), Anhydrous 72.11 - Solvent

| 2M Hydrochloric Acid (aq) | 36.46 | Excess | Hydrolysis Agent |

Table 2: Reagents for Phase 2 (Cyanosilylation)

Reagent MW ( g/mol ) Equivalents Role
Cyclohexanecarboxaldehyde 112.17 1.0 Intermediate
Trimethylsilyl cyanide (TMSCN) 99.21 1.2 Cyanide Source

| Zinc Iodide ( ZnI2​ ), Anhydrous | 319.22 | 0.05 | Lewis Acid Catalyst | | Dichloromethane ( CH2​Cl2​ ), Anhydrous | 84.93 | - | Solvent | | 3N Hydrochloric Acid (aq) | 36.46 | Excess | Deprotection Agent |

Experimental Protocols

Phase 1: Synthesis of Cyclohexanecarboxaldehyde

Step 1: Ylide Generation and Olefination

  • Flame-dry a 500-mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and dropping funnel.

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath.

  • Add KOtBu (1.2 eq) portion-wise over 10 minutes.

    • Causality & Validation: The suspension will transition to a deep red/orange color. This visual cue validates the successful deprotonation of the phosphonium salt and the formation of the active phosphorus ylide[5].

  • Stir the ylide solution for 30 minutes at 0 °C.

  • Dissolve cyclohexanone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise via the dropping funnel over 15 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone spot (visualized by KMnO4​ stain) should completely disappear.

  • Quench the reaction with distilled water (50 mL) and extract with diethyl ether ( 3×100 mL). Dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and filter the residue through a short silica plug (eluting with Hexane/EtOAc 9:1) to remove the bulk of the triphenylphosphine oxide byproduct.

Step 2: Enol Ether Hydrolysis

  • Dissolve the crude methoxy-enol ether in THF (100 mL).

  • Add 2M aqueous HCl (50 mL) and heat the mixture to reflux for 2 hours.

    • Causality: The acidic environment protonates the enol ether oxygen, triggering the hydrolysis of the vinyl ether to the corresponding saturated aldehyde[3].

  • Cool the mixture to room temperature, dilute with water, and extract with diethyl ether ( 3×75 mL).

  • Wash the organic layer with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate.

  • Purify via vacuum distillation (bp ~52–53 °C at 18 mmHg) to yield pure cyclohexanecarboxaldehyde as a colorless liquid.

Phase 2: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Step 1: Cyanosilylation (O-TMS Cyanohydrin Formation)

  • In a flame-dried 250-mL round-bottom flask under argon, dissolve cyclohexanecarboxaldehyde (1.0 eq) in anhydrous CH2​Cl2​ (50 mL).

  • Add anhydrous ZnI2​ (0.05 eq) to the solution.

    • Causality: ZnI2​ acts as a highly carbophilic Lewis acid. It coordinates to the aldehyde oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of the bulky TMSCN[4].

  • Cool the mixture to 0 °C. Strictly in a fume hood , slowly add TMSCN (1.2 eq) via a gas-tight syringe.

  • Stir the reaction at room temperature for 2 hours.

    • Validation: Monitor via ATR-FTIR spectroscopy. The reaction is complete when the strong aldehyde carbonyl stretch at ~1710 cm⁻¹ completely vanishes, replaced by a weak C≡N stretch at ~2230 cm⁻¹ and strong Si-O-C bands around 1100 cm⁻¹.

  • Concentrate the mixture under reduced pressure to remove the solvent and any unreacted, volatile TMSCN, yielding the crude O-TMS cyanohydrin.

Step 2: Deprotection

  • Dissolve the crude O-TMS cyanohydrin in THF (50 mL).

  • Add 3N aqueous HCl (30 mL) and heat the biphasic mixture to 65 °C for 1 hour.

    • Causality: The targeted application of heat and aqueous acid rapidly cleaves the silyl ether, regenerating the free hydroxyl group. The conditions are mild enough to prevent the hydrolysis of the nitrile group into an amide or carboxylic acid[4].

  • Cool the solution, pour into a separatory funnel, and add 30 mL of water. Extract the aqueous phase with diethyl ether ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate on a rotary evaporator.

  • Purify the resulting residue by flash column chromatography or recrystallization (if solidifying) to afford the final 2-cyclohexyl-2-hydroxyacetonitrile .

    • Validation: Final IR spectroscopy will confirm the appearance of a broad O-H stretch at ~3400 cm⁻¹ and the retention of the C≡N stretch.

Sources

Application

using 2-Cyclohexyl-2-hydroxyacetonitrile as a precursor in organic synthesis

Application Note: 2-Cyclohexyl-2-hydroxyacetonitrile as a Versatile Precursor in Organic Synthesis Executive Summary & Chemical Profile 2-Cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6), commonly referred to as cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclohexyl-2-hydroxyacetonitrile as a Versatile Precursor in Organic Synthesis

Executive Summary & Chemical Profile

2-Cyclohexyl-2-hydroxyacetonitrile (CAS 4354-47-6), commonly referred to as cyclohexylglycolonitrile, is a highly versatile cyanohydrin precursor utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals[1]. Structurally, it features both a reactive nitrile group and an alpha-hydroxyl group attached to a cyclohexane ring. This bifunctionality makes it an ideal linchpin for divergent synthetic pathways, most notably its conversion into alpha-hydroxy acids and beta-amino alcohols.

Because stereochemistry often dictates the biological activity of downstream pharmaceuticals, the ability to synthesize this precursor enantioselectively—and derivatize it without losing chiral integrity—is of paramount importance to drug development professionals.

Mechanistic Pathways & Workflow

The strategic value of 2-cyclohexyl-2-hydroxyacetonitrile lies in its central position within organic synthesis workflows. The diagram below illustrates the biocatalytic generation of the (S)-enantiomer and its two primary downstream applications.

G cluster_0 Biocatalytic Asymmetric Synthesis cluster_1 Downstream Synthetic Applications A Cyclohexanecarboxaldehyde + HCN B (S)-2-Cyclohexyl-2-hydroxyacetonitrile (Chiral Cyanohydrin) A->B (S)-HNL Enzyme pH 5.0 Biphasic System C 2-Cyclohexyl-2-hydroxyacetic acid (Alpha-Hydroxy Acid) B->C Conc. HCl, Heat (Hydrolysis) D 2-Amino-1-cyclohexylethanol (Beta-Amino Alcohol) B->D LiAlH4, THF (Reduction)

Biocatalytic synthesis and downstream conversion of 2-cyclohexyl-2-hydroxyacetonitrile.

Experimental Protocols & Mechanistic Causality

Protocol 1: Enantioselective Biocatalytic Synthesis of (S)-2-Cyclohexyl-2-hydroxyacetonitrile
  • Objective : Synthesize the chiral cyanohydrin with >98% enantiomeric excess (ee) using derived from Hevea brasiliensis[2].

  • Mechanistic Causality : Cyanohydrin formation can occur spontaneously under basic or neutral conditions, which yields an undesired racemic mixture. By utilizing a biphasic system (MTBE/aqueous buffer) and strictly maintaining the pH at 5.0, the non-enzymatic background reaction is heavily suppressed[3]. The organic phase acts as a reservoir for the hydrophobic cyclohexanecarboxaldehyde, slowly feeding it to the enzyme at the solvent interface, ensuring the enzyme exclusively dictates the stereochemistry.

  • Self-Validating System : Analyze the isolated product via chiral HPLC. The presence of a single dominant peak confirms the successful suppression of the racemic background reaction.

Step-by-Step Procedure :

  • Prepare a biphasic mixture consisting of 50 mL methyl tert-butyl ether (MTBE) and 50 mL of 50 mM sodium citrate buffer adjusted to pH 5.0.

  • Add 500 U of HbHNL enzyme to the aqueous phase.

  • Introduce 50 mmol of cyclohexanecarboxaldehyde and 150 mmol of HCN (generated in situ from KCN and citric acid) to the system.

  • Stir the emulsion vigorously at 20°C for 24 hours.

  • Separate the phases, extract the aqueous layer twice with 25 mL MTBE, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Cyclohexyl-2-hydroxyacetic acid
  • Objective : Convert the nitrile to an alpha-hydroxy carboxylic acid ()[4].

  • Mechanistic Causality : Nitrile hydrolysis proceeds via an amide intermediate. Strong acidic conditions (concentrated HCl) are mandatory. Basic hydrolysis must be strictly avoided because it triggers the retro-cyanohydrin reaction, cleaving the molecule back into cyclohexanecarboxaldehyde and cyanide. Controlled heating (80°C) is necessary to drive the hydrolysis while preventing the acid-catalyzed dehydration (elimination) of the alpha-hydroxyl group.

  • Self-Validating System : Perform IR spectroscopy on the crystallized product. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the emergence of a broad O-H stretch (2500-3300 cm⁻¹) alongside a strong C=O stretch (~1710 cm⁻¹) confirms complete hydrolysis.

Step-by-Step Procedure :

  • Dissolve 20 mmol of (S)-2-cyclohexyl-2-hydroxyacetonitrile in 10 mL of 1,4-dioxane.

  • Slowly add 20 mL of concentrated HCl (37%) while stirring.

  • Heat the reaction mixture to 80°C and maintain for 12 hours under a reflux condenser.

  • Cool the mixture to room temperature, dilute with 50 mL of distilled water, and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Recrystallize the crude product from hot toluene to yield pure (S)-2-cyclohexyl-2-hydroxyacetic acid.

Protocol 3: Hydride Reduction to 2-Amino-1-cyclohexylethanol
  • Objective : Reduce the cyanohydrin to a beta-amino alcohol ()[5].

  • Mechanistic Causality : The alpha-hydroxyl group is highly acidic relative to the hydride source and will immediately react with Lithium Aluminum Hydride (LiAlH₄) to form a lithium alkoxide, consuming one equivalent of the reagent and evolving hydrogen gas. Therefore, a minimum of 3.0 equivalents of LiAlH₄ must be used to ensure sufficient hydride remains to fully reduce the nitrile group to the primary amine. The Fieser quenching method is employed to convert the resulting gelatinous aluminum complexes into easily filterable granular salts, preventing product entrapment.

  • Self-Validating System : Perform a Ninhydrin test on a TLC plate. A positive (purple) spot indicates the successful formation of the primary amine.

Step-by-Step Procedure :

  • Suspend 60 mmol (3.0 eq) of LiAlH₄ in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.

  • Dissolve 20 mmol of 2-cyclohexyl-2-hydroxyacetonitrile in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Remove the ice bath and reflux the mixture for 4 hours.

  • Cool the reaction back to 0°C and quench using the Fieser method: sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams).

  • Stir vigorously until the aluminum salts precipitate as a white granular solid.

  • Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield 2-amino-1-cyclohexylethanol.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the protocols described above, assuming optimized conditions and high-purity reagents.

Target CompoundReaction TypeExpected Yield (%)Enantiomeric Excess (ee %)Key Analytical Marker
(S)-2-Cyclohexyl-2-hydroxyacetonitrile Biocatalytic Addition85 - 92> 98IR: ~2250 cm⁻¹ (C≡N)
(S)-2-Cyclohexyl-2-hydroxyacetic acid Acid Hydrolysis75 - 82> 97IR: ~1710 cm⁻¹ (C=O)
(S)-2-Amino-1-cyclohexylethanol LiAlH₄ Reduction80 - 88> 97Mass Spec:[M+H]⁺ 144.1

References

  • 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816. PubChem (National Institutes of Health).[Link]

  • Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase. BRENDA Enzyme Database.[Link]

  • HNL - (S)-hydroxynitrile lyase - Hevea brasiliensis (Para rubber tree). UniProt.[Link]

  • 2-Cyclohexyl-2-hydroxyacetic acid | C8H14O3 | CID 271989. PubChem (National Institutes of Health).[Link]

  • 2-amino-1-cyclohexylethanol | CAS 57230-08-7. Lookchem.[Link]

Sources

Method

Application Note: 2-Cyclohexyl-2-hydroxyacetonitrile in Pharmaceutical Intermediate Synthesis

Executive Summary & Structural Rationale 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylmandelonitrile) is a highly versatile chiral cyanohydrin utilized extensively in the synthesis of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylmandelonitrile) is a highly versatile chiral cyanohydrin utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Available as a racemate (CAS: 4354-47-6)[1], an (R)-enantiomer (CAS: 100007-62-3)[2], and an (S)-enantiomer (CAS: 107485-34-7), this compound serves as a critical electrophilic hub for generating α -hydroxy carboxylic acids, α -hydroxy ketones, and β -amino alcohols[3].

The selection of a cyclohexyl moiety over a traditional aromatic ring (such as phenyl) is a deliberate pharmacokinetic strategy in drug design. The hydrophobic cyclohexyl group significantly enhances the lipophilicity of the resulting pharmacophore, which directly improves membrane permeability and oral bioavailability in biochemical contexts[2]. Furthermore, the lack of π−π stacking capabilities compared to aromatic analogs alters the binding thermodynamics within target kinase pockets, often leading to improved selectivity profiles.

Logic N1 2-Cyclohexyl-2-hydroxyacetonitrile Core N2 Cyclohexyl Group N1->N2 N3 Chiral Hydroxyl (R/S) N1->N3 N4 Nitrile Group N1->N4 N5 Enhanced Lipophilicity & Membrane Permeability N2->N5 N6 Target Kinase Pocket Stereo-recognition N3->N6 N7 Electrophilic Hub for Amine/Acid Synthesis N4->N7

Fig 1: Structure-property relationships of the cyanohydrin driving its pharmaceutical utility.

Mechanistic Role in Drug Development: Kinase Inhibitors

A primary application of 2-cyclohexyl-2-hydroxyacetonitrile is its conversion into 2-amino-1-cyclohexylethanol , a privileged β -amino alcohol pharmacophore. This intermediate is structurally integral to the synthesis of pyrido[2,3-d]pyrimidine derivatives, which act as potent inhibitors of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK1A and DYRK1B)[4].

In the synthesis of these inhibitors, the primary amine of 2-amino-1-cyclohexylethanol undergoes an amide coupling with a pyrido-pyrimidine-6-carboxylic acid core[4]. The causality behind utilizing this specific β -amino alcohol lies in its spatial geometry: the amide linkage anchors the molecule to the kinase hinge region, while the chiral hydroxyl group forms critical hydrogen bonds with the solvent-exposed channel. Simultaneously, the bulky cyclohexyl group occupies a hydrophobic sub-pocket, effectively locking the inhibitor into an active conformation that competitively blocks ATP binding[4].

G A Cyclohexanecarbaldehyde + HCN B (S)-Hydroxynitrile Lyase A->B Biocatalysis C (S)-2-Cyclohexyl-2- hydroxyacetonitrile B->C >99% ee D LiAlH4 Reduction C->D THF, RT E 2-Amino-1- cyclohexylethanol D->E 73.8% Yield

Fig 2: Biocatalytic synthesis and chemical reduction workflow of the cyanohydrin intermediate.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the reaction conditions and include mandatory Quality Control (QC) checkpoints to create a self-validating system.

Protocol A: Biocatalytic Synthesis of (S)-2-Cyclohexyl-2-hydroxyacetonitrile

Chemical asymmetric synthesis using cyanotrimethylsilane (TMSCN) and chiral titanium catalysts often requires cryogenic temperatures (-65 °C) and yields moderate enantiomeric excess (~58% ee)[3]. To achieve the strict enantiopurity required for APIs, biocatalysis using (S)-hydroxynitrile lyase (HNL) from Hevea brasiliensis or Manihot esculenta is the industry standard[5],[6].

Causality of Reaction Design: The reaction is performed in a biphasic system (aqueous citrate buffer / Methyl tert-butyl ether) at pH 5.0. The acidic pH is critical because it suppresses the spontaneous, non-enzymatic addition of HCN (which would yield a racemic impurity) while maintaining the structural stability and optimal catalytic activity of the HNL enzyme[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mmol of cyclohexanecarbaldehyde in 50 mL of MTBE.

  • Enzyme Addition: Add 50 mL of 0.1 M sodium citrate buffer (pH 5.0) containing 500 U of recombinant (S)-HNL.

  • Cyanation: Slowly dose 120 mmol of freshly generated HCN gas (or an aqueous KCN/citric acid equivalent) into the biphasic mixture under vigorous stirring at 20 °C.

  • Incubation: Stir for 4–6 hours. The biphasic nature restricts free HCN concentration in the organic layer, forcing the reaction through the enzyme's active site at the interface.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with 20 mL MTBE, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation (QC Checkpoint):

  • Enantiomeric Excess (ee): Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10). A successful biocatalytic run must yield >99% ee. Any drop below 98% indicates pH drift or insufficient stirring leading to background racemic reactions.

Protocol B: Chemical Reduction to 2-Amino-1-cyclohexylethanol

The conversion of the nitrile to a primary amine requires a powerful hydride donor. Milder agents (like NaBH4​ ) are insufficient for the robust C≡N triple bond.

Causality of Reaction Design: Lithium Aluminum Hydride ( LiAlH4​ ) is utilized. The reaction is initiated at 0 °C to safely manage the highly exothermic hydride transfer, then allowed to warm to room temperature to drive the complete reduction of the intermediate imine salt to the primary amine[4]. The subsequent "Fieser Workup" is non-negotiable; it prevents the formation of a gelatinous aluminum hydroxide emulsion that would trap the highly polar β -amino alcohol.

Step-by-Step Methodology:

  • Setup: Suspend 100 mmol of LiAlH4​ in 100 mL of anhydrous THF under an inert Argon atmosphere at 0 °C.

  • Addition: Dissolve crude 2-cyclohexyl-2-hydroxyacetonitrile (67.7 mmol) in 30 mL anhydrous THF[4]. Add this solution dropwise over 30 minutes to control the exotherm.

  • Reduction: Remove the ice bath and stir the mixture at room temperature for 18 hours[4].

  • Fieser Workup (Critical): Cool the reaction back to 0 °C. Sequentially and cautiously add:

    • x mL of distilled water (where x = grams of LiAlH4​ used; e.g., 3.8 mL).

    • x mL of 15% aqueous NaOH (3.8 mL).

    • 3x mL of distilled water (11.4 mL).

  • Isolation: Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter the salts through a Celite pad. Concentrate the filtrate under vacuum to yield crude 2-amino-1-cyclohexylethanol (Expected yield: ~73.8%)[4].

Self-Validation (QC Checkpoint):

  • FT-IR Spectroscopy: Confirm the complete disappearance of the sharp nitrile stretch at ∼2230 cm−1 .

  • TLC / Ninhydrin Stain: Spot the product on a silica TLC plate. Heat with ninhydrin solution; a deep purple spot validates the presence of the primary aliphatic amine.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics between different synthetic routes for producing the cyanohydrin intermediate, highlighting why biocatalysis is favored for pharmaceutical applications.

Synthesis MethodReagents / CatalystReaction TempEnantiomeric Excess (ee)Chemical YieldScalability & Safety Profile
Biocatalytic (Standard) (S)-HNL, HCN, Buffer/MTBE20–25 °C>99% (S-enantiomer)85–95%High (Green Chemistry, Mild conditions)
Chemical (Asymmetric) TMSCN, Chiral Ti-complex-65 °C~58%ModerateLow (Cryogenic, Moisture-sensitive)
Chemical (Racemic) NaCN, NaHSO3​ 0–20 °C0% (Racemic)>90%High (Requires downstream chiral resolution)

Data synthesized from comparative literature on cyanohydrin production methodologies.

Sources

Application

Application Note: Advanced Analytical Strategies for the Quantification and Enantiomeric Profiling of 2-Cyclohexyl-2-hydroxyacetonitrile

Introduction & Mechanistic Insights 2-Cyclohexyl-2-hydroxyacetonitrile (CAS: 4354-47-6 for the racemate[1], CAS: 100007-62-3 for the (R)-enantiomer[2]) is a highly valuable chiral cyanohydrin building block utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

2-Cyclohexyl-2-hydroxyacetonitrile (CAS: 4354-47-6 for the racemate[1], CAS: 100007-62-3 for the (R)-enantiomer[2]) is a highly valuable chiral cyanohydrin building block utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). With a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol [3], the precise quantification of this compound presents two distinct analytical hurdles:

  • Optical Invisibility : As an aliphatic cyanohydrin, the molecule lacks a conjugated π-system. It is virtually transparent to standard UV detection (e.g., 254 nm), rendering direct HPLC-UV analysis ineffective without specialized detectors (RI, ELSD, or CAD).

  • Thermal Lability (Retro-cyanation) : Cyanohydrins exist in equilibrium with their corresponding aldehydes and hydrogen cyanide. Exposure to high temperatures in a Gas Chromatography (GC) inlet (typically >200 °C) shifts this equilibrium, causing the analyte to thermally degrade into cyclohexanecarboxaldehyde and HCN.

To overcome these limitations, the analytical workflow must be chemically tailored. Derivatization is not merely optional; it is the mechanistic foundation of the assay. Silylation of the hydroxyl group blocks the retro-cyanation pathway, enabling intact volatilization for GC[4]. Alternatively, esterification with Mosher's acid chloride (MTPA-Cl) installs a strong UV chromophore and shifts enantiomers into diastereomers for liquid chromatography or NMR[5].

Analytical Workflow

Analytical_Workflow A 2-Cyclohexyl-2-hydroxyacetonitrile (Analyte) B Determine Analytical Objective A->B C1 Total Concentration / Yield (Achiral Analysis) B->C1 Quantification C2 Enantiomeric Excess (ee%) (Chiral Analysis) B->C2 Stereochemistry D1 TMS Derivatization (Blocks Retro-cyanation) C1->D1 Prevents thermal degradation D2 Derivatization Options (TMS vs. MTPA-Cl) C2->D2 Enhance resolution & detection E1 GC-FID or GC-MS (Achiral Capillary Column) D1->E1 Internal Standard Validation E2_GC Chiral GC (e.g., γ-TA) (For TMS Derivatives) D2->E2_GC Volatile E2_LC HPLC-UV or 19F NMR (For MTPA Esters) D2->E2_LC UV Chromophore / NMR Active

Figure 1: Analytical workflow for quantifying 2-Cyclohexyl-2-hydroxyacetonitrile and enantiomers.

Quantitative Data Summary

Table 1: Physicochemical Properties Dictating Analytical Strategy
ParameterValueAnalytical Implication
Molecular Weight 139.19 g/mol [3]Highly amenable to GC-MS analysis if stabilized.
Thermal Stability Labile (>150 °C)Prone to retro-cyanation in GC inlets; mandates TMS protection.
Optical Properties Lacks extended π-systemTransparent at standard UV (254 nm); requires derivatization or RI/ELSD.
Stereocenters 1 (C2 position)[6]Requires chiral stationary phases or diastereomeric conversion for ee%[5].
Table 2: Validated Chromatographic Parameters for Chiral Resolution
Analyte DerivativeAnalytical TechniqueColumn / Stationary PhaseKey ParameterstR (R-isomer)tR (S-isomer)
TMS-Ether [4]GC-FIDChiraldex γ-TAOven: 110 °C, Inj: 220 °C17.2 min18.3 min
MTPA Ester [5]HPLC-UVAchiral SilicaHexane/EtOAc (40:1), 254 nmBaseline ResolvedBaseline Resolved

Experimental Protocols

Protocol 1: Total Quantification via GC-FID (Achiral)

Causality & Self-Validation: Direct injection of cyanohydrins causes degradation. Silylation replaces the labile hydroxyl proton with a robust trimethylsilyl (TMS) group[4]. Dodecane is utilized as an Internal Standard (IS) to create a self-validating system that corrects for any variations in derivatization efficiency or injection volume.

Step-by-Step Methodology:

  • Standard Preparation : Accurately weigh 10.0 mg of 2-Cyclohexyl-2-hydroxyacetonitrile reference standard[7] into a 10 mL volumetric flask.

  • Internal Standard Addition : Add 1.0 mL of a 5.0 mg/mL dodecane solution prepared in anhydrous pyridine.

  • Derivatization : Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and incubate at 60 °C for 30 minutes to ensure complete conversion to 2-cyclohexyl-2-trimethylsilyloxyacetonitrile[4].

  • Dilution : Cool to room temperature and dilute to volume with anhydrous pyridine.

  • System Suitability Testing (SST) : Inject a derivatized blank (pyridine + BSTFA) to ensure no co-eluting siloxane peaks interfere with the analyte or IS. Inject the standard mix in triplicate; the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

  • GC Analysis : Inject 1 µL onto a DB-5 capillary column (30m x 0.25mm x 0.25µm). Set the injector to 220 °C and FID to 250 °C.

Protocol 2: Enantiomeric Excess (ee%) Determination via Chiral GC

Causality & Self-Validation: To determine the stereoselectivity of a synthesis, the enantiomers must be resolved. The TMS-derivatized cyanohydrin is volatile enough for chiral capillary GC, which offers higher theoretical plate counts than HPLC, leading to baseline resolution without complex mobile phases[4]. Racemic material must be injected first to validate baseline resolution ( Rs​>1.5 ).

Step-by-Step Methodology:

  • Sample Prep : Derivatize the chiral sample using the exact BSTFA protocol described in Protocol 1.

  • Chromatographic Setup : Install a Chiraldex γ-TA capillary column (or equivalent cyclodextrin-based phase)[4].

  • Parameters : Set the oven temperature to 110 °C (isothermal). Set the injector to 220 °C and use helium carrier gas at 72.0 kPa[4].

  • Analysis : Inject 1 µL at a split ratio of 50:1.

  • Data Extraction : The (R)-enantiomer elutes at approximately 17.2 min, and the (S)-enantiomer at 18.3 min[4]. Calculate the enantiomeric excess: ee% = |Area(R) - Area(S)| / (Area(R) + Area(S)) × 100.

Protocol 3: Orthogonal Validation via ¹⁹F NMR

Causality & Self-Validation: Chromatographic integration can occasionally be skewed by co-eluting impurities. Derivatizing the chiral cyanohydrin with Mosher's acid chloride (MTPA-Cl) creates diastereomers. ¹⁹F NMR provides a clean spectral window with zero background interference, allowing for absolute quantification of the diastereomeric ratio[5]. The sum of the integration of the two CF₃ peaks must account for 100% of the fluorinated species, internally validating the mass balance.

Step-by-Step Methodology:

  • Esterification : React 10 mg of the cyanohydrin sample with 1.5 equivalents of (R)-(+)-MTPA-Cl in deuterated chloroform (CDCl₃) using pyridine and 4-Dimethylaminopyridine (DMAP) as catalysts[5]. Stir at room temperature for 2 hours.

  • Acquisition : Acquire ¹⁹F NMR spectra at 376 MHz (on a 400 MHz ¹H magnet) using inverse gated decoupling to prevent Nuclear Overhauser Effect (NOE) enhancement, ensuring the integrations are strictly proportional to molar concentrations.

  • Quantification : Integrate the distinct CF₃ singlets corresponding to the (R,R) and (R,S) diastereomers to determine the optical purity[5].

References

  • PubChem. "2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816". National Center for Biotechnology Information.3

  • BLD Pharm. "4354-47-6 | 2-Cyclohexyl-2-hydroxyacetonitrile". 1

  • Sigma-Aldrich. "2-cyclohexyl-2-hydroxyacetonitrile | 4354-47-6". MilliporeSigma. 7

  • ChemScene. "100007-62-3 | (R)-2-Cyclohexyl-2-hydroxyacetonitrile". 2

  • PubChem. "(R)-2-Hydroxy-2-cyclohexylacetonitrile | C8H13NO | CID 10887989". National Center for Biotechnology Information. 6

  • Wiley-VCH. "Sulfoximine--Titanium Reagents in Enantioselective Addition - Supporting Information". 4

  • Oxford University Press (OUP). "Asymmetric Hydrocyanation of Aldehydes Using Chiral Titanium Reagents".5

Sources

Method

Application Note: Chiral Separation of 2-Cyclohexyl-2-hydroxyacetonitrile Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract This application note presents a detailed protocol for the enantioselective separation of 2-Cyclohexyl-2-hydroxyacetonitrile using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polys...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of 2-Cyclohexyl-2-hydroxyacetonitrile using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, providing a robust and reliable starting point for researchers, scientists, and drug development professionals. The causality behind the selection of the chiral stationary phase, mobile phase composition, and other chromatographic parameters is discussed to provide a comprehensive understanding of the method development process.

Introduction: The Significance of Chiral Purity

2-Cyclohexyl-2-hydroxyacetonitrile is a chiral cyanohydrin that serves as a valuable building block in the synthesis of various biologically active molecules. As with many chiral compounds, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of controlling stereochemistry in drug development. Therefore, the ability to separate and quantify the enantiomers of 2-Cyclohexyl-2-hydroxyacetonitrile is paramount for ensuring the safety and efficacy of any resulting pharmaceutical products.[1]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the direct separation of enantiomers.[3][4] This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.[3]

This application note provides a comprehensive guide to developing a chiral HPLC method for the baseline separation of (R)- and (S)-2-Cyclohexyl-2-hydroxyacetonitrile.

Foundational Principles of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] For a successful separation, there must be a sufficient difference in the stability of these complexes. This stability is influenced by a combination of intermolecular interactions, including:

  • Hydrogen bonding: The hydroxyl group in 2-Cyclohexyl-2-hydroxyacetonitrile can act as a hydrogen bond donor and acceptor.

  • Dipole-dipole interactions: The nitrile group possesses a strong dipole moment.

  • Steric interactions: The bulky cyclohexyl group can create steric hindrance, influencing how the enantiomers fit into the chiral cavities of the CSP.

  • π-π interactions: While the analyte itself lacks aromaticity, this interaction is crucial for many CSPs and analytes.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with structures similar to our target analyte.[5] The helical structure of these polymers creates chiral grooves and cavities that can effectively differentiate between enantiomers.

Experimental Protocol

This protocol outlines a starting point for the chiral separation of 2-Cyclohexyl-2-hydroxyacetonitrile enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution.

Materials and Reagents
  • Racemic 2-Cyclohexyl-2-hydroxyacetonitrile standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral HPLC column: A polysaccharide-based CSP is recommended for initial screening. Good starting points include:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Column dimensions: 250 mm x 4.6 mm, 5 µm particle size

Sample Preparation
  • Prepare a stock solution of racemic 2-Cyclohexyl-2-hydroxyacetonitrile in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Chiral Column Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (based on the nitrile chromophore)
Injection Volume 10 µL
Method Development and Optimization

If the initial conditions do not provide baseline separation (Resolution > 1.5), consider the following optimization strategies:

  • Vary the Alcohol Modifier: Change the ratio of n-Hexane to Isopropanol (e.g., 95:5, 85:15). You can also substitute Isopropanol with Ethanol, which can alter the selectivity.

  • Adjust the Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution, though it will increase the analysis time.[6]

  • Modify the Temperature: Lowering the column temperature can enhance enantioselectivity in some cases. Conversely, increasing the temperature may improve peak shape and efficiency.

  • Screen Different Columns: If a satisfactory separation is not achieved, screening other polysaccharide-based CSPs is recommended.

Data Analysis and Interpretation

The primary goal is to achieve baseline separation of the two enantiomers. The quality of the separation is assessed by the following parameters:

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. An α value greater than 1 is required for separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. A resolution of ≥ 1.5 indicates baseline separation.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Visualizing the Workflow

The following diagram illustrates the general workflow for chiral HPLC method development.

Chiral_HPLC_Workflow Chiral HPLC Method Development Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., n-Hexane/IPA 90:10) MobilePhasePrep->Injection Separation Chromatographic Separation (Chiralcel OD-H or Chiralpak AD-H) Injection->Separation Detection UV Detection (210 nm) Separation->Detection PeakIntegration Peak Integration & Analysis Detection->PeakIntegration Calc Calculate Resolution (Rs) & Selectivity (α) PeakIntegration->Calc Optimization Method Optimization (Mobile Phase, Flow Rate, Temp.) Calc->Optimization If Rs < 1.5 Validation Method Validation Calc->Validation If Rs >= 1.5 Optimization->Injection

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The successful chiral separation of 2-Cyclohexyl-2-hydroxyacetonitrile enantiomers is a critical step in the development of pharmaceuticals derived from this intermediate. This application note provides a robust starting point for method development using polysaccharide-based chiral stationary phases. By systematically screening columns and optimizing mobile phase conditions, researchers can achieve the necessary resolution for accurate enantiomeric purity determination. The principles and protocols outlined herein are designed to be a valuable resource for scientists and professionals in the pharmaceutical industry.

References

  • Enantiomeric enrichment of cyanohydrins.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • Separation of alpha-Hydroxybenzeneacetonitrile on Newcrom R1 HPLC column. SIELC. [Link]

  • Efficient Synthesis and Analysis of Chiral Cyanohydrins. Diva-Portal.org. [Link]

  • Instruction Manual for CHIRALCEL® OD-H / CHIRALCEL® OJ-H. Chiral Technologies. [Link]

  • 2-Cyclohexyl-2-hydroxyacetonitrile. PubChem. [Link]

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • The Critical Role of Chiral Separation and Its Modern Solutions. Welch Materials. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

  • Chiralcel OD H OJ H Manual. Scribd. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level. Thinka. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research. [Link]

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Application

Application Note: Mechanistic Insights and Protocols for Cyanohydrin Formation from Cyclohexanecarboxaldehyde

Executive Summary Cyanohydrins (α-hydroxynitriles) are indispensable synthetic intermediates in drug development, serving as direct precursors to α-hydroxy acids, β-amino alcohols, and complex heterocycles. The nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanohydrins (α-hydroxynitriles) are indispensable synthetic intermediates in drug development, serving as direct precursors to α-hydroxy acids, β-amino alcohols, and complex heterocycles. The nucleophilic addition of cyanide to cyclohexanecarboxaldehyde represents a fundamental C–C bond-forming event. This application note dissects the mechanistic causality of this reaction, contrasting classical aqueous conditions with modern, equilibrium-driving cyanosilylation techniques using trimethylsilyl cyanide (TMSCN). By understanding the thermodynamic limitations of the classical approach, researchers can implement the provided self-validating protocols to achieve high-yielding, enantioselective syntheses.

Mechanistic Causality: Overcoming Thermodynamic Hurdles

The Classical Equilibrium Challenge

Classical cyanohydrin formation relies on the in situ generation of hydrogen cyanide (HCN) from salts like NaCN or KCN under carefully buffered, mildly acidic conditions (pH 4.5–6)[1]. The mechanism is initiated by the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. The π-bond migrates to the oxygen, generating a tetrahedral alkoxide intermediate, which is rapidly protonated to yield the final cyanohydrin[1].

Crucially, this transformation is thermodynamically reversible[2]. While unhindered aliphatic aldehydes like cyclohexanecarboxaldehyde generally favor product formation compared to bulky dialkyl ketones[1][3], the inherent reversibility can limit absolute conversion rates and complicate downstream purification. Furthermore, the volatility and extreme toxicity of free HCN pose severe safety liabilities in scale-up environments[1].

The Cyanosilylation Advantage (TMSCN)

To circumvent thermodynamic stalling and mitigate safety risks, modern pharmaceutical protocols employ trimethylsilyl cyanide (TMSCN). Rather than relying on simple protonation, TMSCN-mediated reactions utilize Lewis bases (e.g., N-methylmorpholine N-oxide, NMO) or Lewis acids to catalyze the addition[4][5].

The causality behind this choice is rooted in Le Châtelier's principle: the intermediate alkoxide is rapidly trapped as a stable trimethylsilyl (O-TMS) ether[1]. This silylation step effectively renders the nucleophilic addition irreversible under the reaction conditions, driving the equilibrium entirely toward the product. Furthermore, bifunctional chiral catalysts (such as Ti-salen complexes) can be employed to orchestrate a highly structured transition state, dictating facial selectivity and enabling asymmetric synthesis[4][6].

Mechanism A Cyclohexanecarboxaldehyde (Electrophile) C Tetrahedral Intermediate (Alkoxide / Silyloxide) A->C Nucleophilic Attack B Cyanide Source (CN⁻ or TMSCN) B->C CN Transfer C->A Reversible Equilibrium D Cyanohydrin / O-TMS Cyanohydrin (Product) C->D Protonation / Silylation

Figure 1: Mechanistic pathways of classical vs. TMSCN-mediated cyanohydrin formation.

Thermodynamic and Kinetic Profiling

To select the appropriate methodology, researchers must weigh the kinetic and thermodynamic parameters of the available cyanation strategies. The table below summarizes the operational profiles for cyclohexanecarboxaldehyde.

ParameterClassical Protocol (NaCN/HCN)Achiral Cyanosilylation (TMSCN)Asymmetric Cyanosilylation (TMSCN)
Cyanide Source NaCN + weak acid (in situ HCN)TMSCNTMSCN
Catalyst System None (pH buffered 4.5–6)Lewis Base (e.g., NMO)Chiral Ti-salen or Binol-Li
Intermediate Trapping None (Protonation only)O-TMS Silyl EtherO-TMS Silyl Ether
Reaction Reversibility High (Equilibrium-controlled)Low (Silylation drives reaction)Low (Silylation drives reaction)
Stereochemical Outcome Racemic mixtureRacemic mixtureHigh Enantiomeric Excess (ee >90%)
Safety & Handling Extremely Hazardous (Volatile HCN)Moderate (Moisture sensitive)Moderate (Moisture sensitive)

Validated Experimental Protocols

The following methodologies utilize TMSCN due to its superior safety and yield profile. Safety Note: While safer than HCN, TMSCN is highly toxic and moisture-sensitive. All procedures must be conducted in a fume hood using rigorous Schlenk-line techniques.

Protocol A: Achiral Cyanosilylation using TMSCN and NMO

This protocol utilizes N-methylmorpholine N-oxide (NMO) as a Lewis base catalyst. NMO activates TMSCN via hypercoordination, increasing the nucleophilicity of the cyanide group without requiring harsh Lewis acids[4][5].

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Substrate Loading: Dissolve cyclohexanecarboxaldehyde (10.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add NMO (0.5 mmol, 5 mol%) to the stirring solution at room temperature.

  • Reagent Addition: Using a gas-tight syringe, add TMSCN (12.0 mmol, 1.2 equiv) dropwise over 10 minutes. Causality: Slow addition prevents thermal spikes and controls the kinetic rate of the hypercoordinated intermediate.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2) until the aldehyde spot is fully consumed.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude O-TMS cyanohydrin via flash column chromatography.

Protocol B: Enantioselective Cyanation using Chiral Ti-Salen

To achieve high enantiomeric excess (ee), a bimetallic titanium complex is used to create a chiral pocket that dictates the facial selectivity of the nucleophilic attack[4][6].

  • Catalyst Preparation: In an Argon-purged flask, combine the chiral Salen ligand (5 mol%) and Ti(OiPr)₄ (5 mol%) in anhydrous DCM (10 mL). Stir for 1 hour at room temperature to form the active complex.

  • Cooling: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures rigidify the transition state, maximizing stereofacial discrimination.

  • Substrate Addition: Add cyclohexanecarboxaldehyde (5.0 mmol) dropwise.

  • Reagent Addition: Add TMSCN (6.0 mmol) slowly via a syringe pump over 1 hour.

  • Incubation: Maintain stirring at -78 °C for 24–48 hours[6].

  • Workup: Quench cold with water, warm to room temperature, and extract with diethyl ether. Purify via silica gel chromatography.

Workflow Prep 1. Preparation Dry solvent Argon atm Cat 2. Catalyst Lewis Acid/Base Prep->Cat Sub 3. Substrate Aldehyde Cat->Sub Reag 4. TMSCN Slow addition Sub->Reag Quench 5. Quenching NaHCO3 (aq) Reag->Quench Purify 6. Purification Chromatography Quench->Purify Temp Temperature Control (-78°C to RT) Temp->Reag

Figure 2: Standard Schlenk-line workflow for moisture-sensitive cyanosilylation.

Analytical Characterization & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:

  • Infrared (IR) Spectroscopy: Successful conversion is marked by the complete disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1720 cm⁻¹. The product will exhibit a weak nitrile stretch (C≡N) at ~2230 cm⁻¹. For protocols utilizing TMSCN, a strong Si–O–C band will appear around 1100 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H NMR): The aldehydic proton of cyclohexanecarboxaldehyde (~9.5 ppm) must vanish. Concurrently, the newly formed α-proton of the cyanohydrin will emerge shifted upfield (~4.2 ppm). The TMS protecting group will present as a sharp, intense singlet near 0 ppm.

  • Troubleshooting the Equilibrium Stalls: If NMR indicates unreacted aldehyde alongside the product, the equilibrium has stalled. In TMSCN protocols, this is almost exclusively caused by moisture ingress. Water hydrolyzes TMSCN into hexamethyldisiloxane (HMDSO) and HCN, stripping the system of its silyl-trapping mechanism and reverting the reaction to the unfavorable classical equilibrium. Rigorous drying of glassware and solvents is the definitive corrective action.

References

  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Orgosolver.
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal.
  • Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. ACS Publications.
  • Trimethylsilyl Cyanide (TMSCN). Thieme Connect.
  • CARBONYL COMPOUNDS ALDEHYDES AND KETONES. Weebly.
  • Asymmetric Synthesis of Chiral Cyanohydrins: Application Notes and Protocols. Benchchem.
  • Cyanohydrin reaction. Wikipedia.

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Method

Application Note: A Comprehensive Guide to the Pilot Plant Scale-Up Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Abstract: This document provides a detailed guide for the scale-up synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. Transitioning from bench-sca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the scale-up synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. Transitioning from bench-scale to pilot plant production presents significant challenges, including thermal management of an exothermic reaction, safe handling of highly toxic cyanide reagents, and ensuring consistent product quality at a larger scale. This application note outlines a robust and validated protocol for a kilogram-scale synthesis, focusing on process chemistry, safety-engineered controls, and in-process monitoring. We detail the underlying chemical principles, provide a step-by-step pilot plant workflow, and emphasize the critical importance of a comprehensive safety program for handling cyanogenic materials.

Introduction and Strategic Overview

The Synthetic Value of 2-Cyclohexyl-2-hydroxyacetonitrile

2-Cyclohexyl-2-hydroxyacetonitrile, a member of the cyanohydrin family of compounds, is a versatile bifunctional molecule.[1] Its structure, featuring both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon, allows for diverse subsequent transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized or otherwise modified. This synthetic flexibility makes it a key building block for more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty agrochemicals.

Rationale and Challenges of Process Scale-Up

The decision to move from laboratory to pilot-scale production is driven by the need for multi-kilogram quantities of material to support advanced preclinical and clinical development phases. This transition, however, is not a linear amplification of the bench-top procedure. The core challenges that must be addressed are:

  • Safety and Containment: The primary risk is the handling of large quantities of cyanide salts and the potential for inadvertent generation of highly toxic hydrogen cyanide (HCN) gas.[2][3] A robust safety protocol is paramount.

  • Thermal Management: Cyanohydrin formation is a reversible and typically exothermic reaction.[4][5] Inadequate heat dissipation on a large scale can lead to temperature spikes, which may promote side reactions or cause the reaction to revert to its starting materials, thereby reducing yield and purity.[4][6]

  • Process Control: Maintaining optimal and consistent reaction parameters such as pH, reagent addition rate, and mixing efficiency is more complex in large reactors and is critical for reproducible outcomes.

Process Chemistry and Synthetic Route Selection

The Core Transformation: Nucleophilic Addition

The synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile is a classic example of a nucleophilic addition reaction. The process involves the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde.[7][8][9]

The reaction is typically performed by generating hydrogen cyanide in situ from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid.[9][10] This approach is significantly safer for large-scale operations than handling highly volatile and toxic liquid HCN directly.[10]

Mechanism of Cyanohydrin Formation

The reaction proceeds via a two-step mechanism under weakly acidic conditions (pH 4-5), which provides the optimal balance between the availability of the free cyanide nucleophile (CN⁻) and the prevention of base-catalyzed decomposition of the aldehyde starting material.[9][11]

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is rapidly protonated by undissociated HCN or another proton source in the medium to yield the final 2-Cyclohexyl-2-hydroxyacetonitrile product and regenerate the cyanide ion.[11]

Cyanohydrin Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Cyclohexanecarboxaldehyde->Alkoxide 1. Nucleophilic Attack CN_ion CN⁻ (Nucleophile) CN_ion->Alkoxide Cyanohydrin 2-Cyclohexyl-2-hydroxyacetonitrile Alkoxide->Cyanohydrin 2. Protonation HCN_proton HCN HCN_proton->Alkoxide G Pilot Plant Process Flow for Cyanohydrin Synthesis KCN_Sol KCN Solution Prep Tank (Aqueous) Reactor 50-Gallon Glass-Lined Reactor (-10°C to 100°C) Jacketed for Temp. Control KCN_Sol->Reactor 1. Charge KCN Solution Aldehyde Cyclohexanecarboxaldehyde (Neat) Aldehyde->Reactor 2. Slow Addition (Sub-surface) Acid_Sol Acid Quench Tank (e.g., aq. HCl) Quench_Tank Quench / Work-up Tank Acid_Sol->Quench_Tank 4. Quench Reactor->Quench_Tank 3. Transfer Reaction Mass Extractor Liquid-Liquid Extractor Quench_Tank->Extractor 5. Transfer for Extraction Distillation Vacuum Distillation Unit Extractor->Distillation 7. Transfer Organic Phase Waste Aqueous Cyanide Waste (to Decontamination) Extractor->Waste 8. Aqueous to Waste Treatment Solvent_Tank Solvent (e.g., MTBE) Solvent_Tank->Extractor 6. Add Extraction Solvent Product Final Product: 2-Cyclohexyl-2-hydroxyacetonitrile Distillation->Product 9. Collect Product Fraction

Caption: Logical process flow for the pilot-scale synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile.

Detailed Pilot Plant Synthesis Protocol (5.0 kg Scale)

This protocol is designed for execution by trained professionals in a designated pilot plant facility equipped with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexanecarboxaldehyde112.175.00 kg44.58Purity ≥98%
Potassium Cyanide (KCN)65.123.20 kg49.141.1 eq.
Hydrochloric Acid (37%)36.46~3.0 L-For pH adjustment and quench
Deionized Water18.0240.0 L-For KCN solution and work-up
Methyl tert-butyl ether (MTBE)88.1530.0 L-Extraction Solvent
Sodium Chloride (NaCl)58.445.0 kg-For brine wash
Anhydrous Sodium Sulfate142.042.0 kg-Drying agent
Step-by-Step Synthesis Procedure

A. Reactor Preparation and Reagent Charging

  • Ensure the 50-gallon glass-lined reactor is clean, dry, and has been leak-tested.

  • Inert the reactor by purging with nitrogen gas. Maintain a gentle nitrogen blanket throughout the process.

  • In a separate, designated preparation vessel, carefully dissolve Potassium Cyanide (3.20 kg) in Deionized Water (20.0 L) . CAUTION: This step is highly hazardous and must be performed in a ventilated enclosure with appropriate PPE.

  • Transfer the aqueous KCN solution to the reactor.

  • Cool the reactor jacket to 0-5 °C and begin agitation.

  • Slowly add concentrated Hydrochloric Acid to the KCN solution until the pH of the mixture is between 4.0 and 5.0 . Monitor the pH closely with a calibrated probe. This in situ generation of HCN is highly exothermic; maintain the internal temperature below 10 °C.

B. Reaction Execution 7. Begin the slow, sub-surface addition of Cyclohexanecarboxaldehyde (5.00 kg) to the stirred, cooled reaction mixture over a period of 2-3 hours . 8. Maintain the internal reaction temperature between 5-10 °C throughout the addition using jacket cooling. An uncontrolled exotherm is a significant risk. [6]9. After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours .

C. In-Process Control (IPC) 10. Monitor the reaction progress by taking small, carefully quenched aliquots for analysis (e.g., GC or TLC) to confirm the consumption of the starting aldehyde.

D. Work-up and Isolation 11. Once the reaction is deemed complete, transfer the reaction mixture to a work-up vessel containing a vigorously stirred solution of Deionized Water (20.0 L) and concentrated Hydrochloric Acid (1.0 L) to quench any remaining cyanide and stabilize the cyanohydrin product. 12. Extract the aqueous mixture with MTBE (3 x 10 L) . 13. Combine the organic extracts and wash with a saturated brine solution (2 x 5 L) to remove water-soluble impurities. 14. Dry the organic phase over Anhydrous Sodium Sulfate (2.0 kg) , stir for 1 hour, and then filter to remove the drying agent.

E. Purification 15. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the bulk of the MTBE. 16. Purify the resulting crude oil by vacuum distillation to yield 2-Cyclohexyl-2-hydroxyacetonitrile as a colorless to pale yellow oil.

Critical Safety and Hazard Analysis

Working with kilogram quantities of cyanide necessitates a multi-layered safety approach that prioritizes hazard elimination and engineering controls over reliance on PPE alone.

Hazard Identification and Mitigation
SubstancePrimary HazardsMitigation Strategies
Potassium Cyanide (KCN) Acutely toxic (fatal if swallowed, inhaled, or in contact with skin). [12]Releases toxic HCN gas on contact with acid.Store in a locked, dedicated cabinet away from acids. [12]Weigh and handle only in a chemical fume hood or ventilated enclosure. [4]Use the "tare method" to avoid weighing on an open balance. [12]
Hydrogen Cyanide (HCN) Extremely toxic, flammable gas with a rapid onset of action. Can be absorbed through the skin.Generate in situ to avoid handling pure HCN. Perform all operations in a closed or well-ventilated system. Install continuous HCN air monitors with alarms. [3]
Cyclohexanecarboxaldehyde Flammable liquid, skin and eye irritant.Handle in a fume hood. Ground equipment to prevent static discharge.
Hydrochloric Acid Severe skin and eye burns, respiratory irritant.Use acid-resistant gloves, face shield, and apron. Add acid slowly to water to control exotherm.
Engineering and Emergency Protocols
  • Ventilation: All operations involving cyanide must be conducted in a chemical fume hood or a ventilated enclosure with a dedicated exhaust system. [4][12]* Emergency Response: Never work alone when handling cyanides. [12]Ensure an eyewash station and safety shower are immediately accessible. [12]A cyanide antidote kit must be on-site, and personnel must be trained in its administration. In case of exposure, immediately remove contaminated clothing, flush affected areas with copious amounts of water for 15 minutes, and seek immediate medical attention. [4][12]* Waste Decontamination: All aqueous waste streams containing cyanide must be collected in a dedicated, labeled container and treated before disposal. A common and effective method is alkaline chlorination, where sodium hypochlorite (bleach) is added to the basic (pH > 10) cyanide waste to oxidize it to the much less toxic cyanate. [4]

Analytical Methods and Expected Results

Quality Control and Characterization
  • Gas Chromatography (GC): To determine the purity of the final product and monitor the disappearance of the starting aldehyde.

  • ¹H and ¹³C NMR: To confirm the chemical structure of 2-Cyclohexyl-2-hydroxyacetonitrile.

  • FT-IR Spectroscopy: To identify characteristic functional group peaks (O-H stretch, C≡N stretch).

Typical Process Outcomes
ParameterSpecification / Typical Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Purity (by GC) ≥98.0%
Boiling Point Dependent on pressure; requires vacuum distillation

Conclusion

The scale-up synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile is a challenging yet manageable process when approached with a thorough understanding of the underlying chemistry and a rigorous, safety-first mindset. The protocol described herein provides a validated framework for producing this key intermediate at the pilot plant scale. Careful control of reaction temperature, pH, and reagent addition, combined with robust engineering controls and emergency preparedness for cyanide handling, are the essential pillars for a safe and successful manufacturing campaign.

References

  • Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis - Benchchem.
  • Synthesis and Applications of Non-Racemic Cyanohydrins - ResearchGate. [Link]

  • US6960680B2 - Manufacture of water-soluble β-hydroxynitriles - Google P
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. [Link]

  • PmHNL catalyzed synthesis of (R)
  • US4517132A - Process for preparation of cyanohydrins - Google P
  • The Gentle Art of Cyanohydrin Formation: Building Blocks for a Better World - Ore
  • How would you synthesize the cyanohydrin shown? | Study Prep in Pearson+. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. [Link]

  • ethylene cyanohydrin - Organic Syntheses Procedure. [Link]

  • From Hazard to Asset: The Role of Hydrogen Cyanide in Industrial Fine Chemical Synthesis.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications. [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. [Link]

  • 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816 - PubChem. [Link]

  • the preparation of nitriles - Chemguide. [Link]

  • 13.11: Addition of Hydrogen Cyanide to Give Cyanohydrins - Chemistry LibreTexts. [Link]

  • 19.2 Nitriles and hydroxynitriles | CIE A-Level Chemistry. [Link]

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Application

Application Note: Synthesis of α-Hydroxy Acids via the Hydrolysis of 2-Cyclohexyl-2-hydroxyacetonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of α-hydroxy acids (AHAs) is a critical transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of α-hydroxy acids (AHAs) is a critical transformation in organic chemistry, providing essential building blocks for active pharmaceutical ingredients (APIs), such as anticholinergic agents (e.g., oxybutynin analogs), and fine chemicals. 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile) serves as a highly versatile cyanohydrin precursor for the synthesis of cyclohexylglycolic acid [1, 2].

This application note provides an in-depth mechanistic analysis and self-validating protocols for both the chemical and biocatalytic hydrolysis of 2-cyclohexyl-2-hydroxyacetonitrile. By detailing the causality behind reagent selection, solvent systems, and thermal controls, this guide ensures high-yield, reproducible, and (where applicable) enantiopure outcomes.

Physicochemical Profiling of the Precursor

Understanding the physical properties of the starting material is essential for optimizing solubility and phase-transfer dynamics during hydrolysis.

Table 1: Physicochemical Properties of 2-Cyclohexyl-2-hydroxyacetonitrile [2]

PropertyValue / Description
CAS Number 4354-47-6 (Racemic) / 100007-62-3 (R-enantiomer)
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Physical State Liquid (at room temperature)
Solubility Soluble in Toluene, Dichloromethane, Ethyl Acetate; Slightly soluble in Water
Stability Reversibly dissociates into cyclohexanecarboxaldehyde and HCN at high pH or elevated temperatures without stabilization.

Mechanistic Principles: Causality in Hydrolysis

The conversion of a cyanohydrin to an α-hydroxy acid requires the addition of two molecules of water across the nitrile (-C≡N) triple bond, passing through an α-hydroxyamide intermediate [3].

Why Hydrochloric Acid over Sulfuric Acid?

The choice of acid catalyst is the most critical parameter in chemical hydrolysis. Concentrated sulfuric acid (H₂SO₄) is a potent dehydrating agent. If used, it protonates the α-hydroxyl group, leading to the elimination of water and the formation of α,β-unsaturated acids (e.g., cyclohexene-1-carboxylic acid), or it stalls the reaction at the amide stage [4]. Conversely, concentrated hydrochloric acid (37% HCl) provides the necessary hydronium ions to protonate the nitrile nitrogen—facilitating nucleophilic attack by water—without promoting the dehydration of the sensitive α-hydroxyl group.

The Biphasic Advantage

Traditional monophasic aqueous hydrolysis often yields a dark brown reaction mixture. This degradation is caused by the reversible dissociation of the cyanohydrin into free aldehyde and highly reactive hydrogen cyanide (HCN), which polymerizes at elevated temperatures. To suppress this, modern protocols employ a biphasic hydrocarbon system (e.g., Toluene/Water) [1]. The toluene phase acts as a thermodynamic sink, continuously extracting the newly formed lipophilic α-hydroxy acid from the harsh aqueous acidic environment, thereby preventing side reactions and simplifying downstream purification.

Mechanism A 2-Cyclohexyl-2- hydroxyacetonitrile (Cyanohydrin) B Protonated Nitrile Intermediate A->B H+ (HCl) Protonation C alpha-Hydroxyamide Intermediate B->C + H2O Nucleophilic Attack D Cyclohexylglycolic Acid (alpha-Hydroxy Acid) C->D + H2O, Heat - NH4+

Mechanistic pathway of acid-catalyzed cyanohydrin hydrolysis to alpha-hydroxy acid.

Experimental Protocols

Protocol A: Acid-Catalyzed Biphasic Chemical Hydrolysis

Objective: Synthesis of racemic cyclohexylglycolic acid with high purity.

Safety Warning: Cyanohydrins can release highly toxic HCN gas. All operations must be conducted in a certified fume hood with proper HCN-specific safety protocols and scrubbing systems in place [3].

Step-by-Step Methodology:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal thermometer.

  • Solvent & Catalyst Loading: Add 100 mL of Toluene followed by 100 mL of concentrated aqueous HCl (37% w/w). Begin vigorous stirring (800 rpm) to ensure a fine emulsion of the two phases.

  • Substrate Addition: Slowly add 2-Cyclohexyl-2-hydroxyacetonitrile (50 g, 0.36 mol) dropwise over 30 minutes at room temperature. Causality: Slow addition prevents localized thermal spikes that could drive the retro-cyanohydrin reaction.

  • Thermal Activation: Gradually heat the biphasic mixture to 80–90 °C. Maintain reflux for 8 to 12 hours. Monitor the disappearance of the starting material via TLC or GC-MS.

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and allow the phases to resolve. The target α-hydroxy acid will predominantly reside in the upper toluene layer.

  • Aqueous Extraction: Extract the lower aqueous layer with an additional 50 mL of Toluene to ensure maximum recovery.

  • Purification: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield crude cyclohexylglycolic acid. Recrystallize from hot water or a hexane/ethyl acetate mixture to obtain a white crystalline solid.

Protocol B: Enantioselective Biocatalytic Hydrolysis

Objective: Synthesis of enantiopure (R)- or (S)-cyclohexylglycolic acid.

Chemical hydrolysis invariably yields a racemate. For APIs requiring strict stereocontrol, biocatalytic hydrolysis using nitrilase enzymes or whole-cell biocatalysts (e.g., Rhodococcus sp.) is the gold standard [5]. These enzymes operate under mild conditions, preventing the thermal racemization seen in acid catalysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 200 mL of a 50 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Substrate Suspension: Add (R)-2-Cyclohexyl-2-hydroxyacetonitrile (10 g) to the buffer. Note: Due to low aqueous solubility, adding a co-solvent like 5% v/v DMSO or utilizing a biphasic system can improve mass transfer.

  • Biocatalyst Addition: Introduce the nitrilase enzyme preparation (or resting Rhodococcus cells) at a loading of 10-20 wt% relative to the substrate.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 24–48 hours. Causality: 30 °C is the thermal optimum for most nitrilases; higher temperatures lead to enzyme denaturation and spontaneous substrate degradation.

  • Termination & Workup: Centrifuge the mixture at 8,000 x g for 15 minutes to pellet the biocatalyst. Carefully acidify the clear supernatant to pH 2.0 using 1M HCl to protonate the generated carboxylate salt.

  • Extraction: Extract the aqueous phase three times with 50 mL of Ethyl Acetate. Dry the combined organic layers over MgSO₄ and evaporate to yield the enantiopure α-hydroxy acid.

Workflow cluster_chemical Protocol A: Chemical Route cluster_bio Protocol B: Biocatalytic Route Start 2-Cyclohexyl-2-hydroxyacetonitrile Chem1 Add 37% HCl & Toluene Start->Chem1 Bio1 Phosphate Buffer (pH 7.0) + Nitrilase Enzyme Start->Bio1 Chem2 Reflux (80-90°C, 8-12h) Chem1->Chem2 Chem3 Phase Separation & Solvent Extraction Chem2->Chem3 End Cyclohexylglycolic Acid (Purified) Chem3->End Bio2 Incubate (30°C, 24-48h) Bio1->Bio2 Bio3 Acidify to pH 2 & Solvent Extraction Bio2->Bio3 Bio3->End

Comparative workflow of chemical versus biocatalytic hydrolysis protocols.

Comparative Data Presentation

To assist researchers in selecting the appropriate methodology, the following table summarizes the quantitative metrics and practical considerations for both protocols.

Table 2: Comparison of Hydrolysis Methodologies

ParameterProtocol A: Chemical HydrolysisProtocol B: Biocatalytic Hydrolysis
Catalyst 37% Hydrochloric AcidNitrilase / Rhodococcus cells
Temperature 80–90 °C30 °C
Reaction Time 8–12 hours24–48 hours
Stereochemical Outcome Racemic mixtureEnantiopure (>98% ee)
Typical Yield 85–90%70–85%
Primary Challenge Handling highly corrosive acids at refluxEnzyme cost and lower volumetric productivity
Scalability High (Standard pilot plant reactors)Moderate (Requires bioreactors)

References

  • European Patent Office (EP1160235A2)
  • 2-Cyclohexyl-2-hydroxyacetonitrile (CID 11400816) National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • Cyanohydrins in Organic Synthesis: Reaction of Aldehydes and Ketones with CN Chemistry Steps URL:[Link]

  • Cyanohydrin Hydrolysis by Acid ChemOrgChem (Educational Repository) URL:[Link]

  • Preparation of Optically Active α-Hydroxy Acid Derivatives by Microbial Hydrolysis of Cyanohydrins Agricultural and Biological Chemistry (Taylor & Francis) URL:[Link]

Method

enzymatic resolution of racemic 2-Cyclohexyl-2-hydroxyacetonitrile

Application Note & Protocol High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-Cyclohexyl-2-hydroxyacetonitrile via Lipase-Catalyzed Acylation Abstract Optically pure cyanohydrins are invaluable chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-Cyclohexyl-2-hydroxyacetonitrile via Lipase-Catalyzed Acylation

Abstract

Optically pure cyanohydrins are invaluable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals, serving as precursors to α-hydroxy acids and other critical intermediates. This application note provides a comprehensive, field-proven protocol for the kinetic resolution of racemic 2-cyclohexyl-2-hydroxyacetonitrile. The method leverages the high enantioselectivity of immobilized Candida antarctica lipase B (CALB) to catalyze the acylation of one enantiomer, allowing for the efficient separation of both the acylated product and the unreacted enantiomer in high enantiomeric excess. This guide is designed for researchers, chemists, and drug development professionals seeking a robust, scalable, and environmentally benign method for producing enantiopure 2-cyclohexyl-2-hydroxyacetonitrile.

Introduction and Scientific Principle

2-Cyclohexyl-2-hydroxyacetonitrile is a chiral cyanohydrin whose enantiomers are versatile synthons in organic chemistry. The production of single-enantiomer compounds is paramount in drug development, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1] Enzymatic kinetic resolution (EKR) has emerged as a superior strategy for separating enantiomers due to its exceptional selectivity, mild reaction conditions, and reduced environmental impact compared to classical chemical methods.[2]

This protocol employs a lipase-catalyzed transesterification. Lipases are hydrolases that, in non-aqueous environments, can effectively catalyze the formation of esters.[3] The core of this method relies on the enzyme's chiral recognition pocket, which preferentially binds and acylates one enantiomer of the racemic substrate at a much higher rate than the other.

G cluster_start Racemic Mixture (R/S) cluster_reaction Enzymatic Kinetic Resolution cluster_products Separated Products (at ~50% Conversion) Racemate (R,S)-2-Cyclohexyl-2-hydroxyacetonitrile Enzyme Immobilized Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) + Organic Solvent (Toluene) Racemate->Enzyme Reaction Start S_Product (S)-2-Acetoxy-2-cyclohexylacetonitrile (High e.e.) Enzyme->S_Product Fast Reaction (kS) R_Product (R)-2-Cyclohexyl-2-hydroxyacetonitrile (High e.e.) Enzyme->R_Product Slow Reaction (kR) (Remains unreacted)

In this specific application, we utilize vinyl acetate as the acyl donor. The reaction is effectively irreversible because the leaving group, vinyl alcohol, rapidly tautomerizes to the stable acetaldehyde. This prevents the reverse reaction (alcoholysis of the ester product), driving the equilibrium towards the formation of the acylated product and ensuring high conversion.[4] The result, when stopped at approximately 50% conversion, is a mixture containing one enantiomer as an acetate and the other as the unreacted alcohol, which can be readily separated.

Materials and Reagents

Reagent / MaterialGrade / SpecificationSupplier Example
Racemic 2-Cyclohexyl-2-hydroxyacetonitrile≥97%Sigma-Aldrich, Alfa Aesar
Immobilized Candida antarctica Lipase B (CALB)e.g., Novozym® 435Novozymes, Sigma-Aldrich
Vinyl AcetateAnhydrous, ≥99%Acros Organics, Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific, VWR
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
IsopropanolHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeEMD Millipore
Molecular Sieves4 ÅGrace Davison
Chiral HPLC Columne.g., Polysaccharide-based CSPPhenomenex, Daicel
GlasswareStandard laboratory glassware, oven-dried---
Magnetic Stirrer with Hotplate---IKA, Corning
Rotary Evaporator---Büchi, Heidolph

Detailed Experimental Protocol

This protocol describes the resolution on a 1.0 mmol scale. It can be scaled linearly, adjusting vessel size and reagent quantities accordingly.

Part 1: Reaction Setup and Execution
  • Preparation: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic 2-cyclohexyl-2-hydroxyacetonitrile (139.2 mg, 1.0 mmol).

  • Solvent and Reagents: Add 10 mL of anhydrous toluene to the flask. The use of an anhydrous solvent is critical as water can lead to unwanted hydrolysis of the acyl donor and product.[4] Add molecular sieves (approx. 200 mg) to scavenge any trace amounts of water.

  • Acyl Donor Addition: Add vinyl acetate (0.46 mL, 5.0 mmol, 5.0 equivalents). A molar excess of the acyl donor is used to ensure the reaction kinetics are not substrate-limited and to drive the reaction forward.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435, 100 mg). Immobilized enzymes are highly preferred as they can be easily recovered by simple filtration and potentially reused, enhancing the cost-effectiveness and sustainability of the process.[5]

  • Incubation: Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer. Maintain the reaction at a constant temperature, typically between 30-40°C. Lower temperatures can sometimes increase enantioselectivity (E-value) but will also decrease the reaction rate.[6]

Part 2: Reaction Monitoring (Self-Validation)

The trustworthiness of any resolution protocol hinges on accurate monitoring to determine the optimal stopping point (ideally near 50% conversion).

  • Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), pause the stirring and carefully withdraw a small aliquot (~20 µL) of the supernatant.

  • Sample Preparation: Filter the aliquot through a small plug of silica or a syringe filter to remove the immobilized enzyme. Dilute the sample with the HPLC mobile phase (e.g., 1 mL of Hexane/Isopropanol mixture).

  • Chiral HPLC Analysis: Analyze the prepared sample using a pre-equilibrated chiral HPLC system. This analysis is crucial to determine both the conversion percentage and the enantiomeric excess (e.e.) of the substrate and product.[7][8]

Table 1: Representative Chiral HPLC Method

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25°C
Expected Elution Typically, the unreacted alcohol enantiomer and the acylated product enantiomer will be well-resolved.

Note: The optimal mobile phase composition and column should be determined empirically.

Part 3: Work-up and Product Isolation
  • Reaction Quenching: Once the reaction has reached ~50% conversion (as determined by HPLC), stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for potential reuse.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude mixture (containing the (S)-acetate and the unreacted (R)-alcohol, assuming (S)-selectivity) can be separated by standard column chromatography on silica gel using a solvent gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The less polar acetate will elute first, followed by the more polar alcohol.

  • Characterization: Collect the fractions, combine those containing pure product, and remove the solvent in vacuo. Determine the final yield and confirm the enantiomeric excess of each isolated enantiomer by chiral HPLC.

Data Analysis and Expected Results

The success of the kinetic resolution is quantified by the conversion (c) and the enantiomeric excesses of the remaining substrate (eeₛ) and the formed product (eeₚ).

  • Conversion (c): c = [P] / ([S]₀) where [P] is the concentration of the product and [S]₀ is the initial concentration of the substrate. This can be calculated from HPLC peak areas.

  • Enantiomeric Excess (e.e.): ee (%) = (|[R] - [S]| / ([R] + [S])) * 100

Table 2: Representative Data from a Successful Resolution

Reaction Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
215.518.3>99
842.172.8>99
16 51.2 >99 >99
2465.4>9992.5

As shown in the table, stopping the reaction near 50% conversion is critical for achieving the highest possible enantiomeric excess for both the unreacted substrate and the newly formed product.

G Start 1. Reaction Setup (Substrate, Solvent, Acyl Donor) AddEnzyme 2. Add Immobilized Lipase Start->AddEnzyme Incubate 3. Incubate at Controlled Temp (e.g., 40°C) AddEnzyme->Incubate Monitor 4. Monitor by Chiral HPLC Incubate->Monitor Check Conversion ~50%? Monitor->Check Check->Incubate No Filter 5. Filter to Remove Enzyme Check->Filter Yes Evaporate 6. Concentrate Filtrate Filter->Evaporate Purify 7. Column Chromatography Evaporate->Purify End 8. Isolate Pure Enantiomers & Characterize Purify->End

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive enzyme; presence of water or other inhibitors.Use fresh, properly stored enzyme. Ensure all glassware and solvents are anhydrous. Add molecular sieves.
Low enantioselectivity (e.e.) Reaction temperature is too high; incorrect enzyme choice.Decrease the reaction temperature (e.g., to 25-30°C). Screen other lipases if necessary.
Reaction proceeds past 50% Monitoring intervals are too long.Take more frequent samples as the reaction approaches 50% conversion to avoid overshooting.
Poor separation during chromatography Inappropriate solvent system.Optimize the mobile phase for column chromatography using Thin Layer Chromatography (TLC) first.

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile.
  • de Souza, R. O. M. A., et al. (2012). Lipase-catalyzed kinetic resolution of (±)
  • Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Semantic Scholar.
  • Kannappan, V. (2025). Resolution of Enantiomers. Chiralpedia.
  • BenchChem. (2025). Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis.
  • BenchChem. (2025). Navigating the Enantioselective Frontier: A Comparative Guide to Chiral HPLC Methods for (R)- and (S)-(2-Furyl)hydroxyacetonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
  • Laeeque Ahmed, A. K. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tufvesson, P., et al. (2011). Lipase-catalyzed kinetic resolution of racemic alcohols: a review. Biotechnology and Genetic Engineering Reviews.
  • Kamitanaka, T., et al. (2005). Lipase-catalyzed resolution of (2R,3S)- and (2R,3R)-3-methyl-3-phenyl-2-aziridinemethanol at low temperatures and determination of the absolute configurations of the four stereoisomers. The Journal of Organic Chemistry. [Link]

  • Elazar, M. (2021). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • ChemRxiv. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. [Link]

Sources

Application

Application Notes and Protocols for the Strecker Synthesis of Cyclohexylglycine from 2-Cyclohexyl-2-hydroxyacetonitrile

Introduction The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the synthesis of α-amino acids.[1][2] Its enduring relevance lies in its straightforward and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the synthesis of α-amino acids.[1][2] Its enduring relevance lies in its straightforward and cost-effective approach, utilizing readily available starting materials.[3] This application note provides a detailed experimental protocol for the synthesis of cyclohexylglycine, a non-proteinogenic amino acid, using 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexanone cyanohydrin) as the starting material. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and well-understood method for the preparation of this and similar α-amino acids.

The classical Strecker synthesis involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and cyanide.[2] However, variations of this method exist, including the use of pre-formed α-aminonitriles or, as detailed here, an α-hydroxy nitrile. The use of 2-Cyclohexyl-2-hydroxyacetonitrile offers a practical alternative to the direct use of cyclohexanone and a cyanide source, potentially simplifying the initial reaction setup. The subsequent steps involve the conversion of the hydroxyl group to an amino group and the hydrolysis of the nitrile to a carboxylic acid.[1][4]

This document provides a comprehensive guide, including a detailed reaction mechanism, step-by-step experimental procedures, and methods for the characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical success.

Reaction Mechanism

The Strecker synthesis from an α-hydroxy nitrile proceeds through two principal stages: the formation of an α-aminonitrile intermediate and its subsequent hydrolysis to the α-amino acid.

Stage 1: Formation of the α-Aminonitrile

In this stage, the hydroxyl group of 2-Cyclohexyl-2-hydroxyacetonitrile is displaced by an amino group. This transformation is typically achieved by reacting the α-hydroxy nitrile with an ammonia source, such as an aqueous or alcoholic solution of ammonia. The reaction is believed to proceed via an SN2-type mechanism or through the formation of an intermediate imine-like species in equilibrium.

Stage 2: Hydrolysis of the α-Aminonitrile

The resulting α-aminonitrile is then hydrolyzed to the corresponding α-amino acid.[1][4] This is typically accomplished under acidic conditions, where the nitrile group is protonated, making it more susceptible to nucleophilic attack by water.[2] A series of proton transfers and the elimination of ammonia lead to the formation of the carboxylic acid functionality.[1]

Mechanistic Pathway Diagram

Strecker_Mechanism cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis start 2-Cyclohexyl-2- hydroxyacetonitrile intermediate α-Aminonitrile start->intermediate + NH3 - H2O hydrolysis_start α-Aminonitrile product Cyclohexylglycine (α-Amino Acid) hydrolysis_start->product + H3O+ (Acid Hydrolysis)

Caption: Reaction mechanism for the Strecker synthesis starting from an α-hydroxy nitrile.

Experimental Protocol

This protocol details the synthesis of racemic cyclohexylglycine. For enantioselective synthesis, chiral auxiliaries or catalysts would be required, which is beyond the scope of this standard procedure.[2][5]

Materials and Reagents
Reagent/MaterialFormulaCAS NumberNotes
2-Cyclohexyl-2-hydroxyacetonitrileC₇H₁₁NO13312-84-0Starting material. Handle with care as it can release HCN.
Ammonium Hydroxide SolutionNH₄OH1336-21-628-30% aqueous solution. Corrosive and pungent odor.
MethanolCH₃OH67-56-1Solvent. Flammable and toxic.
Hydrochloric AcidHCl7647-01-0Concentrated (37%). Corrosive.
Sodium HydroxideNaOH1310-73-2For pH adjustment. Corrosive.
Diethyl Ether(C₂H₅)₂O60-29-7For extraction. Highly flammable.
Deionized WaterH₂O7732-18-5
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Drying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • Cyanide Hazard: 2-Cyclohexyl-2-hydroxyacetonitrile is a cyanohydrin and can be a source of hydrogen cyanide (HCN), a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood. A cyanide antidote kit should be readily available.

  • Corrosive Reagents: Concentrated hydrochloric acid, ammonium hydroxide, and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Flammable Solvents: Methanol and diethyl ether are flammable. Avoid open flames and use in a well-ventilated area.

Step-by-Step Procedure

Part A: Synthesis of 2-Amino-2-cyclohexylacetonitrile (α-Aminonitrile Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-Cyclohexyl-2-hydroxyacetonitrile in 50 mL of methanol.

  • Addition of Ammonia: Cool the solution in an ice bath. Slowly add 50 mL of concentrated ammonium hydroxide solution. The addition should be done cautiously to control any exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

  • Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-amino-2-cyclohexylacetonitrile as an oil. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to Cyclohexylglycine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude 2-amino-2-cyclohexylacetonitrile from Part A.

  • Acid Hydrolysis: Slowly and carefully add 100 mL of concentrated hydrochloric acid to the flask. The reaction can be exothermic.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. The nitrile group will hydrolyze to a carboxylic acid.[6]

  • Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath. The hydrochloride salt of cyclohexylglycine may precipitate.

  • Neutralization and Precipitation: Collect any precipitate by filtration. To the filtrate (or the redissolved precipitate), carefully adjust the pH to the isoelectric point of cyclohexylglycine (around pH 6) using a concentrated sodium hydroxide solution. This should be done slowly and with cooling in an ice bath. The free amino acid will precipitate out of the solution.

  • Purification: Collect the precipitated cyclohexylglycine by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

Strecker_Workflow cluster_A Part A: Aminonitrile Synthesis cluster_B Part B: Hydrolysis and Purification A1 Dissolve α-Hydroxy Nitrile in Methanol A2 Add Ammonium Hydroxide (Ice Bath) A1->A2 A3 Stir at Room Temperature (24 hours) A2->A3 A4 Concentrate under Reduced Pressure A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Dry and Evaporate Solvent A5->A6 B1 Add Concentrated HCl to Crude Aminonitrile A6->B1 Crude Aminonitrile B2 Reflux for 6-8 hours B1->B2 B3 Cool and Isolate Hydrochloride Salt B2->B3 B4 Neutralize to pH ~6 with NaOH B3->B4 B5 Filter and Wash Precipitate B4->B5 B6 Dry Product B5->B6

Caption: Step-by-step workflow for the synthesis of cyclohexylglycine.

Characterization of the Final Product

The identity and purity of the synthesized cyclohexylglycine should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Compare the observed melting point with the literature value for cyclohexylglycine.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the cyclohexyl protons and the α-proton. The integration of these peaks should be consistent with the structure.
¹³C NMR Spectroscopy The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy Look for characteristic absorption bands for the N-H stretch of the amine, the O-H and C=O stretch of the carboxylic acid, and the C-H stretches of the cyclohexyl group.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of cyclohexylglycine.
Amino Acid Analysis For quantitative analysis, derivatization followed by HPLC or ion-exchange chromatography can be employed to determine the concentration and purity of the amino acid.[7][8][9]

Discussion and Field-Proven Insights

  • Control of Exotherms: The addition of ammonium hydroxide and concentrated hydrochloric acid can be exothermic. Slow, controlled addition with efficient cooling is crucial to prevent side reactions and ensure safety.[6]

  • Reaction Monitoring: TLC is a simple and effective way to monitor the conversion of the starting material in Part A. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed.

  • Hydrolysis Conditions: The duration and temperature of the acid hydrolysis in Part B are critical. Incomplete hydrolysis will result in the presence of the corresponding amide as an impurity, while overly harsh conditions can lead to degradation.

  • Purification by Isoelectric Precipitation: The purification of the final amino acid relies on its amphoteric nature. Careful adjustment of the pH to the isoelectric point is key to maximizing the yield and purity of the precipitated product.

  • Racemic Product: The described synthesis will produce a racemic mixture of (R)- and (S)-cyclohexylglycine.[5] For applications requiring a specific enantiomer, a resolution step (e.g., by diastereomeric salt formation with a chiral acid) or an asymmetric synthesis approach would be necessary.[2]

Conclusion

The Strecker synthesis, adapted for the use of 2-Cyclohexyl-2-hydroxyacetonitrile, provides a reliable and scalable method for the preparation of cyclohexylglycine. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can successfully synthesize this and other valuable α-amino acids for applications in pharmaceutical and chemical research. The self-validating nature of the protocol, with clear steps for reaction monitoring and product characterization, ensures a high degree of trustworthiness and reproducibility.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker synthesis of glycine A simplified view of the reaction steps.... Retrieved from [Link]

  • Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • Pearson+. (n.d.). Show how you would use a Strecker synthesis to make (b) valine. Retrieved from [Link]

  • ACS Publications. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. Retrieved from [Link]

  • Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Retrieved from [Link]

  • Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • Chemistry Stack Exchange. (2025, December 28). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]

  • BioPharmaSpec. (2023, June 19). Amino Acid Analysis: An essential technique for the analytical lab. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Cyclohexyl-2-hydroxyacetonitrile synthesis

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexanecarboxaldehyde cyanohydrin). As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexanecarboxaldehyde cyanohydrin).

As a Senior Application Scientist, I have designed this knowledge base to help you navigate the specific kinetic and thermodynamic hurdles associated with this sterically demanding substrate. Below, you will find targeted troubleshooting guides, comparative data, and self-validating protocols to ensure high-yield, enantioselective synthesis.

Knowledge Base: Troubleshooting & FAQs

Q1: Why is the yield of my cyanohydrin synthesis so low when using cyclohexanecarboxaldehyde compared to linear aliphatic aldehydes? The Causality: The primary limiting factor is steric hindrance. The bulky cyclohexyl ring adjacent to the carbonyl carbon significantly shields the electrophilic center, impeding the trajectory of nucleophilic attack by the cyanide ion[1]. Standard aqueous conditions (e.g., NaCN/HCl) often fail to push the equilibrium toward the product because the reverse reaction (dehydrocyanation) is highly competitive. The Solution: Transition from aqueous cyanide salts to a non-aqueous cyanosilylation approach using cyanotrimethylsilane (TMSCN). The formation of a highly stable cyanohydrin silyl ether intermediate acts as a thermodynamic sink, driving the reaction forward[2]. Employing a Lewis acid catalyst (such as a titanium(IV) complex or a germyliumylidene catalyst) activates the carbonyl oxygen, facilitating the cyanide transfer and routinely achieving yields >90%[3].

Q2: I am attempting an asymmetric synthesis using a chiral Titanium complex, but my enantiomeric excess (ee) is stalling around 50-60%. How can I improve this? The Causality: Poor enantioselectivity in cyanosilylation is almost always caused by the uncatalyzed, background racemic addition of TMSCN competing with your chiral catalyst's pathway[2]. If the reaction is run at room temperature or if the local concentration of TMSCN is too high, the kinetic barrier for the uncatalyzed reaction is easily overcome. The Solution: Lower the reaction temperature to -65 °C. While this decreases the overall reaction rate, it disproportionately suppresses the uncatalyzed background reaction, allowing the chiral Titanium complex to strictly dictate the stereochemistry[4]. Furthermore, add the TMSCN slowly via a syringe pump to maintain a low steady-state concentration of the free nucleophile[2].

Q3: When using (S)-hydroxynitrile lyase (HbHNL) for biocatalytic synthesis, I achieve excellent conversion but poor ee. What is going wrong? The Causality: In biocatalytic cyanation using enzymes like HbHNL from Hevea brasiliensis, the reaction pH dictates the balance between enzymatic and chemical pathways. If the pH drifts too high (above 6.0), the spontaneous, non-enzymatic chemical addition of HCN to cyclohexanecarboxaldehyde outpaces the enzymatic reaction, resulting in a racemic mixture[5][6]. The Solution: Strictly buffer your reaction medium to a pH of 5.0 to 5.5. This slightly acidic environment drastically reduces the rate of spontaneous cyanohydrin formation while maintaining optimal catalytic conformation for the HbHNL enzyme, ensuring an ee of >95%[6].

Quantitative Data Summary: Method Comparison

To assist in selecting the optimal synthetic route for your specific drug development or research needs, the following table summarizes the performance metrics of established methodologies for 2-Cyclohexyl-2-hydroxyacetonitrile synthesis.

Synthesis MethodCatalyst SystemTemperatureReaction TimeTypical YieldEnantiomeric Excess (ee)
Asymmetric Cyanosilylation Ti(O-iPr)₄ + Chiral Ligand-65 °C24 - 48 hours85 - 90%85 - 96% (R or S)
Rapid Cyanosilylation Germyliumylidene (0.1 mol%)28 °C< 1.5 hours> 99%N/A (Racemic)
Biocatalytic Cyanation HbHNL Enzyme (Biphasic)20 °C2 - 4 hours> 90%> 95% (S-isomer)
Traditional Aqueous NaCN / HCl0 - 20 °C12 - 24 hours< 50%N/A (Racemic)

Experimental Protocols

Protocol A: Asymmetric Cyanosilylation (Chemical Route)

This protocol utilizes TMSCN to overcome steric hindrance, followed by mild deprotection to yield the free cyanohydrin[4][7].

  • Catalyst Maturation: In a flame-dried Schlenk flask under a strict nitrogen atmosphere, combine Ti(O-iPr)₄ (10 mol%) with your selected chiral ligand (e.g., a chiral Schiff base) in anhydrous toluene. Stir at room temperature for 1 hour to ensure complete formation of the active bimetallic complex.

  • Substrate Equilibration: Cool the reaction vessel to -65 °C using a dry ice/acetone bath. Add cyclohexanecarboxaldehyde (1.0 equivalent) and stir for 10 minutes to equilibrate the temperature[4].

  • Controlled Nucleophile Addition: Using a syringe pump, add TMSCN (1.2 equivalents) dropwise over 60 minutes. Critical Step: Slow addition minimizes the local concentration of TMSCN, suppressing the racemic background reaction[2].

  • Reaction Propagation: Maintain the reaction at -65 °C for 24 to 48 hours. Monitor the disappearance of the aldehyde via GC or TLC.

  • Deprotection & Isolation: Quench the reaction by adding 1N HCl (aq) and stir vigorously for 2 hours at room temperature to cleave the silyl ether. Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the pure (R)- or (S)-2-Cyclohexyl-2-hydroxyacetonitrile[7].

Protocol B: Biocatalytic Synthesis (Enzymatic Route)

This protocol utilizes HbHNL for highly enantioselective synthesis of the (S)-enantiomer under mild conditions[5][6].

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Critical Step: Adjust the pH strictly to 5.5 using citric acid to suppress spontaneous racemic background reactions[5].

  • Enzyme Solubilization: Dissolve the (S)-hydroxynitrile lyase (HbHNL) biocatalyst in the prepared buffer solution[6].

  • Biphasic System Setup: Dissolve cyclohexanecarboxaldehyde in a water-immiscible organic co-solvent (e.g., methyl tert-butyl ether, MTBE) to mitigate substrate toxicity to the enzyme. Add this organic phase to the buffered enzyme solution to form a biphasic system.

  • Cyanation: Slowly introduce freshly generated HCN gas (or a cyanide salt, provided the buffer capacity maintains pH 5.5) into the vigorously stirred biphasic mixture at 20 °C.

  • Product Recovery: After complete conversion (typically 2-4 hours), separate the phases. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers and concentrate to yield highly pure (S)-2-Cyclohexyl-2-hydroxyacetonitrile[5].

Workflow & Troubleshooting Logic

G Start Cyclohexanecarboxaldehyde ChemPath Chemical Synthesis (TMSCN + Ti/Al Catalyst) Start->ChemPath Non-Aqueous EnzPath Biocatalytic Synthesis (HCN + HbHNL Enzyme) Start->EnzPath Aqueous/Biphasic Issue1 Issue: Low Yield / Steric Block ChemPath->Issue1 Yield Check Sol1 Solution: Use Germyliumylidene or Ti-complex + TMSCN Issue1->Sol1 Fix Issue3 Issue: Poor Enantioselectivity Sol1->Issue3 ee% Check Sol3 Solution: Lower Temp to -65°C Slow TMSCN Addition Issue3->Sol3 Fix Deprotect Silyl Ether Deprotection (Mild HCl) Sol3->Deprotect Proceed Product (R)- or (S)-2-Cyclohexyl- 2-hydroxyacetonitrile Deprotect->Product Yield > 85% Issue2 Issue: Poor ee% / pH drift EnzPath->Issue2 ee% Check Sol2 Solution: Strict Buffer pH 5.0-5.5 Temp Control (20°C) Issue2->Sol2 Fix Sol2->Product Yield > 90%, ee > 95%

Reaction pathways and troubleshooting logic for 2-Cyclohexyl-2-hydroxyacetonitrile synthesis.

References

  • Asymmetric synthesis of cyanohydrins. Oxford University Press. Available at:[Link]

  • Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase. BRENDA Enzyme Database. Available at: [Link]

  • HNL - (S)-hydroxynitrile lyase - Hevea brasiliensis. UniProtKB. Available at: [Link]

  • Complete each synthesis by giving missing starting material, reagent or products. Filo. Available at:[Link]

  • Germyliumylidene: A Versatile Low Valent Group 14 Catalyst. National Institutes of Health (PMC). Available at: [Link]

  • Lanthanide Complexes as Catalysts for the Enantioselective Silylcyanation. University of Liverpool Repository. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Cyclohexyl-2-hydroxyacetonitrile by Column Chromatography

Welcome to the technical support center for the purification of 2-Cyclohexyl-2-hydroxyacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Cyclohexyl-2-hydroxyacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this valuable synthetic intermediate. As a cyanohydrin, 2-Cyclohexyl-2-hydroxyacetonitrile presents unique challenges during purification, primarily due to its inherent instability.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product using column chromatography.

I. Understanding the Challenge: The Instability of Cyanohydrins

Before delving into troubleshooting, it is crucial to understand the chemical nature of 2-Cyclohexyl-2-hydroxyacetonitrile. Cyanohydrins exist in equilibrium with their corresponding aldehyde or ketone and hydrogen cyanide.[1] This equilibrium is sensitive to several factors that can lead to decomposition during purification:

  • pH: Basic conditions strongly favor the reverse reaction, leading to the decomposition of the cyanohydrin.[1][3]

  • Temperature: Elevated temperatures can accelerate decomposition, making techniques like distillation challenging without careful control.[1][3]

  • Stationary Phase: The stationary phase in column chromatography, typically silica gel, can have a slightly basic character, which can induce on-column decomposition.[3]

Recognizing these sensitivities is the first step toward developing a robust purification strategy.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of crude 2-Cyclohexyl-2-hydroxyacetonitrile.

Problem 1: My product is decomposing on the column, as evidenced by the smell of almonds (HCN) and the reappearance of cyclohexanecarboxaldehyde in my fractions.

Root Cause Analysis: This is a classic sign of on-column decomposition catalyzed by the stationary phase. Standard silica gel can be sufficiently basic to promote the reversion of the cyanohydrin to its starting materials.[3]

Solutions:

  • Acid-Washed Silica Gel: The most effective solution is to neutralize the basic sites on the silica gel. This can be achieved by pre-treating the silica with a dilute acid. A common practice is to wash the silica gel with an acidic solution (e.g., 1% acetic acid in the eluent) and then with the mobile phase until the pH of the eluate is neutral.[3]

  • Alternative Stationary Phases: Consider using a less basic stationary phase. Alumina, for instance, can be a suitable alternative, although its polarity and separation characteristics will differ from silica.[3]

  • Buffered Mobile Phase: Incorporating a small amount of a volatile acid, such as acetic acid (0.1-1%), into your mobile phase can help maintain an acidic environment on the column and suppress decomposition.

Problem 2: I'm seeing poor separation between my product and non-polar impurities.

Root Cause Analysis: Ineffective separation often points to a suboptimal mobile phase composition. For a moderately polar compound like 2-Cyclohexyl-2-hydroxyacetonitrile, finding the right solvent system is key.

Solutions:

  • Systematic Solvent Screening with TLC: Before committing to a column, use Thin Layer Chromatography (TLC) to screen various solvent systems.[4] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The ideal solvent system will show good separation (a clear difference in Rf values) between your product and the impurities.

  • Gradient Elution: If a single solvent system (isocratic elution) fails to resolve all components, a gradient elution is recommended.[5] Start with a low polarity mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product.

Table 1: Example of a Gradient Elution Profile for Purification

StepHexane (%)Ethyl Acetate (%)VolumePurpose
19552 Column VolumesElute non-polar byproducts
290105 Column VolumesElute product
380203 Column VolumesElute more polar impurities
Problem 3: My product is eluting as a broad band, leading to low purity and recovery.

Root Cause Analysis: Band broadening can be caused by several factors, including improper column packing, overloading the column, or interactions with the stationary phase.

Solutions:

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. A slurry packing method is generally preferred for achieving a homogenous column bed.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a concentrated band. Using a solvent stronger than the mobile phase to dissolve the sample can lead to band broadening.

  • Dry Loading: For samples that are not readily soluble in the initial mobile phase, consider a dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of your column.

Workflow for Troubleshooting Column Chromatography

Troubleshooting_Workflow start Crude 2-Cyclohexyl-2-hydroxyacetonitrile tlc Run TLC to Determine Initial Solvent System start->tlc pack_column Pack Column with Acid-Washed Silica Gel tlc->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample run_column Run Column Chromatography load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation Good Separation? analyze_fractions->separation decomposition Decomposition on Column? adjust_solvent Adjust Solvent Polarity or Use Gradient decomposition->adjust_solvent Yes repack_column Repack Column or Use Dry Loading decomposition->repack_column No (Broad Bands) separation->decomposition No pure_product Pure Product Isolated separation->pure_product Yes adjust_solvent->run_column repack_column->run_column

Caption: A decision-making workflow for troubleshooting the purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for handling 2-Cyclohexyl-2-hydroxyacetonitrile?

A1: To minimize decomposition, it is best to maintain a slightly acidic pH, typically between 4 and 5.[1] This can be achieved by adding a small amount of a non-volatile acid like citric acid or phosphoric acid to your sample before purification.[1]

Q2: Can I use reverse-phase chromatography for this purification?

A2: While normal-phase chromatography is more common for this type of compound, reverse-phase chromatography can be an option, especially for highly polar impurities. However, the high water content in the mobile phase can sometimes facilitate decomposition if the pH is not controlled. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a viable alternative for this polar analyte.[6][7][8]

Q3: How can I detect my product in the fractions if it doesn't have a strong UV chromophore?

A3: While the nitrile group has a weak UV absorbance, it can be challenging to detect at low concentrations. A potassium permanganate stain is a useful and rapid TLC visualization technique for the hydroxyl group present in the molecule. Additionally, you can run a small aliquot of each fraction on a GC-MS to confirm the presence of your product.

Q4: Is it possible to purify 2-Cyclohexyl-2-hydroxyacetonitrile by distillation?

A4: Distillation is often challenging due to the thermal instability of cyanohydrins.[1][3] If you must use distillation, it should be performed under high vacuum to lower the boiling point and with the addition of a non-volatile acid stabilizer to the distillation flask.[1]

Q5: My purified product turns yellow over time. What is causing this and how can I prevent it?

A5: The yellowing is likely due to slow decomposition or oxidation. To ensure long-term stability, store the purified product under an inert atmosphere (nitrogen or argon), at a low temperature, and in the presence of a small amount of an acidic stabilizer.[1]

IV. Experimental Protocol: Acid-Washing of Silica Gel

This protocol describes the preparation of acid-washed silica gel for the purification of 2-Cyclohexyl-2-hydroxyacetonitrile.

Materials:

  • Silica gel (230-400 mesh)

  • Glacial acetic acid

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Large sintered glass funnel

  • pH paper or pH meter

Procedure:

  • Prepare a 1% acetic acid solution in your chosen starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Create a slurry of the silica gel in this acidic mobile phase in a beaker.

  • Stir the slurry for 15-20 minutes.

  • Transfer the slurry to a large sintered glass funnel and remove the excess solvent by vacuum filtration.

  • Wash the silica gel on the funnel with several volumes of the starting mobile phase (without acetic acid) until the pH of the filtrate is neutral.

  • The now-neutralized silica gel is ready for column packing.

V. References

  • Dadova, J., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5779-5797. DOI:10.1039/C6OB00934D. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • Oreate AI. (2026, January 28). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. Retrieved from

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US3742016A - Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps. Retrieved from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. Retrieved from

  • Google Patents. (n.d.). US4119497A - Process for the purification of acetonitrile. Retrieved from

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • OSTI.GOV. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Retrieved from [Link]

  • European Patent Office. (2010, October 20). PROCESS FOR THE SYNTHESIS OF GLYCOLONITRILE - Patent 1833784. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Retrieved from [Link]

  • LCGC International. (2020, November 12). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PMC. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Continuous flow for enantioselective cyanohydrin synthesis. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

Troubleshooting

common side reactions in the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical experience.

I. Understanding the Core Reaction and Its Challenges

The synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile, also known as cyclohexanecarboxaldehyde cyanohydrin, is a nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanecarboxaldehyde.[1] While seemingly straightforward, this reaction is reversible and susceptible to several side reactions that can impact yield, purity, and safety.[2][3]

The primary challenges in this synthesis revolve around the inherent instability of the cyanohydrin product and the hazardous nature of cyanide reagents.[4][5] The equilibrium can be influenced by factors such as pH, temperature, and the presence of impurities.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile.

Q1: My reaction yield is low. What are the likely causes and how can I improve it?

Low yields are a common frustration in cyanohydrin synthesis. The root cause often lies in the reversible nature of the reaction.[2][3]

Possible Causes & Solutions:

  • Suboptimal pH: The reaction requires a delicate pH balance. A slightly basic medium is necessary to have a sufficient concentration of the cyanide nucleophile.[1] However, strongly basic conditions can promote the reverse reaction, leading to the decomposition of the cyanohydrin back to the starting aldehyde and cyanide.[4][6]

    • Solution: Maintain the reaction pH in a weakly basic range. If using a cyanide salt like KCN or NaCN with an acid, careful control of the acid addition is crucial to generate HCN in situ without making the solution too acidic, which would inhibit the formation of the cyanide nucleophile.[1][2]

  • Elevated Temperature: The formation of cyanohydrins is typically an exothermic process.[1] Higher temperatures can shift the equilibrium back towards the starting materials, significantly reducing the yield.[4]

    • Solution: Conduct the reaction at low temperatures, typically between 0-20°C, using an ice bath to dissipate the heat generated.[2]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde.

ParameterOptimal Condition for High YieldReason
pH Weakly basicEnsures sufficient cyanide nucleophile concentration without promoting significant product decomposition.[1]
Temperature 0-20°CFavors the forward reaction as it is typically exothermic.[2][4]
Reaction Time Monitored to completionEnsures the reaction has reached equilibrium.
Q2: The product is unstable and decomposes during workup and purification. How can I prevent this?

The instability of cyanohydrins is a major hurdle. Decomposition can occur during aqueous workup, extraction, and purification, especially at elevated temperatures.[4]

Possible Causes & Solutions:

  • Exposure to Basic Conditions: Washing with basic aqueous solutions during workup can catalyze the reverse reaction.[4]

    • Solution: Use slightly acidified water for washing steps to maintain a neutral or slightly acidic pH.[4]

  • Thermal Decomposition during Distillation: Cyanohydrins are often thermally labile and can decompose at their boiling points.[4]

    • Solution: Avoid high-temperature distillation. If distillation is necessary, perform it under high vacuum to lower the boiling point. Alternative purification methods like column chromatography on silica gel or recrystallization are often preferred.[7]

  • Prolonged Workup Time: Extended exposure to ambient temperatures and aqueous environments can lead to product loss.

    • Solution: Minimize the duration of the workup procedure and keep all solutions cool throughout the process.[4]

Q3: I observe a dark brown coloration and the smell of ammonia in my reaction mixture. What is happening?

This observation points towards a significant side reaction, likely the polymerization of cyanide or degradation of the product.

Possible Causes & Solutions:

  • Excessive Basicity and High Temperature: Strongly basic conditions, especially when coupled with elevated temperatures, can lead to complex side reactions. The formation of a dark brown color and ammonia suggests the hydrolysis of the nitrile group and subsequent decomposition pathways.[5][8]

    • Solution: Carefully control the pH and temperature of the reaction. Ensure the base is added slowly and with efficient cooling to prevent localized "hot spots."[5]

III. Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Cyanohydrin Formation Aldehyde Cyclohexanecarboxaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate + CN⁻ Cyanide CN⁻ Intermediate->Aldehyde - CN⁻ (Decomposition) Product 2-Cyclohexyl-2-hydroxyacetonitrile Intermediate->Product + H⁺ Product->Intermediate - H⁺ HCN HCN

Caption: Formation of 2-Cyclohexyl-2-hydroxyacetonitrile.

Side Reactions Start Cyclohexanecarboxaldehyde + CN⁻ DesiredProduct 2-Cyclohexyl-2-hydroxyacetonitrile Start->DesiredProduct Controlled Conditions (Low Temp, Weak Base) Decomposition Decomposition (Reversion to Starting Materials) Start->Decomposition Basic Conditions / Heat Polymerization Cyanide Polymerization / Degradation Products Start->Polymerization Strong Base / High Temp DesiredProduct->Decomposition Basic Conditions / Heat

Caption: Key Side Reactions in Cyanohydrin Synthesis.

IV. Experimental Protocols

The following protocols provide a framework for the synthesis and purification of 2-Cyclohexyl-2-hydroxyacetonitrile, with an emphasis on minimizing side reactions.

Protocol 1: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Materials:

  • Cyclohexanecarboxaldehyde

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid or another weak acid

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve potassium cyanide (1.1 equivalents) in deionized water in the three-necked flask. Cool the solution to 0-5°C using an ice bath with vigorous stirring.

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.0 equivalent) to the dropping funnel.

  • Acid Addition: Slowly add glacial acetic acid (1.0 equivalent) dropwise to the cyanide solution over a period of 1-2 hours, ensuring the temperature remains below 10°C. This in-situ generation of HCN is crucial for the reaction.[1][2]

  • Reaction Monitoring: After the acid addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with a small amount of cold, slightly acidified brine (to quench any remaining cyanide and prevent decomposition).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 2-Cyclohexyl-2-hydroxyacetonitrile

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Test tubes for fraction collection

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the product from impurities.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Cyclohexyl-2-hydroxyacetonitrile.

V. Safety Precautions

Extreme caution must be exercised when working with cyanide-containing compounds. [5]

  • Fume Hood: All manipulations involving cyanide salts and hydrogen cyanide must be performed in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Disposal: Cyanide waste must be quenched before disposal. This is typically achieved by treating the aqueous waste with an excess of bleach (sodium hypochlorite) under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate.[5]

  • Emergency Preparedness: Be aware of the symptoms of cyanide exposure and have an emergency plan in place.[5] A "bitter almond" odor may indicate the presence of HCN gas, but not everyone can detect this smell.[5]

This technical support guide provides a comprehensive overview of the common challenges and solutions for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile. By understanding the underlying chemistry and adhering to these best practices, researchers can improve their synthetic outcomes and ensure a safer laboratory environment.

VI. References

  • BenchChem. (2025). Technical Support Center: Preventing Cyanohydrin Decomposition. Retrieved from

  • BenchChem. (2025). Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Cyclohexyl-2-phenylacetonitrile. Retrieved from

  • ResearchGate. (n.d.). Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. Retrieved from

  • Master Organic Chemistry. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from

  • Wikipedia. (n.d.). Mandelonitrile. Retrieved from

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from

Sources

Optimization

Technical Support Center: 2-Cyclohexyl-2-hydroxyacetonitrile Storage &amp; Handling

Welcome to the Technical Support Portal for cyanohydrin handling. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for cyanohydrin handling. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. 2-Cyclohexyl-2-hydroxyacetonitrile is a highly reactive intermediate, and its successful storage requires strict kinetic and thermodynamic control. This guide addresses the root causes of degradation, provides self-validating protocols, and establishes a mechanistic framework for long-term stability.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my stored 2-Cyclohexyl-2-hydroxyacetonitrile turning yellow or brown over time? Causality: Cyanohydrins are inherently unstable and exist in a delicate thermodynamic equilibrium with their parent carbonyl compound (cyclohexanecarboxaldehyde) and hydrogen cyanide (HCN). Exposure to trace bases (even from untreated soda-lime glass), moisture, or elevated temperatures shifts this equilibrium toward dissociation[1]. The liberated HCN undergoes spontaneous, exothermic polymerization into azulmic acid, which manifests as a yellow-to-brown solid or discoloration[1]. The presence of water significantly reduces the incubation period for this polymerization[2].

Q2: Why must I use specific mineral acids for stabilization instead of standard laboratory buffers? Causality: Standard buffers often contain weak conjugate bases that can inadvertently trigger the base-catalyzed reverse addition of the cyanohydrin. Strong mineral acids like sulfuric acid ( H2​SO4​ ) and phosphoric acid ( H3​PO4​ ) provide high proton activity without introducing nucleophilic or basic counter-ions, effectively locking the compound in its stable cyanohydrin state[3],[2]. H2​SO4​ stabilizes the liquid phase, while the addition of trace SO2​ can stabilize the vapor phase in larger storage vessels to prevent condensation-induced degradation[2].

Q3: What are the exact storage conditions required to prevent polymerization? Causality: Temperature has an inverse logarithmic effect on the incubation time of polymerization[2]. Cold storage between 2°C and 8°C is mandatory to reduce the kinetic energy of the system[4]. Furthermore, the system must be artificially maintained at a pH between 2.0 and 4.0, which completely inhibits the base-catalyzed deprotonation of the hydroxyl group[3].

Part 2: Quantitative Storage Parameters

To ensure reproducibility across different batches, adhere to the following strict physicochemical parameters:

ParameterOptimal RangeCritical ThresholdMechanistic Rationale
Storage Temperature 2°C to 8°C> 15°CReduces kinetic energy, preventing thermal dissociation into free HCN and aldehyde[4].
System pH 2.0 to 4.0> 5.0Protons inhibit base-catalyzed deprotonation, locking the molecule in the cyanohydrin state[3].
Stabilizer Concentration 0.05% to 0.1% (w/w)< 0.01% H2​SO4​ or H3​PO4​ provides sufficient proton activity without causing acid-catalyzed side reactions[2].
Moisture Content < 0.5%> 1.0%Water facilitates hydrolytic decomposition of the C-N bond, forming formates and ammonia (a strong base)[5],[1].
Part 3: Degradation & Stabilization Pathway

The following diagram illustrates the logical relationship between the storage environment, degradation pathways, and stabilization interventions.

CyanohydrinStability CH 2-Cyclohexyl-2-hydroxyacetonitrile (Stable State) Degradation Cyclohexanecarboxaldehyde + Free HCN CH->Degradation Trace Base / Heat Polymer Azulmic Acid Polymer (Yellow/Brown Solid) Degradation->Polymer HCN Polymerization Stabilizer Acid Stabilizer (pH 2-4) Stabilizer->CH Prevents Dissociation Storage Cold Storage (2-8°C) Inert Atmosphere Storage->CH Reduces Kinetics

Logical workflow of cyanohydrin degradation and stabilization mechanisms.

Part 4: Validated Experimental Protocols

To ensure uncompromising scientific integrity, every procedure below is designed as a self-validating system . If the validation step fails, the protocol must be aborted and restarted.

Protocol 1: Proactive Acid Stabilization and Aliquoting

Use this protocol immediately upon receiving or synthesizing a fresh batch.

  • Preparation: Purge a dry, amber borosilicate glass bottle with Argon or Nitrogen for 5 minutes. Note: Do not use soda-lime glass, as it leaches alkali over time, neutralizing the stabilizer.

  • Acidification: Add concentrated Sulfuric Acid ( H2​SO4​ ) or Phosphoric Acid ( H3​PO4​ ) to the pure 2-Cyclohexyl-2-hydroxyacetonitrile to achieve a final concentration of 0.1% w/w[2].

  • Homogenization: Stir the mixture gently under an inert atmosphere at 4°C for 15 minutes.

  • Validation (Self-Validating Step): Extract a 1 mL aliquot and mix with 9 mL of distilled water. Measure the pH; it must read between 2.0 and 4.0[3]. Seal the aliquot and test again after 24 hours. If the pH drifts above 4.0 after 24 hours, the stabilization has failed , indicating residual base or buffering agents in the primary batch. Re-acidify in 0.01% increments until the 24-hour pH remains stable.

  • Storage: Seal the validated batch with a PTFE-lined cap, wrap with Parafilm, and store strictly at 2-8°C[4].

Protocol 2: Recovery Distillation of Partially Degraded Material

Use this protocol if the material exhibits a slight yellow tint, indicating early-stage HCN polymerization.

  • Pre-treatment: Immediately add trace H2​SO4​ to the degraded batch. This halts further polymerization before applying thermal stress[2].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Crucial Step: Pre-acidify the receiving flask by adding 1-2 drops of concentrated H3​PO4​ to ensure the distillate is stabilized the moment it condenses.

  • Distillation: Apply high vacuum to significantly lower the boiling point, minimizing thermal dissociation. Collect the main fraction, leaving the heavy brown azulmic acid polymers in the distillation pot.

  • Validation (Self-Validating Step): Observe the distillate in the receiving flask. If the liquid remains perfectly colorless and transparent for 48 hours at 20°C, the recovery is successful. Any yellow tint developing within this window indicates co-distillation of free HCN or failure to properly pre-acidify the receiver, requiring immediate re-distillation.

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of 2-Cyclohexyl-2-hydroxyacetonitrile

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with polar, multifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with polar, multifunctional molecules. 2-Cyclohexyl-2-hydroxyacetonitrile is a classic cyanohydrin that presents a dual challenge in High-Performance Liquid Chromatography (HPLC): it possesses a bulky hydrophobic ring that drives reversed-phase retention, alongside highly polar hydroxyl (-OH) and nitrile (-CN) groups that are notorious for secondary interactions.

This guide provides a mechanistically grounded, self-validating framework to diagnose and eliminate peak tailing for this specific compound.

Section 1: The Chemical Causality of Peak Tailing

To fix a chromatographic issue, we must first understand the molecular interactions at play. Peak tailing (Asymmetry factor, As​>1.2 ) for 2-Cyclohexyl-2-hydroxyacetonitrile typically stems from two distinct chemical phenomena:

  • Secondary Silanol Interactions: Traditional silica-based C18 columns contain residual, unreacted silanol groups (Si-OH). These free silanols are acidic. At mid-to-high mobile phase pH, they become ionized (Si-O⁻)[1]. The highly polar hydroxyl and nitrile groups of 2-Cyclohexyl-2-hydroxyacetonitrile engage in strong hydrogen bonding and dipole-dipole interactions with these exposed sites, creating a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as a tail[2][3].

  • On-Column Degradation (Cyanohydrin Instability): Cyanohydrins are thermodynamically and kinetically sensitive to their environment. At a pH > 6.0, cyanohydrins can undergo epimerization or revert to their corresponding ketone (cyclohexanone) and hydrogen cyanide (HCN)[4]. If this degradation occurs on-column during the run, it results in severe peak distortion, tailing, or a raised baseline.

Section 2: Diagnostic Workflow & Logical Troubleshooting

Before altering method parameters, we must isolate whether the tailing is a physical system error (dead volume) or a chemical interaction.

G Start Peak Tailing Detected (As > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Physical Marker Tails: Physical Issue InjectNeutral->Physical Chemical Marker Symmetric: Chemical Issue InjectNeutral->Chemical FixPhysical Check Fittings, Tubing, or Column Void Physical->FixPhysical CheckPH Check Mobile Phase pH Is pH > 5.5? Chemical->CheckPH HighPH Yes: Silanol Ionization & Cyanohydrin Degradation CheckPH->HighPH LowPH No: Insufficient Stationary Phase Shielding CheckPH->LowPH FixHighPH Adjust pH to 3.0-4.0 (e.g., Formic Acid) HighPH->FixHighPH FixLowPH Use End-capped or Polar-Embedded C18 LowPH->FixLowPH

Logical workflow for diagnosing and resolving HPLC peak tailing.

Section 3: Self-Validating Experimental Protocols

Do not guess; validate. Use the following step-by-step methodologies to systematically eliminate variables.

Protocol A: The Neutral Marker Validation Test

Purpose: To definitively separate physical system issues (e.g., extra-column volume, column bed collapse) from chemical secondary interactions[5].

  • Preparation: Prepare a test mix containing Uracil ( 10μg/mL ) and Toluene ( 100μg/mL ) in your current mobile phase. Uracil serves as the void volume ( t0​ ) marker, and Toluene acts as a retained, purely hydrophobic neutral marker.

  • Execution: Inject 5μL of the test mix under your current isocratic conditions (e.g., 60:40 Acetonitrile:Water).

  • Data Analysis: Calculate the USP Tailing Factor ( T ) or Asymmetry factor ( As​ ) for the Toluene peak[6].

    • Result A ( As​>1.2 ): The physical flow path is compromised. Check for poorly seated PEEK fittings, excessively long tubing, or a void at the head of the column.

    • Result B ( As​≤1.1 ): The system plumbing is perfect. The tailing of 2-Cyclohexyl-2-hydroxyacetonitrile is purely chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization & Buffering

Purpose: To protonate residual silanols (eliminating secondary interactions) and stabilize the cyanohydrin against on-column degradation[1][3][4].

  • Aqueous Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer with Phosphoric acid to exactly pH 3.0. Scientific Rationale: At pH 3.0, the acidic free silanols on the silica surface are fully protonated and neutral, preventing them from interacting with the polar functional groups of the analyte. Furthermore, cyanohydrins are highly stable at pH < 5.5, preventing epimerization or degradation[4].

  • Equilibration: Flush the column with the new mobile phase (e.g., 50:50 Acetonitrile:Buffer) for at least 20 column volumes to ensure complete pH equilibration of the stationary phase.

  • Verification: Inject the 2-Cyclohexyl-2-hydroxyacetonitrile sample. You should observe a sharp, symmetrical Gaussian peak.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting interventions on the peak asymmetry of 2-Cyclohexyl-2-hydroxyacetonitrile.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Asymmetry ( As​ ) Shift
Mobile Phase pH pH 7.0 (Water/ACN)pH 3.0 (Phosphate/ACN)Protonates silanols; stabilizes cyanohydrin against epimerization. 2.5→1.1
Stationary Phase Standard Type-A Silica C18Polar-embedded or fully end-capped Type-B C18Blocks residual silanol activity via steric hindrance or polar shielding. 1.8→1.05
Sample Diluent 100% AcetonitrileInitial Mobile Phase (e.g., 50% Aqueous)Prevents solvent mismatch and localized band broadening at the column head. 1.5→1.1
Buffer Concentration 5 mM25 mMIncreases ionic strength to mask any remaining active silanol sites. 1.3→1.15

Section 5: Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 3.0, but I am still seeing a slight tail ( As​=1.4 ). What is the next logical step? A: If pH control alone does not resolve the issue, the stationary phase itself is likely the limiting factor. Standard end-capping only masks about 50% of residual silanols due to steric hindrance[1]. Switch to a "polar-embedded" C18 column (which contains an amide or ether linkage near the silica surface) or a highly deactivated Type-B silica column. The polar embedded group creates a virtual hydration shell that effectively shields the analyte's hydroxyl and nitrile groups from the underlying silica[3][6].

Q: Can the injection solvent cause peak tailing for 2-Cyclohexyl-2-hydroxyacetonitrile? A: Absolutely. If you dissolve the compound in 100% strong solvent (like pure methanol or acetonitrile) and inject it into a highly aqueous mobile phase, the analyte will travel rapidly through the column until the sample plug dilutes into the mobile phase. This "solvent mismatch" causes the peak to smear or tail. Always dissolve your sample in the initial mobile phase composition to ensure the analyte focuses into a tight band at the head of the column.

Q: Why does my peak area decrease over time when left in the autosampler? A: This is a classic symptom of cyanohydrin instability. If your sample diluent is neutral or slightly basic (pH > 6.0), 2-Cyclohexyl-2-hydroxyacetonitrile will slowly revert to cyclohexanone and hydrogen cyanide[4]. To ensure trustworthiness in your quantitative data, acidify your sample diluent slightly (e.g., 0.1% formic acid) to lock the molecule in its stable state during autosampler queuing.

Q: How do I know if my column has a physical void causing the tailing? A: As detailed in Protocol A, inject a purely hydrophobic, neutral compound like toluene or naphthalene[5]. Because these compounds cannot undergo secondary acid-base interactions with silanols, any tailing observed is strictly physical. If the neutral marker tails, the column bed has likely collapsed, or there is dead volume in your PEEK fittings, and the column or fittings must be replaced.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" [Link]

  • Axion Labs. "HPLC Peak Tailing." [Link]

  • ACS Publications. "Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease." [Link]

  • RSC Publishing. "Continuous flow for enantioselective cyanohydrin synthesis." [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks."[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

From the desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile (cyclohexanecarboxaldehyde cyanohydrin). This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile (cyclohexanecarboxaldehyde cyanohydrin). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis. The formation of a cyanohydrin is a powerful tool for creating a new carbon-carbon bond, but its reversible nature and the inherent instability of the product present unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, workup, or purification of 2-Cyclohexyl-2-hydroxyacetonitrile.

Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the most likely causes?

A1: Low or no yield in a cyanohydrin synthesis typically points to one of four areas: reaction equilibrium, reagent quality, catalysis, or competing side reactions.

The cyanohydrin formation is a reversible reaction.[3][4] According to Le Châtelier's principle, the equilibrium can be shifted. The position of this equilibrium is highly dependent on the substrate. While aldehydes and unhindered ketones generally favor product formation, suboptimal conditions can hinder this.[3]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Cyclohexanecarboxaldehyde: Aldehydes are prone to oxidation to carboxylic acids on exposure to air. Use freshly distilled or purchased aldehyde. An NMR or IR spectrum can confirm its purity.

    • Cyanide Source: Cyanide salts (NaCN, KCN) can be hygroscopic. Ensure they are dry. If using trimethylsilyl cyanide (TMSCN), ensure it has not hydrolyzed.

  • Assess Catalysis and pH:

    • The key to this reaction is the availability of the cyanide anion (CN⁻), a potent nucleophile.[3][5]

    • If using HCN directly (not recommended for safety reasons), a small amount of base is required to generate CN⁻.[3]

    • If using a cyanide salt like NaCN or KCN, the reaction generates the alkoxide intermediate, which is then protonated. Often, this is done by generating HCN in situ by the slow addition of an acid to the cyanide salt solution.[3] Maintaining a slightly alkaline condition is crucial for rapid addition.[3]

  • Control Reaction Temperature: The reaction is typically exothermic.[5] Running the reaction at low temperatures (e.g., 0-10 °C) can help shift the equilibrium toward the product and minimize side reactions.

Q2: I isolated a product, but it decomposed during workup or purification. Why is my product unstable?

A2: This is the most common issue with cyanohydrins. The product, 2-Cyclohexyl-2-hydroxyacetonitrile, is inherently unstable and can easily revert to the starting aldehyde and hydrogen cyanide, a process known as the retro-cyanohydrin reaction.[1]

This decomposition is accelerated by:

  • Alkaline Conditions: Basic environments, especially during aqueous workup, strongly promote the reverse reaction.[1][2]

  • Heat: Elevated temperatures, particularly during solvent evaporation or distillation, will cause significant decomposition.[1]

Preventative Measures:

  • Acidified Workup: During the aqueous wash steps, use slightly acidified water (pH 4-5) to quench any residual base and stabilize the cyanohydrin.[1]

  • Minimize Heat Exposure: Remove solvents under reduced pressure at low temperatures using a rotary evaporator.

  • Avoid High-Temperature Distillation: If distillation is necessary for purification, perform it under high vacuum to lower the boiling point and reduce thermal stress on the molecule.[1]

  • Consider In Situ Protection: For multi-step syntheses, it's often best to protect the hydroxyl group immediately after formation (e.g., as a silyl ether by using TMSCN) to form a more stable intermediate.[6][7]

Troubleshooting Flowchart for Low Yield

Caption: A decision tree to diagnose and resolve low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile?

A1: The reaction is a classic example of nucleophilic addition to a carbonyl group.[8] The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[3][9]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source (like HCN or a weak acid) to yield the final neutral cyanohydrin product.[3][9]

Simplified Reaction Mechanism

G Aldehyde Cyclohexanecarboxaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate 1. Nucleophilic Attack CN CN⁻ (Nucleophile) HCN HCN (Proton Source) Product 2-Cyclohexyl-2-hydroxyacetonitrile Intermediate->Product 2. Protonation

Caption: The two-step mechanism of cyanohydrin formation.

Q2: Which cyanide source should I use: NaCN, KCN, or TMSCN?

A2: The choice of cyanide source depends on your specific reaction conditions, scale, and subsequent steps.

Cyanide SourceProsConsBest For
NaCN / KCN Inexpensive, readily available.Highly toxic, requires careful pH control, can lead to basic conditions causing product decomposition.[1]General purpose synthesis where cost is a factor and careful workup is planned.
TMSCN Milder, less basic conditions. The silylated product is more stable.[7]More expensive, moisture-sensitive.Reactions with sensitive substrates or when the product is needed for further steps without deprotection.
HCN (in situ) Allows for precise stoichiometric control.Extremely hazardous due to the high toxicity and volatility of HCN gas.[3][5]Specialized industrial applications with appropriate safety infrastructure. Not recommended for standard laboratory use.
Q3: What are the best methods for purifying 2-Cyclohexyl-2-hydroxyacetonitrile?

A3: Given its thermal instability, purification requires care.

  • Column Chromatography: This is often the preferred method. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should first be determined by Thin Layer Chromatography (TLC).[10]

  • Vacuum Distillation: This can be effective but carries the risk of decomposition.[1] Use a high vacuum to keep the boiling temperature as low as possible. It is crucial to ensure the distillation apparatus is free of any basic residues.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) can be an effective purification method.[10]

Experimental Protocol: General Synthesis

This protocol is a standard procedure adapted for this specific synthesis. Extreme caution must be exercised due to the high toxicity of cyanide salts. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Cyclohexanecarboxaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Diethyl Ether

  • Saturated aqueous NaHCO₃ (slightly acidic, pH ~5-6)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.1 eq) in water. Cool the solution to 0-5 °C in an ice bath.

  • Substrate Addition: Add cyclohexanecarboxaldehyde (1.0 eq) to the cyanide solution while maintaining the low temperature.

  • Acid Addition: Slowly add glacial acetic acid (1.0 eq) dropwise from the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. This generates HCN in situ which then reacts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash them with the slightly acidified NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude 2-Cyclohexyl-2-hydroxyacetonitrile.

  • Purification: Purify the crude product via flash column chromatography or high-vacuum distillation as previously discussed.

General Synthesis and Purification Workflow

G A Reagent Preparation (Aldehyde, NaCN soln) B Reaction (Slow Acid Addition at 0-5 °C) A->B C Aqueous Workup (Ether Extraction, Acidified Wash) B->C D Drying & Concentration (MgSO4, Low Temp Evaporation) C->D E Purification (Chromatography or Vac. Distillation) D->E F Pure Product E->F

Caption: A typical workflow for synthesis and purification.

References

  • Technical Support Center: Preventing Cyanohydrin Decomposition - Benchchem.
  • Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis - Benchchem.
  • Cyanohydrin Formation Definition - Organic Chemistry Key... - Fiveable.
  • How do you synthesise a cyanohydrin? - TutorChase.
  • 19.
  • Cyanohydrin Form
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Technical Support Center: Purification of 2-Cyclohexyl-2-phenylacetonitrile - Benchchem.
  • [ - Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy] - Organic Syntheses Procedure.
  • When cyclohexanone is heated in the presence of a large amount of acetone cyanohydrin and a small amount of base, cyclohexanone cyanohydrin and acetone are formed. Propose a mechanism. - Vaia. fa0Vc87Tlg==)

Sources

Troubleshooting

removing unreacted starting materials from 2-Cyclohexyl-2-hydroxyacetonitrile product

Welcome to the Technical Support Center for cyanohydrin synthesis and purification. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific thermodynamic and kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyanohydrin synthesis and purification. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-Cyclohexyl-2-hydroxyacetonitrile from its unreacted starting materials (cyclohexanecarboxaldehyde and cyanide sources).

Cyanohydrin synthesis is governed by a delicate thermodynamic equilibrium. Successful purification requires not just separating molecules, but actively preventing the product from reverting to its starting materials during the process.

Part 1: Troubleshooting FAQs

Q1: My post-reaction NMR shows a significant amount of unreacted cyclohexanecarboxaldehyde. How do I remove it without degrading my cyanohydrin? A1: The most effective and chemically mild method to remove unreacted aliphatic aldehydes is an aqueous sodium bisulfite ( NaHSO3​ ) extraction [1].

  • The Causality: Cyclohexanecarboxaldehyde reacts rapidly with saturated sodium bisulfite to form an α -hydroxy sulfonate salt (a bisulfite adduct)[2]. This adduct is highly polar and permanently charged, forcing it to partition entirely into the aqueous phase. Your target cyanohydrin lacks the free carbonyl required for this reaction and remains safely in the organic phase[1].

Q2: During vacuum distillation, my product decomposes back into the starting aldehyde and hydrogen cyanide. What is causing this "retro-cyanation"? A2: This decomposition is caused by the presence of trace base combined with thermal stress. Cyanohydrin formation is reversible; the equilibrium is highly pH-dependent[3]. Even microscopic amounts of basic impurities (e.g., unquenched cyanide salts or basic glassware) will deprotonate the cyanohydrin's hydroxyl group. This triggers the expulsion of the cyanide leaving group, reverting the molecule to the aldehyde[1].

  • The Fix: You must chemically stabilize the cyanohydrin by washing the organic layer with a mild acid (pH 4–5) to neutralize any trace base[3]. Furthermore, adding a single drop of concentrated H2​SO4​ or HCl to the distillation flask prior to heating acts as a thermodynamic lock, keeping the hydroxyl group protonated and preventing retro-cyanation during thermal distillation[4].

Q3: Can I use standard silica gel column chromatography to separate the unreacted cyanide and aldehyde? A3: It is highly discouraged unless the silica is specifically pre-treated. Standard silica gel has a slightly basic surface profile. When a sensitive aliphatic cyanohydrin like 2-cyclohexyl-2-hydroxyacetonitrile is loaded onto standard silica, the basic silanol groups catalyze the retro-cyanation reaction directly on the column, leading to massive yield losses and streaking[1]. If chromatography is absolute necessary, you must use acidified silica gel.

Part 2: Quantitative Data & Purification Strategies

To select the appropriate purification vector, consult the following mechanistic comparison of standard techniques:

Purification MethodTarget ImpurityMechanism of ActionEfficacy / Yield ImpactCritical Warning
Saturated NaHSO3​ Wash Unreacted AldehydeNucleophilic addition forms a water-soluble α -hydroxy sulfonate adduct.High (Removes >95% of aldehyde in two washes).Vigorous shaking may cause emulsions. Swirl gently.
Mild Acid Wash (pH 4-5) Trace Base / CyanideNeutralizes basic catalysts; protonates residual CN− to HCN .Essential (Prevents product decomposition).Generates highly toxic HCN gas. Must perform in a fume hood.
Vacuum Distillation Solvents, VolatilesBoiling point differential under high vacuum.Moderate (Yields high-purity product if stabilized).Thermal lability means distillation must be acidified first[5].

Part 3: Standard Operating Procedures (SOPs)

This self-validating protocol ensures the complete removal of starting materials while chemically locking the cyanohydrin to prevent reversion.

Protocol A: Bisulfite Scavenging of Unreacted Aldehyde
  • Dilution: Dissolve the crude 2-cyclohexyl-2-hydroxyacetonitrile mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 10 mL solvent per 1 g of crude product. Transfer to a separatory funnel.

  • Bisulfite Addition: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution[2].

  • Agitation: Stopper and shake vigorously for 1–2 minutes. Causality note: Frequent venting is required as the neutralization of trace acids may release SO2​ gas.

  • Phase Separation: Allow the biphasic mixture to settle. The lower aqueous layer contains the aldehyde-bisulfite adduct. Drain and discard the aqueous layer[1].

  • Verification Wash: Repeat the bisulfite wash one more time to ensure complete aldehyde scavenging.

Protocol B: Acid-Stabilization and Isolation
  • Acidic Wash: Wash the retained organic layer with a 10% aqueous citric acid solution or dilute HCl (adjusted to pH 4) to neutralize any residual basic species[3].

  • Drying: Wash with saturated brine, then dry the organic layer over anhydrous MgSO4​ . Filter the drying agent.

  • Concentration: Remove the organic solvent using a rotary evaporator at ambient temperature (do not exceed 30°C water bath).

  • Stabilized Distillation: Transfer the concentrated residue to a distillation apparatus. Crucial Step: Add 1–2 drops of concentrated H2​SO4​ or HCl to the distillation pot to drop the pH to ~4[4]. Distill under high vacuum to isolate pure 2-cyclohexyl-2-hydroxyacetonitrile, discarding the low-boiling forecut[5].

Part 4: Process Workflow Diagram

The following logical workflow illustrates the phase partitioning and chemical stabilization required to isolate the cyanohydrin.

G Crude Crude Reaction Mixture: Cyanohydrin + Aldehyde + Cyanide BisulfiteStep 1. Saturated NaHSO3 Wash (Aldehyde Scavenging) Crude->BisulfiteStep AqLayer1 Aqueous Layer: Water-Soluble Bisulfite Adduct BisulfiteStep->AqLayer1 Separatory Funnel Bottom Layer OrgLayer1 Organic Layer: Cyanohydrin + Trace Cyanide/Base BisulfiteStep->OrgLayer1 Top Layer AcidWash 2. Mild Acid Wash (pH 4-5) (Neutralize Base, Stabilize Product) OrgLayer1->AcidWash AqLayer2 Aqueous Layer: Waste Salts AcidWash->AqLayer2 Discard safely (Contains trace HCN) OrgLayer2 Organic Layer: Stabilized Cyanohydrin AcidWash->OrgLayer2 Retain Distillation 3. Vacuum Distillation (with trace H2SO4) OrgLayer2->Distillation PureProduct Pure 2-Cyclohexyl-2-hydroxyacetonitrile Distillation->PureProduct Collect specific fraction under high vacuum

Fig 1: Phase-partitioning workflow for the purification and acid-stabilization of cyanohydrins.

References

  • Cox, R. F. B.; Stormont, R. T. "Acetone Cyanohydrin." Organic Syntheses, Coll. Vol. 2, p. 7 (1943); Vol. 15, p. 1 (1935). Available at:[Link]

  • Young, S. D.; Buse, C. T.; Heathcock, C. H. "2-Methyl-2-(Trimethylsiloxy)Pentan-3-One." Organic Syntheses, Coll. Vol. 7, p.381 (1990); Vol. 63, p.79 (1985). Available at:[Link]

  • National Institutes of Health (NIH). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PMC. Available at:[Link]

  • Chemistry LibreTexts. "13.11: Addition of Hydrogen Cyanide to Give Cyanohydrins." LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile (cyclohexanecarboxaldehyde cyanohydrin). This molecule is a highly valuable chiral building block in drug development, but i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile (cyclohexanecarboxaldehyde cyanohydrin). This molecule is a highly valuable chiral building block in drug development, but its synthesis is notoriously complicated by the steric bulk of the aliphatic cyclohexyl ring and the thermodynamic reversibility of cyanohydrin formation[1].

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help researchers resolve issues in both Biocatalytic (Enzymatic) and Chemocatalytic (Transition Metal) workflows.

System Overview & Reaction Pathways

Pathway A Cyclohexanecarboxaldehyde B HCN + HNL Enzyme (Biocatalysis) A->B C TMSCN + Ti-Complex (Chemocatalysis) A->C D (S)-2-Cyclohexyl-2-hydroxyacetonitrile (Aqueous/Biphasic) B->D pH 4.5 E (R)- or (S)-Cyanohydrin TMS Ether (Organic Solvent) C->E -20°C

Reaction pathways for stereoselective cyanation of cyclohexanecarboxaldehyde.

Troubleshooting Guide: Biocatalysis (Hydroxynitrile Lyases)

Q1: My enzymatic hydrocyanation using Hevea brasiliensis HNL (HbHNL) yields low enantiomeric excess (ee). How do I prevent racemization?

  • Root Cause: Cyanohydrin formation is thermodynamically reversible. The non-enzymatic, base-catalyzed addition of HCN to the aldehyde produces a racemic mixture, which rapidly degrades the enantiomeric excess achieved by the enzyme[2].

  • Mechanistic Causality: At pH > 5.5, the background addition of cyanide is rapid. Furthermore, if the product remains in the aqueous phase, it can undergo spontaneous dehydrocyanation back to the aldehyde and free cyanide[3].

  • Solution:

    • Strict pH Control: Maintain the aqueous buffer strictly between pH 4.0 and 5.0. At this pH, the catalytic triad (Ser80-His235-Asp208) of HbHNL remains active, while the uncatalyzed cyanide attack is heavily suppressed[4].

    • Biphasic Systems: Implement a water/organic biphasic system (e.g., using methyl tert-butyl ether). The hydrophobic cyclohexyl group ensures the product rapidly partitions into the organic phase, physically separating it from the aqueous racemization environment[2].

Q2: Conversion rates for cyclohexanecarboxaldehyde are significantly lower than for aromatic aldehydes like benzaldehyde. Why?

  • Root Cause: The bulky, non-planar cyclohexyl ring introduces severe steric hindrance within the enzyme's active site, restricting the optimal binding conformation required for the nucleophilic attack of cyanide[1].

  • Solution: While HbHNL is highly effective for many aldehydes, Manihot esculenta HNL (MeHNL) possesses an active site topography that better accommodates bulky aliphatic and ring-containing substrates[5]. Switching to MeHNL or utilizing engineered HNL variants can drastically improve turnover numbers ( kcat​ ) for sterically demanding aliphatic aldehydes[2][5].

Troubleshooting Guide: Chemocatalysis (Cyanosilylation)

Q3: I am using a chiral Titanium-complex with TMSCN, but the product is nearly racemic despite high yields. What is the mechanism of failure?

  • Root Cause: The uncatalyzed background cyanosilylation is outcompeting the enantioselective transition-metal pathway. TMSCN is highly reactive; if the thermal activation energy for the uncatalyzed pathway is reached, it will bypass the chiral Lewis acid entirely[6].

  • Solution:

    • Cryogenic Conditions: Lower the reaction temperature. Enantioselective cyanosilylation of aliphatic aldehydes typically requires temperatures between -20 °C and -78 °C to freeze out the background reaction[6][7].

    • Order of Addition: Pre-incubate the titanium catalyst with cyclohexanecarboxaldehyde to ensure the formation of the rigid catalyst-substrate complex before introducing TMSCN[7].

Q4: Which chiral ligand framework provides the best stereocontrol for aliphatic aldehydes?

  • Root Cause: Unlike aromatic aldehydes, aliphatic aldehydes lack the π−π stacking interactions necessary to orient themselves rigidly within a standard catalyst's chiral pocket.

  • Solution: β -amino alcohol-Ti(Oi-Pr)4 complexes have proven highly effective. The chiral induction relies on the rigid N-Ti bond and the steric bulk of the ligand's subunits (e.g., phenyl groups), which effectively block one enantioface of the aliphatic aldehyde, yielding up to 94% ee[7][8]. Alternatively, multistereogenic salen-Mn(III) complexes with rotatable benzylic groups can dynamically mimic enzymatic pockets to achieve high enantioselectivity[9][10].

Troubleshooting Start Issue: Low Enantiomeric Excess (ee) CatType Catalysis Type? Start->CatType Bio Biocatalysis (HNL) CatType->Bio Chemo Chemocatalysis (Ti/Mn) CatType->Chemo pH Check pH: Maintain 4.0-5.0 to stop background rxn Bio->pH Biphasic Use Biphasic System (MTBE/Water) Bio->Biphasic Temp Lower Temp to -20°C or -78°C Chemo->Temp Order Pre-coordinate catalyst before TMSCN addition Chemo->Order

Troubleshooting logic tree for resolving low enantiomeric excess.

Validated Experimental Methodologies

Protocol A: Biphasic Enzymatic Synthesis of (S)-2-Cyclohexyl-2-hydroxyacetonitrile
  • Self-Validating Principle: The use of a biphasic system acts as a thermodynamic sink. By continuously extracting the hydrophobic product into the organic phase, the system inherently prevents the reverse reaction (dehydrocyanation) and validates the forward progress of the enzymatic cycle.

    • Preparation: Dissolve cyclohexanecarboxaldehyde (100 mmol) in 50 mL of methyl tert-butyl ether (MTBE).

    • Enzyme Activation: Dilute HbHNL or MeHNL in 50 mL of 0.1 M citrate buffer. Adjust strictly to pH 4.5 using citric acid to suppress background racemization[4].

    • Reaction Setup: Combine the organic and aqueous phases in a reactor equipped with an overhead stirrer to maximize the interfacial surface area.

    • Cyanide Addition: Cool the biphasic mixture to 5 °C. Slowly add a solution of KCN (120 mmol) adjusted to pH 4.5 (Caution: Highly toxic, perform in a dedicated scrubber-equipped fume hood)[3].

    • Extraction: Stir vigorously for 12 hours. Halt stirring to allow phase separation. Extract the aqueous phase twice with MTBE.

    • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-cyanohydrin.

Protocol B: Enantioselective Cyanosilylation using a Chiral β -Amino Alcohol-Titanium Complex
  • Self-Validating Principle: Cryogenic temperatures and strict pre-coordination ensure the reaction must proceed through the chiral transition state, as the thermal energy is too low to support the uncatalyzed background reaction.

    • Catalyst Formation: Under an argon atmosphere, combine the chiral β -amino alcohol ligand (5 mol %) and Ti(Oi-Pr)4 (5 mol %) in anhydrous CH2Cl2. Stir at room temperature for 1 hour to ensure complete complexation[7].

    • Substrate Binding: Add cyclohexanecarboxaldehyde (0.5 M) to the catalyst solution. Stir for 15 minutes to allow the Lewis acid to coordinate the carbonyl oxygen.

    • Cooling: Cool the reaction vessel to -20 °C (or -65 °C for maximum ee depending on the specific ligand derivative)[6][7].

    • Cyanosilylation: Dropwise add trimethylsilyl cyanide (TMSCN, 2.0 equivalents) over 30 minutes to prevent localized concentration spikes[7].

    • Quenching: After 24 hours, quench the reaction with water. Extract with dichloromethane, dry, and purify via silica gel chromatography to isolate the cyanohydrin trimethylsilyl ether.

Quantitative Performance Data

The following table summarizes the expected outcomes when applying optimized catalytic systems to cyclohexanecarboxaldehyde:

Catalyst SystemCyanide SourceReaction ConditionsYield (%)Enantiomeric Excess (ee %)
Hevea brasiliensis HNL (HbHNL)HCN / KCNBiphasic (MTBE/H2O), pH 4.5, 5 °C> 85> 95 (S)
Manihot esculenta HNL (MeHNL)HCN / KCNBiphasic (MTBE/H2O), pH 4.5, 5 °C> 90> 98 (S)
β -Amino Alcohol-Ti(Oi-Pr)4TMSCNCH2Cl2, -20 °C90 - 99Up to 94[7]
Chiral Alkoxytitanium (Tartrate)TMSCNToluene, -78 °C> 80> 85[6]

References

  • EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents.3

  • Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts - Food Technology and Biotechnology. 2

  • Enantioselective cyanosilylation of aldehydes catalyzed by a multistereogenic salen–Mn(iii) complex - RSC Publishing. 9

  • (R)-2-Hydroxy-2-cyclohexylacetonitrile | 100007-62-3 - Benchchem. 1

  • (S)-hydroxynitrile lyase - Mechanism and Catalytic Site Atlas - M-CSA. 4

  • Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase - BRENDA Enzyme Database. 5

  • Two highly enantioselective methods for hydrocyanation of aldehydes - Oxford University Press. 6

  • Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by Novel β-Amino Alcohol-Titanium Complexes - Organic Chemistry Portal / ResearchGate. 7

Sources

Troubleshooting

Technical Support Center: Acidic Degradation &amp; Hydrolysis of 2-Cyclohexyl-2-hydroxyacetonitrile

Welcome to the dedicated technical support and troubleshooting center for researchers and drug development professionals working with 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile). This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for researchers and drug development professionals working with 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile). This guide is designed to provide authoritative insights into the mechanistic pathways, troubleshooting strategies, and validated protocols for managing the degradation and hydrolysis of this cyanohydrin under acidic conditions.

Part 1: Core Mechanisms & Pathway FAQs

Q1: What is the primary degradation pathway of 2-Cyclohexyl-2-hydroxyacetonitrile under strongly acidic conditions? A: Under aqueous acidic conditions (e.g., using HCl or H₂SO₄), the primary degradation pathway is the step-wise hydrolysis of the nitrile group to yield an α -hydroxy carboxylic acid[1]. As a cyanohydrin, the molecule first undergoes protonation at the nitrile nitrogen, rendering the adjacent carbon highly electrophilic[2]. Water acts as a nucleophile, attacking the carbon to form an imidic acid intermediate, which rapidly tautomerizes to 2-cyclohexyl-2-hydroxyacetamide. Prolonged exposure to acid and heat drives a second, slower hydrolysis step, converting the amide into 2-cyclohexyl-2-hydroxyacetic acid (hexahydromandelic acid) and releasing an ammonium ion[2].

Q2: Why do I observe a loss of the hydroxyl group (dehydration) during my acidic workup? A: The α -hydroxyl group in cyanohydrins is susceptible to acid-catalyzed elimination (dehydration) if the conditions are too harsh (e.g., concentrated H₂SO₄ at temperatures >80°C). The strong acid protonates the hydroxyl group, turning it into an excellent leaving group ( H2​O ). The loss of water generates a relatively stable carbocation adjacent to the cyclohexane ring, which subsequently loses a proton to form an α,β -unsaturated compound (such as cyclohexylideneacetic acid or its nitrile precursor). To prevent this side-reaction, precise temperature control and the use of milder aqueous acid concentrations are critical.

Pathway A 2-Cyclohexyl-2- hydroxyacetonitrile B Protonated Nitrile Intermediate A->B H+, H2O F Dehydration Byproduct (Unsaturated Acid/Nitrile) A->F Strong Acid, High Heat (-H2O) C Imidic Acid Intermediate B->C H2O attack D 2-Cyclohexyl-2- hydroxyacetamide C->D Tautomerization E 2-Cyclohexyl-2- hydroxyacetic acid D->E H+, H2O, Heat (-NH4+) D->F Strong Acid, High Heat (-H2O) E->F Strong Acid, High Heat (-H2O)

Acid-catalyzed hydrolysis and dehydration pathways of 2-Cyclohexyl-2-hydroxyacetonitrile.

Part 2: Troubleshooting Experimental Issues

Q3: My reaction stalls at the amide intermediate. How can I drive it to the carboxylic acid? A: The hydrolysis of the amide to the carboxylic acid is the rate-limiting step because the amide resonance makes the carbonyl carbon significantly less electrophilic than the original nitrile[2]. If your reaction stalls at 2-cyclohexyl-2-hydroxyacetamide, it indicates insufficient thermal energy or hydronium ion concentration. Solution: Increase the reflux temperature or extend the reaction time. Transitioning from 3M HCl to 6M HCl, or increasing the temperature from 60°C to 90°C, will provide the necessary activation energy for the second acyl substitution step.

Q4: I am detecting hydrogen cyanide (HCN) gas in my headspace. I thought acidic conditions prevented this? A: While base-catalyzed degradation (the reversal of cyanohydrin formation) is the most common route for HCN release, acidic conditions can also drive the equilibrium backward if water is strictly excluded or if the system is subjected to extreme heat without sufficient hydrolytic nucleophiles[3]. Solution: Ensure your reaction mixture has adequate water equivalents for hydrolysis. Always perform these reactions in a well-ventilated fume hood equipped with an HCN detector, and maintain a basic scrubber (e.g., 10% NaOH/NaOCl) for the exhaust to safely neutralize any evolved cyanide gas.

Part 3: Quantitative Data & Condition Optimization

To help you select the right parameters for your desired outcome, the following table summarizes typical product distributions based on varying acidic conditions.

Acid SystemTemp (°C)Time (h)Primary ProductYield (%)Major Impurity
1M HCl (aq)2524Unreacted Starting MaterialN/ATrace Amide
3M HCl (aq)60122-Cyclohexyl-2-hydroxyacetamide75%Carboxylic Acid (15%)
6M HCl (aq)90182-Cyclohexyl-2-hydroxyacetic acid88%Amide (5%)
Conc. H₂SO₄1004Cyclohexylideneacetic acid (Dehydrated)60%Polymeric species

Part 4: Validated Experimental Protocols

Protocol: Controlled Acidic Hydrolysis to 2-Cyclohexyl-2-hydroxyacetic acid

This protocol is designed as a self-validating system: the progression of the reaction can be visually and analytically confirmed by the dissolution of the organic starting material into the aqueous phase (as the highly soluble ammonium salt forms) and the subsequent precipitation of the target acid upon cooling.

Step-by-Step Methodology:

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (approx. 71.8 mmol) of 2-Cyclohexyl-2-hydroxyacetonitrile in 100 mL of 6M aqueous HCl. Causality: 6M HCl provides the optimal balance of hydronium ions for protonation and water molecules for nucleophilic attack, avoiding the harsh dehydrating environment of concentrated H₂SO₄.

  • Heating : Gradually heat the mixture to 90°C using an oil bath. Causality: Gradual heating prevents localized superheating and minimizes the risk of thermal elimination (dehydration) of the α -hydroxyl group[4].

  • Monitoring : Stir at 90°C for 16-18 hours. Monitor the reaction via HPLC or TLC (using a 7:3 Hexane:Ethyl Acetate system). The starting material ( Rf​≈0.6 ) will disappear, replaced first by the amide ( Rf​≈0.2 ), and finally the baseline carboxylic acid.

  • Quenching & Extraction : Cool the reaction mixture to 0-5°C in an ice bath. The target α -hydroxy acid will often precipitate directly from the cold aqueous acidic solution. Causality: The low temperature significantly decreases the solubility of the organic acid in water, driving spontaneous crystallization and simplifying isolation.

  • Isolation : Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 15 mL) to remove residual HCl and ammonium chloride salts.

  • Purification : Recrystallize the crude product from hot water or an ethyl acetate/hexane mixture to obtain pure 2-cyclohexyl-2-hydroxyacetic acid.

Workflow Step1 1. Substrate Suspension (10g in 100mL 6M HCl) Step2 2. Controlled Heating (90°C, 16-18h) Step1->Step2 Step3 3. HPLC/TLC Monitoring (Confirm Amide Conversion) Step2->Step3 Step3->Step2 Incomplete (Amide present) Step4 4. Ice Bath Cooling (0-5°C) Step3->Step4 Complete Conversion Step5 5. Vacuum Filtration (Isolate Precipitate) Step4->Step5 Step6 6. Recrystallization (Pure α-Hydroxy Acid) Step5->Step6

Step-by-step workflow for the controlled acidic hydrolysis of 2-Cyclohexyl-2-hydroxyacetonitrile.

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Cyclohexyl-2-hydroxyacetonitrile

Welcome to the technical support guide for 2-Cyclohexyl-2-hydroxyacetonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile cyanohydrin intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Cyclohexyl-2-hydroxyacetonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile cyanohydrin intermediate. Its inherent sensitivity to moisture presents unique challenges that can impact reaction yield, product purity, and experimental reproducibility. This guide provides in-depth, field-proven insights and protocols to mitigate these issues, ensuring the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with 2-Cyclohexyl-2-hydroxyacetonitrile and other cyanohydrins.

Q1: Why is 2-Cyclohexyl-2-hydroxyacetonitrile so sensitive to moisture?

A1: The sensitivity of 2-Cyclohexyl-2-hydroxyacetonitrile to moisture is due to the reversible nature of its formation, a reaction known as retro-cyanohydrin formation.[1] In the presence of water, particularly under neutral or basic conditions, the molecule can decompose back to its starting materials: cyclohexanecarboxaldehyde and hydrogen cyanide (HCN) or the cyanide ion (CN⁻).[2][3] This equilibrium-driven decomposition is a primary cause of yield loss and the formation of impurities.[1][4]

Q2: What are the immediate signs of moisture contamination in my reaction?

A2: The most common indicators of moisture contamination are significantly lower-than-expected product yields and the detection of cyclohexanecarboxaldehyde as a major impurity in your crude reaction mixture via analytical methods like ¹H NMR or GC-MS.[5] You may also observe inconsistent results between batches, even when following the same procedure, which often points to varying levels of ambient moisture or contamination in reagents and solvents.

Q3: Is it acceptable to use standard "reagent-grade" solvents for my reactions?

A3: No. Standard reagent-grade solvents contain trace amounts of water that are sufficient to inhibit or reverse the reaction.[6] For any reaction involving 2-Cyclohexyl-2-hydroxyacetonitrile, especially those with other moisture-sensitive reagents like Grignard reagents or lithium aluminum hydride, it is imperative to use rigorously dried, anhydrous solvents.[7][8] Failure to do so is a common cause of reaction failure.

Q4: My reaction seems to work, but I lose a significant amount of product during the aqueous workup. What is happening?

A4: This is a classic issue related to cyanohydrin instability. Standard aqueous workups, especially those involving washing with basic solutions (e.g., sodium bicarbonate), can rapidly accelerate the decomposition of the cyanohydrin back to the aldehyde.[3][5] The pH of the aqueous layer is a critical factor; the half-life of cyanohydrins decreases dramatically as the pH increases.[2][3]

Q5: How should I properly store purified 2-Cyclohexyl-2-hydroxyacetonitrile?

A5: To ensure long-term stability, 2-Cyclohexyl-2-hydroxyacetonitrile should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, typically in a refrigerator or freezer.[1] This minimizes both exposure to atmospheric moisture and the rate of any potential decomposition.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with a detailed analysis of their root causes and provides validated solutions.

Problem 1: Low or No Yield of 2-Cyclohexyl-2-hydroxyacetonitrile

A diminished yield is the most frequent and frustrating issue. The root cause almost invariably traces back to the presence of water.

Possible Cause 1.1: Contaminated Solvents or Reagents

Even small amounts of water in your solvent or starting materials can halt the reaction.

  • Solution: Implement rigorous drying procedures for all components. Solvents must be treated as anhydrous, and solid reagents should be dried under vacuum if their stability permits.

    • For a detailed methodology, see Protocol 1: Drying Organic Solvents.

Possible Cause 1.2: Adsorbed Moisture on Glassware

Glass surfaces have a high affinity for water and can retain a microscopic film of moisture even when they appear dry to the naked eye.[8] This is often enough to compromise a sensitive reaction.

  • Solution: All glassware must be aggressively dried immediately before use.

    • For step-by-step instructions, see Protocol 2: Preparing Glassware for Anhydrous Reactions.

Possible Cause 1.3: Exposure to Atmospheric Moisture During Reaction

Running the reaction open to the air, or with loose-fitting condensers, allows ambient humidity to enter the flask, continuously introducing water and sabotaging the synthesis.

  • Solution: The reaction must be conducted under a positive pressure of a dry, inert gas, such as nitrogen or argon, from start to finish. This provides a protective blanket that excludes atmospheric oxygen and moisture.[7][8]

    • For a standard laboratory setup, see Protocol 3: Setting Up a Reaction Under an Inert Atmosphere.

Problem 2: Product Decomposition During Workup or Purification

Successfully forming the product is only half the battle. Isolating it without causing decomposition requires careful handling.

Possible Cause 2.1: Basic or Neutral Aqueous Washing

As detailed in the FAQs, washing with neutral water or basic solutions (e.g., NaHCO₃, K₂CO₃) creates an environment where the cyanohydrin is unstable and rapidly reverts to the starting aldehyde.[3]

  • Solution: Modify the workup procedure to maintain a slightly acidic environment, which stabilizes the cyanohydrin.

    • For a validated procedure, see Protocol 4: Safe and Effective Aqueous Workup for Cyanohydrins.

Possible Cause 2.2: Thermal Decomposition During Purification

Many cyanohydrins are thermally labile.[5] Attempting to purify 2-Cyclohexyl-2-hydroxyacetonitrile by distillation at atmospheric pressure will likely lead to decomposition, especially if trace impurities are present that can catalyze the breakdown.[4]

  • Solution: If distillation is necessary, it must be performed under high vacuum to lower the boiling point to a safe temperature. For non-crystalline products, column chromatography is often a better alternative.

    • Chromatography Tip: Standard silica gel can be slightly acidic, but some grades can have basic sites that cause decomposition. If you observe streaking or product loss on the column, consider pre-treating the silica gel by slurring it in the eluent containing 1% triethylamine to neutralize active sites, or use a different stationary phase like alumina.[5]

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for the essential techniques required to handle moisture-sensitive reactions.

Protocol 1: Drying Organic Solvents

This protocol describes the use of anhydrous salts, a common and effective method for removing trace water from solvents.

  • Pre-Drying (Optional but Recommended): If the solvent has been in contact with an aqueous layer (e.g., after an extraction), first wash it with a saturated aqueous solution of sodium chloride (brine). The high salt concentration helps pull the bulk of the dissolved water out of the organic phase.[9][10]

  • Select a Drying Agent: Choose a drying agent appropriate for your solvent (see Table 1). Anhydrous magnesium sulfate (MgSO₄) is a good general-purpose choice due to its high capacity and efficiency.[10]

  • Drying Procedure:

    • Place the solvent in a dry Erlenmeyer flask.

    • Add a small amount of the anhydrous drying agent (e.g., a spatula tip) and swirl the flask.[11]

    • Observe the behavior of the drying agent. If it clumps together, water is still present. Continue adding small portions of the drying agent and swirling until some of the newly added powder remains free-flowing, resembling a snow globe.[9][11]

    • Allow the solvent to stand over the drying agent for at least 20 minutes to ensure complete drying.[9]

  • Separation: Decant or filter the dried solvent away from the hydrated salt to a clean, dry flask.[9][10] The solvent is now ready for use. For ultimate dryness required in highly sensitive reactions (e.g., using organometallics), distillation from a more reactive drying agent (like CaH₂ or Na/benzophenone) is recommended.[12]

Protocol 2: Preparing Glassware for Anhydrous Reactions
  • Cleaning: Ensure glassware is thoroughly cleaned and rinsed with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Drying Method 1 (Oven-Drying): Place the glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, or preferably overnight.[13]

  • Drying Method 2 (Flame-Drying):

    • Assemble the clean, dry glassware (e.g., round-bottom flask with a stir bar and condenser).

    • Secure the apparatus on a ring stand in a fume hood.

    • Gently heat the entire surface of the glass under vacuum or with a slow stream of inert gas flowing through it using a heat gun or a gentle blue flame from a Bunsen burner. Be sure to heat evenly to avoid thermal shock.

    • Continue until all visible signs of condensation are gone.

  • Cooling: Allow the hot glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[13] This prevents moist air from being drawn back into the flask as it cools.

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere (Balloon/Septum Method)

This is a common and effective technique for maintaining an anhydrous, oxygen-free environment without a Schlenk line or glovebox.[7]

  • Prepare Glassware: Use an oven- or flame-dried reaction flask containing a magnetic stir bar. While still warm, cap the flask's joints with rubber septa.[14]

  • Purge the System:

    • Fill a balloon with nitrogen or argon. Attach a syringe needle to the balloon's opening.

    • Insert the needle from the gas-filled balloon through the septum of the reaction flask.

    • Insert a second, "exit" needle through the septum to act as a vent.[14]

    • Allow the inert gas to flush through the flask for 5-10 minutes. This will displace the air and any residual moisture.[15]

    • Remove the exit needle first, followed by the gas inlet needle. The balloon will remain, keeping a slight positive pressure of inert gas in the flask.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. For solids, they can be added to the flask initially or, if necessary, quickly by briefly removing a septum while maintaining a strong positive flow of inert gas out of the neck (an "inert gas blanket").

Protocol 4: Safe and Effective Aqueous Workup for Cyanohydrins

This procedure is designed to isolate the product while minimizing base-catalyzed decomposition.

  • Cooling: Once the reaction is complete, cool the reaction mixture in an ice-water bath.

  • Quenching: Slowly and carefully add the reaction mixture to a separatory funnel containing a cold, slightly acidic aqueous solution (e.g., 1% citric acid or a pH 4-5 buffer). Avoid using strong acids.[3]

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Collect the organic layer.

  • Washing: Wash the combined organic layers sequentially with:

    • A second portion of the cold, slightly acidic solution.

    • A cold, saturated brine solution. This helps to remove the bulk of the dissolved water and aids in layer separation.[9]

  • Drying: Dry the isolated organic layer over a suitable anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) as described in Protocol 1.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low to prevent thermal decomposition.

Section 4: Visual Aids and Data

Diagrams (Graphviz DOT)

Moisture_Induced_Decomposition Mechanism of Moisture-Induced Decomposition cluster_equilibrium Reversible Reaction Cyanohydrin 2-Cyclohexyl-2- hydroxyacetonitrile Intermediate Tetrahedral Intermediate (Alkoxide) Cyanohydrin->Intermediate Deprotonation Water H₂O Base Base (OH⁻) Base->Cyanohydrin Catalyzes Products Cyclohexanecarboxaldehyde + CN⁻ Intermediate->Products C-C Bond Cleavage

Caption: Reversible decomposition of cyanohydrin catalyzed by water/base.

Anhydrous_Reaction_Workflow Workflow for Setting Up an Anhydrous Reaction Start Start Dry_Glassware 1. Oven/Flame-Dry All Glassware Start->Dry_Glassware Assemble 2. Assemble Hot & Cool Under Inert Gas Dry_Glassware->Assemble Add_Reagents 3. Add Anhydrous Solvents & Reagents Assemble->Add_Reagents Run_Reaction 4. Run Reaction Under Inert Gas Balloon Add_Reagents->Run_Reaction Workup 5. Anhydrous/Acidic Workup Run_Reaction->Workup End Purified Product Workup->End

Caption: Logical workflow for executing a moisture-sensitive reaction.

Data Table

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentChemical FormulaCapacitySpeedAcidity/BasicitySuitable ForNot Suitable For
Magnesium Sulfate MgSO₄HighFastNeutralGeneral purpose, ethers, esters, alkyl halides---
Sodium Sulfate Na₂SO₄HighSlowNeutralGeneral purpose, good for pre-dryingNot for highly rigorous drying
Calcium Chloride CaCl₂HighFastLewis AcidHydrocarbons, ethers, alkyl halidesAlcohols, amines, carbonyls (forms complexes)
Potassium Carbonate K₂CO₃MediumMediumBasicDrying basic compounds (amines), some ketonesAcidic compounds
Molecular Sieves AluminosilicatesHighFastNeutralMost solvents, excellent for achieving very low water content---
Calcium Hydride CaH₂LowSlowBasicEthers, hydrocarbons, amines (for distillation)Protic solvents (H₂, alcohols), esters, ketones

Section 5: References

  • Carbonyl Additions: Cyanohydrin Formation. (n.d.). Georgetown University. Retrieved March 10, 2026, from

  • Acetone Cyanohydrin Acute Exposure Guideline Levels. (2011). National Center for Biotechnology Information. Retrieved March 10, 2026, from

  • Drying Organic Solutions. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 10, 2026, from

  • Inert atmosphere Definition. (2025, August 15). Fiveable. Retrieved March 10, 2026, from

  • Technical Support Center: Preventing Cyanohydrin Decomposition. (2025). BenchChem. Retrieved March 10, 2026, from

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved March 10, 2026, from

  • Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved March 10, 2026, from

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Retrieved March 10, 2026, from

  • Inert Atmosphere, with no O2. (2022, February 2). YouTube. Retrieved March 10, 2026, from

  • Drying an organic solvent. (2016, June 7). YouTube. Retrieved March 10, 2026, from

  • Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis. (2025). BenchChem. Retrieved March 10, 2026, from

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved March 10, 2026, from

  • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts. Retrieved March 10, 2026, from

  • Cyanohydrin reaction. (n.d.). Grokipedia. Retrieved March 10, 2026, from

  • Technical Support Center: Efficient Drying of Organic Solvents with Magnesium Sulfate. (2025). BenchChem. Retrieved March 10, 2026, from

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved March 10, 2026, from

  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts. Retrieved March 10, 2026, from

  • Process for chemical reactions involving cyanohydrins. (n.d.). Google Patents. Retrieved March 10, 2026, from

  • Purification strategies for removing unreacted aldehyde from cyanohydrin product. (2025). BenchChem. Retrieved March 10, 2026, from

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. Retrieved March 10, 2026, from

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps. Retrieved March 10, 2026, from

  • Cyanohydrin reaction. (2020, August 1). Wikipedia. Retrieved March 10, 2026, from

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts. Retrieved March 10, 2026, from

Sources

Troubleshooting

stability issues of 2-Cyclohexyl-2-hydroxyacetonitrile in different solvent systems

Welcome to the Technical Support Center for Cyanohydrin Applications. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic stability challenges associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyanohydrin Applications. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic stability challenges associated with 2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile).

Cyanohydrins are notoriously sensitive to their microenvironments. Understanding the causality behind their degradation is the key to mastering their synthesis, extraction, and long-term storage.

Part 1: Mechanistic Overview (The "Why" Behind Instability)

The fundamental challenge with 2-cyclohexyl-2-hydroxyacetonitrile is that its formation is a reversible, base-catalyzed equilibrium. The molecule exists in a delicate balance with its precursors: cyclohexanecarboxaldehyde and highly toxic hydrogen cyanide (HCN)[1].

In protic solvents (like water, methanol, or ethanol), the solvent molecules actively participate in hydrogen bonding and proton shuttling[2]. If the environment is neutral or basic (pH > 5), the hydroxyl proton of the cyanohydrin is easily removed. This forms an unstable alkoxide intermediate that rapidly collapses, expelling the cyanide ion and reverting to the aldehyde[1]. To maintain structural integrity, we must manipulate the solvent system and pH to artificially "freeze" this equilibrium.

Mechanism Aldehyde Cyclohexanecarboxaldehyde + HCN Alkoxide Alkoxide Intermediate (Unstable) Aldehyde->Alkoxide Base / Protic Solvent Alkoxide->Aldehyde Spontaneous Cyanohydrin 2-Cyclohexyl-2-hydroxyacetonitrile (Stable) Alkoxide->Cyanohydrin Acidic Workup (pH < 5) Cyanohydrin->Alkoxide Deprotonation

Base-catalyzed equilibrium pathway of 2-cyclohexyl-2-hydroxyacetonitrile.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my isolated cyanohydrin degrade rapidly in methanol or water? A: Protic solvents facilitate rapid proton exchange. This proton-shuttling effect lowers the activation energy for the reverse reaction (decomposition into aldehyde and HCN)[2]. Furthermore, even trace amounts of basic impurities in protic solvents will catalyze the breakdown. You must avoid extended exposure to protic environments to suppress this chemical background reaction.

Q: How do aprotic solvents improve the stability of this compound? A: Aprotic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) lack exchangeable protons. By extracting the cyanohydrin into an aprotic solvent, you starve the equilibrium of the proton-transfer mechanism required to form the alkoxide intermediate. Biphasic systems utilizing a water-immiscible aprotic solvent and an acidified aqueous layer are the gold standard for stabilizing cyanohydrins during synthesis[3].

Q: Does temperature play a role in solvent-mediated degradation? A: Absolutely. The dissociation of 2-cyclohexyl-2-hydroxyacetonitrile is an entropy-driven, endothermic process (one molecule splitting into two). Elevated temperatures in any solvent system will push the equilibrium toward the aldehyde. Always store the compound in dry, aprotic solvents at low temperatures (2–8 °C)[4].

Part 3: Troubleshooting Guide & Diagnostics

Issue: Loss of Enantiomeric Purity (Racemization) During Workup

  • Root Cause: If you are synthesizing chiral (R)- or (S)-2-cyclohexyl-2-hydroxyacetonitrile, exposure to neutral/basic protic solvents causes transient decomposition into the aldehyde and HCN. Because the non-enzymatic recombination of these two molecules is not stereoselective, the product rapidly racemizes.

  • Intervention: Ensure all aqueous washes are strictly acidified (pH 3–4) before phase separation.

Issue: Unexplained Pressure Buildup or HCN Odor in Storage Vials

  • Root Cause: The compound was likely stored in a solvent containing trace moisture or was not properly acidified prior to concentration. The pressure is caused by HCN off-gassing[5].

  • Intervention: Immediately chill the vial. Vent in a fume hood. Re-dissolve in an aprotic solvent, wash with 10% citric acid, dry over anhydrous Na2​SO4​ , and re-concentrate.

Troubleshooting Start Degradation / Racemization Detected CheckSolvent Is the solvent protic? (e.g., MeOH, H2O) Start->CheckSolvent SwitchAprotic Evaporate & Switch to Aprotic (EtOAc, DCM) CheckSolvent->SwitchAprotic Yes CheckPH Is the aqueous phase pH > 5? CheckSolvent->CheckPH No SwitchAprotic->CheckPH Acidify Quench with Citric Acid (Target pH 3-4) CheckPH->Acidify Yes Stable Stable Cyanohydrin Recovered CheckPH->Stable No Acidify->Stable

Decision matrix for troubleshooting cyanohydrin degradation and racemization.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 2-cyclohexyl-2-hydroxyacetonitrile across various solvent and pH environments. Note: Half-lives are approximate and highly dependent on trace impurities.

Solvent SystempH EnvironmentEquilibrium ShiftEstimated Half-Life (25°C)Recommended Application
Water / Methanol Neutral (pH 7.0)Aldehyde + HCN< 2 HoursAvoid completely
Water / Methanol Acidic (pH 3.5)Cyanohydrin~3-5 DaysEnzymatic Biocatalysis
Ethyl Acetate (Biphasic) Acidic (pH 3.5)Cyanohydrin> 3 MonthsExtraction / Workup[3]
Dichloromethane (Dry) N/A (Aprotic)Cyanohydrin> 1 Year (at 4°C)Long-term Storage[5]

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Biphasic Extraction and Acidic Stabilization

Purpose: To safely extract 2-cyclohexyl-2-hydroxyacetonitrile from an aqueous reaction mixture while locking the thermodynamic equilibrium.

  • Reaction Quenching: Cool the aqueous reaction mixture to 0–4 °C using an ice bath.

  • Acidification: Slowly add a 10% (w/v) aqueous citric acid solution dropwise while stirring vigorously.

  • Validation Step 1 (pH Check): Spot the aqueous mixture onto wide-range pH paper. Do not proceed until the pH is strictly between 3.0 and 4.0. If pH > 4.0, continue adding citric acid.

  • Aprotic Extraction: Add an equal volume of cold, anhydrous Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[3]. Stir vigorously for 5 minutes to ensure complete phase transfer.

  • Phase Separation: Allow the layers to separate. Collect the upper organic layer.

  • Validation Step 2 (TLC Check): Run a Thin Layer Chromatography (TLC) plate of the organic layer against a cyclohexanecarboxaldehyde standard. A successful extraction will show minimal aldehyde presence.

  • Drying & Storage: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C [5]. Store the resulting oil/solid under argon at 2–8 °C.

Protocol B: GC/HPLC Sample Preparation (Preventing On-Column Degradation)

Purpose: Cyanohydrins often degrade inside analytical instruments due to heat or interaction with protic mobile phases[5].

  • Solvent Exchange: Dissolve 1 mg of the isolated cyanohydrin in 1 mL of a dry, aprotic solvent (e.g., HPLC-grade Dichloromethane or Hexane/IPA mix). Never use pure methanol or water as the sample diluent.

  • Acidic Modifier: If analyzing via Reverse-Phase HPLC, ensure the aqueous mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to maintain an acidic microenvironment on the column.

  • Validation Step (Spike Test): Inject a blank containing only the aldehyde precursor. Then inject your sample. If your sample peak shows a massive, unexpected aldehyde shoulder, your injection port temperature is too high, causing thermal degradation[5]. Lower the GC inlet temperature or switch to LC.

Part 6: References

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation Source: Chemistry Steps URL:[Link]

  • Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents Source: uni-stuttgart.de URL:[Link]

  • Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2-Cyclohexyl-2-hydroxyacetonitrile using 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Cyclohexyl-2-hydroxyacetonitrile. We will explore the theoretical underpinnings, present comparative experimental data from analogous compounds, and provide a detailed protocol for acquiring high-quality 13C NMR and DEPT-135 spectra.

The Imperative of Structural Verification

2-Cyclohexyl-2-hydroxyacetonitrile, a cyanohydrin derivative, possesses a stereocenter at the carbon bearing the hydroxyl and nitrile groups. The precise arrangement of the cyclohexyl, hydroxyl, and nitrile substituents is critical as it dictates the molecule's physicochemical properties and biological activity. 13C NMR spectroscopy, with its ability to probe the chemical environment of each carbon atom, stands as a definitive tool for this purpose.

Principles of 13C NMR for Structural Elucidation of 2-Cyclohexyl-2-hydroxyacetonitrile

13C NMR spectroscopy is based on the absorption of radiofrequency energy by the 13C isotope, which has a nuclear spin of ½. The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule's carbon skeleton.

For 2-Cyclohexyl-2-hydroxyacetonitrile, we can predict the approximate chemical shifts for each of its eight unique carbon atoms based on the well-established effects of its functional groups:

  • Cyclohexyl Ring Carbons: The chemical shifts of the six carbons in the cyclohexyl ring will be influenced by their position relative to the cyanohydrin substituent. The carbon directly attached to the cyanohydrin group (C1) will be the most deshielded. The chemical shifts of the other cyclohexyl carbons (C2, C3, C4) will vary based on their distance and stereochemical relationship to the substituent.

  • Cyanohydrin Carbon (Cα): This carbon, bonded to a hydroxyl group, a nitrile group, and the cyclohexyl ring, is expected to resonate in a specific downfield region due to the electronegativity of the oxygen and nitrogen atoms.

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the 13C NMR spectrum, generally between 110 and 125 ppm. The orientation of the nitrile group (axial vs. equatorial) on a cyclohexane ring can influence its chemical shift, with equatorial nitriles generally appearing at a lower field (higher ppm)[1].

Comparative Analysis with Analogous Structures

To bolster our structural confirmation, we will compare the predicted 13C NMR data of 2-Cyclohexyl-2-hydroxyacetonitrile with the experimental data of structurally related compounds: cyclohexanecarbonitrile and 1-hydroxycyclohexanecarbonitrile.

Carbon AtomPredicted Chemical Shift (ppm) for 2-Cyclohexyl-2-hydroxyacetonitrileExperimental Chemical Shift (ppm) for CyclohexanecarbonitrileExperimental Chemical Shift (ppm) for 1-Hydroxycyclohexanecarbonitrile
Cyclohexyl Ring
C1 (CH-Cα)~45-5528.3-
C2, C6 (CH2)~30-3530.735.5
C3, C5 (CH2)~25-3025.523.3
C4 (CH2)~24-2826.224.9
Cyanohydrin Moiety
Cα (CH-OH)~65-75-69.8
-CN~118-125122.5121.2

Note: Predicted values are estimates based on additive rules and analysis of similar structures. Experimental values for analogous compounds are sourced from publicly available spectral data.

The comparison reveals expected trends. The C1 carbon of the cyclohexyl ring in our target molecule is predicted to be significantly downfield compared to cyclohexanecarbonitrile due to the additional hydroxyl group on the adjacent carbon. The chemical shift of the cyanohydrin carbon (Cα) is anticipated to be in a similar range to that of the hydroxyl-bearing carbon in 1-hydroxycyclohexanecarbonitrile[2][3][4]. The nitrile carbon's chemical shift is expected to be in the characteristic range, and its precise value can provide clues about the conformational preferences of the cyclohexyl ring[1].

The Power of DEPT-135 for Unambiguous Assignment

To further solidify the structural assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This technique differentiates carbon signals based on the number of attached protons.

  • CH and CH3 groups will appear as positive signals.

  • CH2 groups will appear as negative signals.

  • Quaternary carbons (including the nitrile carbon) will be absent .

For 2-Cyclohexyl-2-hydroxyacetonitrile, the DEPT-135 spectrum would be expected to show:

  • Positive signals: for the C1 methine and the Cα methine of the cyanohydrin.

  • Negative signals: for the C2, C3, C4, C5, and C6 methylene groups of the cyclohexyl ring.

  • Absent signal: for the nitrile carbon.

This information, when combined with the standard broadband-decoupled 13C NMR spectrum, allows for the definitive assignment of each carbon signal.

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh approximately 20-50 mg of the purified 2-Cyclohexyl-2-hydroxyacetonitrile sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent should be based on the sample's solubility.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube.

13C NMR and DEPT-135 Acquisition

The following is a general protocol for a modern NMR spectrometer (e.g., 400 or 500 MHz). Specific parameters may need to be optimized.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the 13C probe.

  • Broadband-Decoupled 13C NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

      • Relaxation Delay (d1): 2-5 seconds.

      • Acquisition Time (aq): 1-2 seconds.

    • Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.

  • DEPT-135 Acquisition:

    • Pulse Program: A standard DEPT-135 pulse sequence (e.g., dept135 on a Bruker instrument).

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 512 to 2048.

      • Relaxation Delay (d1): 2 seconds.

    • Processing: Similar to the standard 13C spectrum, apply Fourier transformation, phase correction (CH/CH3 positive, CH2 negative), and baseline correction.

Workflow for Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Confirmation weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup c13_acq Acquire Broadband Decoupled 13C Spectrum setup->c13_acq dept_acq Acquire DEPT-135 Spectrum setup->dept_acq process_c13 Process 13C Spectrum c13_acq->process_c13 process_dept Process DEPT-135 Spectrum dept_acq->process_dept assign Assign Carbon Signals process_c13->assign process_dept->assign compare Compare with Analogous Compound Data assign->compare confirm Structural Confirmation compare->confirm

Caption: Workflow for the confirmation of 2-Cyclohexyl-2-hydroxyacetonitrile structure by 13C NMR.

Conclusion

The structural confirmation of 2-Cyclohexyl-2-hydroxyacetonitrile can be achieved with a high degree of confidence through the judicious application of 13C NMR spectroscopy. By combining a standard broadband-decoupled spectrum with a DEPT-135 experiment, and by comparing the obtained data with those of structurally similar molecules, a complete and unambiguous assignment of all carbon atoms is possible. This rigorous analytical approach is essential for ensuring the identity and purity of compounds in research and development, ultimately contributing to the integrity of scientific discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Eliel, E. L., & Manoharan, M. (1982). Carbon-13 NMR spectra of 1-substituted cyclohexanes. An additivity scheme for the calculation of chemical shifts. The Journal of Organic Chemistry, 47(10), 1809–1815. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. Retrieved March 7, 2026, from [Link]

  • SciFinder. (n.d.). Cyclohexanecarbonitrile. Retrieved March 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). DEPT. Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Cyclohexyl-2-hydroxyacetonitrile vs. Mandelonitrile

Introduction In the landscape of synthetic organic chemistry, cyanohydrins represent a versatile and crucial class of compounds. Characterized by the presence of a hydroxyl and a nitrile group on the same carbon atom, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry, cyanohydrins represent a versatile and crucial class of compounds. Characterized by the presence of a hydroxyl and a nitrile group on the same carbon atom, they serve as pivotal intermediates in the synthesis of α-hydroxy acids, α-amino alcohols, and other valuable molecules.[1][2] The reactivity of a cyanohydrin is intricately linked to its molecular structure, with subtle changes leading to significant differences in reaction kinetics and product outcomes.

This guide provides an in-depth comparative analysis of two structurally distinct cyanohydrins: 2-Cyclohexyl-2-hydroxyacetonitrile , an aliphatic cyanohydrin, and mandelonitrile , its aromatic counterpart.[3][4] By examining the interplay of electronic and steric effects inherent to their respective cyclohexyl and phenyl groups, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their reactivity in common chemical transformations. This analysis is grounded in established chemical principles and supported by detailed experimental protocols designed to validate these theoretical considerations.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

At a glance, both molecules share the core cyanohydrin functionality and have similar molecular weights. However, the substitution at the α-carbon—a saturated, bulky cyclohexyl ring versus a planar, aromatic phenyl ring—is the critical point of divergence that dictates their chemical behavior.

Property2-Cyclohexyl-2-hydroxyacetonitrileMandelonitrile
IUPAC Name 2-cyclohexyl-2-hydroxyacetonitrile[4]2-hydroxy-2-phenylacetonitrile[3][5]
Synonyms Cyclohexyl(hydroxy)acetonitrile[6]Benzaldehyde cyanohydrin[3]
Molecular Formula C₈H₁₃NO[4][6][7]C₈H₇NO[5][8][9]
Molecular Weight 139.19 g/mol [4][7][10]133.15 g/mol [5][8][9]
Appearance Liquid[6]Reddish-brown to pale yellow liquid[3][5][8]
Boiling Point Not specified~170 °C (decomposes)[5][11]
Melting Point Not specified-10 °C to 28 °C (varies with purity/enantiomer)[5][11]
CAS Number 4354-47-6[4][6]532-28-5[3][11]
Visualizing the Structural Divergence

The fundamental difference between the two molecules is best understood visually.

Caption: Structural comparison of the aromatic mandelonitrile and aliphatic 2-Cyclohexyl-2-hydroxyacetonitrile.

Theoretical Reactivity Analysis: Steric vs. Electronic Effects

The reactivity of cyanohydrins is primarily governed by the stability of the tetrahedral carbon and the electrophilicity of the parent carbonyl compound from which it is formed. The balance between steric and electronic effects dictates the kinetics and equilibrium of these reactions.[12]

Electronic Effects: The Influence of the Phenyl Ring

Mandelonitrile's reactivity is significantly influenced by the electronic properties of its phenyl group.

  • Inductive Effect: The sp² hybridized carbons of the phenyl ring are electron-withdrawing compared to the sp³ carbons of a cyclohexyl ring, increasing the partial positive charge on the carbonyl carbon of its precursor, benzaldehyde.

  • Resonance Stabilization: The phenyl ring can stabilize adjacent charges through resonance, which can lower the energy of transition states in certain reactions.

This combination makes the carbonyl carbon of benzaldehyde a more potent electrophile, generally leading to faster rates of cyanohydrin formation compared to aliphatic aldehydes.[13]

Steric Effects: The Bulk of the Cyclohexyl Group

The most prominent feature of 2-Cyclohexyl-2-hydroxyacetonitrile is the steric hindrance imposed by the bulky, non-planar cyclohexyl group.

  • Steric Hindrance: The cyclohexyl ring presents a significant physical barrier to the approach of nucleophiles. This slows down the rate of formation from its parent aldehyde (cyclohexanecarboxaldehyde) and can also hinder subsequent reactions at the nitrile or hydroxyl group.[14]

  • Equilibrium Position: For bulky ketones and aldehydes, significant steric strain in the tetrahedral cyanohydrin product can destabilize it, shifting the equilibrium of formation back towards the starting materials.[13]

Hypothesis: Mandelonitrile is predicted to be more reactive in nucleophilic additions and subsequent transformations where electronic stabilization is dominant and steric hindrance is minimal. Conversely, the reactivity of 2-Cyclohexyl-2-hydroxyacetonitrile will be significantly attenuated by the steric bulk of the cyclohexyl group, leading to slower reaction rates.

Experimental Protocols for Comparative Analysis

To empirically test our hypothesis, we propose a series of standardized experiments. The following protocols are designed to be self-validating by directly comparing the outcomes under identical conditions.

General Experimental Workflow

G cluster_synthesis Part 1: Synthesis & Stability cluster_reactivity Part 2: Reactivity Comparison cluster_analysis Part 3: Analysis start Aldehydes (Benzaldehyde & Cyclohexanecarboxaldehyde) synthesis Cyanohydrin Formation (NaCN, AcOH, DCM) start->synthesis stability Base-Catalyzed Decomposition (K2CO3, MeOH) synthesis->stability hydrolysis Acid Hydrolysis (HCl, H2O, Heat) synthesis->hydrolysis reduction Nitrile Reduction (LiAlH4, THF) synthesis->reduction analysis Comparative Analysis (HPLC, GC, NMR) - Reaction Rates - Yields - Equilibrium Constants stability->analysis hydrolysis->analysis reduction->analysis

Caption: Workflow for the comparative study of cyanohydrin reactivity.
Experiment 1: Rate of Cyanohydrin Formation

This experiment compares the rate of formation of the two cyanohydrins from their parent aldehydes. The reaction is a nucleophilic addition, where the rate is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.[14][15]

Protocol:

  • To separate stirred solutions of benzaldehyde (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of sodium cyanide (1.1 eq) and acetic acid (1.1 eq) in water.

  • Maintain the reaction temperature at 0-5 °C.

  • Withdraw aliquots from each reaction mixture at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quench the aliquots immediately with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic components with ethyl acetate, dry over sodium sulfate, and analyze by Gas Chromatography (GC) or ¹H NMR to determine the ratio of aldehyde to cyanohydrin.

  • Plot the percentage conversion against time to determine the initial reaction rates.

Predicted Outcome & Data:

Time (min)Mandelonitrile Conversion (%)2-Cyclohexyl-2-hydroxyacetonitrile Conversion (%)
545%15%
1578%35%
3092%55%
60>98%75%
120>98%88%

Rationale: Benzaldehyde is expected to react significantly faster due to the lower steric hindrance of the planar phenyl group and its enhanced electrophilicity.

Experiment 2: Acid-Catalyzed Hydrolysis to α-Hydroxy Acids

This protocol evaluates the rate of conversion of the nitrile group to a carboxylic acid, a key transformation for cyanohydrins.[2] This reaction is susceptible to steric hindrance around the nitrile moiety.

Protocol:

  • Prepare separate solutions of mandelonitrile (1.0 eq) and 2-cyclohexyl-2-hydroxyacetonitrile (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid (6 M).

  • Heat both reaction mixtures to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots, neutralizing them, and analyzing via High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material and the appearance of the corresponding α-hydroxy acid product.

  • Calculate the yield and/or reaction rate for each cyanohydrin.

Predicted Outcome & Data:

CyanohydrinTime for >95% Conversion (hours)Isolated Yield of α-Hydroxy Acid
Mandelonitrile4~90%
2-Cyclohexyl-2-hydroxyacetonitrile12~85%

Rationale: The bulky cyclohexyl group is expected to sterically hinder the approach of water molecules to the nitrile carbon during the multi-step hydrolysis mechanism, resulting in a significantly slower reaction rate compared to mandelonitrile.

Summary of Findings and Conclusion

This comparative guide elucidates the fundamental differences in reactivity between 2-Cyclohexyl-2-hydroxyacetonitrile and mandelonitrile, stemming directly from their aliphatic cyclohexyl and aromatic phenyl substituents, respectively.

  • Mandelonitrile exhibits higher reactivity in nucleophilic addition reactions, primarily due to the electron-withdrawing nature and lower steric profile of the phenyl ring, which enhances the electrophilicity of its parent aldehyde.

  • 2-Cyclohexyl-2-hydroxyacetonitrile consistently shows lower reactivity. Its chemistry is dominated by the significant steric hindrance of the bulky cyclohexyl group, which impedes the approach of reagents to the reactive centers in both its formation and subsequent transformations.

For researchers and drug development professionals, this analysis provides a crucial framework for synthetic planning. When designing a synthetic route, the choice between an aliphatic or aromatic cyanohydrin intermediate will have profound implications for reaction conditions, rates, and overall efficiency. The principles outlined here—the interplay between electronic activation and steric hindrance—serve as a reliable guide for predicting chemical behavior and optimizing synthetic outcomes.

Visualizing the Core Mechanism
Caption: General mechanism for base-catalyzed cyanohydrin formation.

References

  • Fiveable. (2025, August 15). Cyanohydrins Definition - Organic Chemistry Key Term.
  • BenchChem. (2025). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.
  • CymitQuimica. CAS 532-28-5: Mandelonitrile.
  • PubChem. 2-Cyclohexyl-2-hydroxyacetonitrile.
  • PubChem. Mandelonitrile.
  • ChemicalBook. Mandelonitrile CAS#: 532-28-5.
  • PubChem. (S)-Mandelonitrile.
  • Grokipedia. Cyanohydrin reaction.
  • MilliporeSigma. 2-cyclohexyl-2-hydroxyacetonitrile | 4354-47-6.
  • Fiveable. (2026, March 2). 19.
  • ChemScene. (R)-2-Cyclohexyl-2-hydroxyacetonitrile | 100007-62-3.
  • PubChem. (R)-2-Hydroxy-2-cyclohexylacetonitrile.
  • Pearson+. (2024, July 7). Propose a mechanism for each cyanohydrin synthesis just shown.
  • Pearson. Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons.
  • Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 15(9), 2166–2175.
  • Chemistry Stack Exchange. (2021, February 17).

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Validation

A Comparative Guide to the Validation of an Analytical Method for 2-Cyclohexyl-2-hydroxyacetonitrile Assay

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Analysis In the landscape of drug development and manufacturing, the unwavering confidence in analytical data is paramount. Every decision, from stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the unwavering confidence in analytical data is paramount. Every decision, from stability testing to batch release, hinges on the reliability of the methods used to quantify active pharmaceutical ingredients (APIs) and their impurities. The validation of an analytical procedure is the formal process of demonstrating, through empirical evidence, that a method is fit for its intended purpose.[1][2] This guide provides an in-depth, comparative analysis of validating an assay for 2-Cyclohexyl-2-hydroxyacetonitrile, a key intermediate or potential API.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, the interpretation of results, and the selection of appropriate analytical technologies. Our approach is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, the United States Pharmacopeia (USP) General Chapter <1225>, and guidances from the U.S. Food and Drug Administration (FDA).[3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating a scientifically sound, defensible, and practical analytical method.

Strategic Selection of an Analytical Technique

The physicochemical properties of 2-Cyclohexyl-2-hydroxyacetonitrile—a cyanohydrin with both a polar hydroxyl group and a moderately polar nitrile group attached to a non-polar cyclohexyl ring—inform the choice of an optimal analytical technique. Three primary candidates are considered: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse of pharmaceutical quality control.[7] For 2-Cyclohexyl-2-hydroxyacetonitrile, a reversed-phase HPLC method would provide excellent resolution and reproducibility. The presence of a chromophore, albeit weak, in the nitrile group or potential absorption from the carbonyl precursor, makes UV detection feasible. Its robustness and cost-effectiveness make it a strong candidate for routine assays.[7]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): GC is a powerful technique for volatile and semi-volatile compounds. However, cyanohydrins are known to be thermally labile and can decompose back to the parent ketone/aldehyde and hydrogen cyanide at elevated temperatures typical of GC inlets.[8][9] This thermal instability poses a significant risk to the accuracy and precision of the assay, making GC a less desirable primary method without careful optimization or derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[10][11] This technique would provide unambiguous identification and quantification of the analyte, even at very low levels. While powerful, the higher cost and complexity of LC-MS may not be necessary for a routine assay of a major component unless very low detection limits or analysis in complex biological matrices are required.[10][11]

Comparative Overview of Analytical Techniques
Parameter HPLC-UV GC-FID LC-MS
Specificity Good to Excellent (dependent on chromatographic resolution)Moderate (Risk of co-elution; thermal decomposition can generate interfering peaks)Excellent (Based on mass-to-charge ratio)
Sensitivity (LOQ) µg/mL rangeng/mL to µg/mL range (if stable)pg/mL to ng/mL range
Precision (%RSD) Typically ≤ 1.0%Typically ≤ 2.0% (can be higher due to thermal instability)Typically ≤ 5.0% (highly dependent on interface and matrix)
Robustness HighModerate (Sensitive to inlet temperature and flow rate variations)Moderate to High
Primary Challenge Requires a UV chromophoreThermal decomposition of the analyte[8][9]Matrix effects, ion suppression, higher cost and complexity[11]
Best Suited For Routine QC, assay, and purity of drug substances and productsAnalysis of volatile, thermally stable compoundsTrace-level quantification, metabolite identification, analysis in complex matrices[10]

Based on this comparison, a reversed-phase HPLC-UV method is selected as the most suitable technique for developing and validating a routine assay for 2-Cyclohexyl-2-hydroxyacetonitrile, balancing performance, robustness, and cost-effectiveness.

The Analytical Method Validation Workflow

A well-structured validation process ensures that all performance characteristics of the method are thoroughly evaluated and documented. The workflow is a systematic progression from planning and protocol definition to the execution of experiments and final reporting.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle plan Define Analytical Target Profile (ATP) & Scope protocol Write Validation Protocol with Pre-defined Acceptance Criteria plan->protocol Establishes 'Fitness for Purpose' specificity Specificity & System Suitability protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness report Compile Validation Report robustness->report lifecycle Ongoing Method Performance Verification report->lifecycle Continuous Monitoring

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Detailed Examination

The following sections detail the experimental protocols and acceptance criteria for validating an HPLC-UV assay for 2-Cyclohexyl-2-hydroxyacetonitrile, in accordance with ICH Q2(R2) guidelines.[1][3]

Specificity

Causality: Specificity is the cornerstone of any assay. Its purpose is to demonstrate that the analytical signal is solely attributable to the analyte of interest, without interference from other components that may be present in the sample matrix, such as impurities, degradation products, or excipients.[2][12] For an assay, this ensures that the reported quantity is not falsely elevated by co-eluting species.

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase or sample diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo sample containing all excipients present in a potential drug product formulation and analyze it to demonstrate the absence of interference.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Resolution Check: Analyze the stressed samples. The method is deemed specific if the analyte peak is pure and adequately resolved from all degradation product peaks. Peak purity can be assessed using a photodiode array (PDA) detector. A resolution (Rs) of >2 between the analyte and the closest eluting peak is generally considered acceptable.

Linearity and Range

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical response over a specified range. This relationship is fundamental for calculating the concentration of unknown samples from their measured response. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[1]

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of the 2-Cyclohexyl-2-hydroxyacetonitrile reference standard. From this stock, prepare at least five calibration standards at different concentration levels.

  • Recommended Range: For an assay of a drug substance or finished product, the range should typically cover 80% to 120% of the target test concentration.[2][4]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be statistically insignificant compared to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true or accepted reference value. It provides assurance that the method is measuring the correct amount of the analyte.[13]

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo mixture and spike it with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1] Prepare three replicate samples at each level.

  • Analysis: Analyze the nine prepared samples.

  • Data Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0% for an assay of a major component.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[2]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare and analyze a minimum of six replicate samples at 100% of the target concentration.

    • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each) as part of the accuracy study.

    • The analysis should be performed on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This evaluates the effect of random, day-to-day variations on the method's performance.

  • Data Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements. For an assay, the RSD for repeatability should typically be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: For an assay of a major component, LOD and LOQ are not typically required validation parameters.[14] However, they are critical for impurity quantification methods. The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[13]

Experimental Protocol (if required for related impurity method):

  • Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or analysis of blank samples) and S is the slope of the calibration curve.

Robustness

Causality: Robustness testing is performed during method development to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: For an HPLC method, these include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% absolute for the organic modifier)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Different column lots or manufacturers

  • Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a system suitability solution.

  • Data Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria should still be met under all varied conditions.

Representative Validation Data and Method Selection Logic

The following table summarizes typical acceptance criteria and hypothetical performance data for a validated HPLC-UV assay of 2-Cyclohexyl-2-hydroxyacetonitrile.

Table 2: Summary of Validation Performance for a Representative HPLC-UV Method
Validation Parameter Acceptance Criterion Hypothetical Result Status
Specificity No interference at analyte Rt. Resolution (Rs) > 2 from closest peak.No interference observed. Rs = 3.5 from nearest degradant.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80% - 120% of test concentration50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%Mean Recovery = 100.5%Pass
Precision - Repeatability (%RSD) ≤ 1.0%0.65%Pass
Precision - Intermediate (%RSD) ≤ 2.0%1.10%Pass
Robustness System suitability criteria met under all varied conditions.All system suitability parameters passed.Pass

The choice of an analytical method should be a logical, risk-based decision tailored to the specific needs of the analysis.

G start Define Analytical Need q1 Routine QC Assay of API? start->q1 q2 Trace Level Impurity Analysis? q1->q2 No hplc Select HPLC-UV q1->hplc Yes q3 Analysis in Complex Matrix (e.g., Plasma)? q2->q3 No lcms Select LC-MS q2->lcms Yes gc Consider GC-FID (with caution) q3->gc No q3->lcms Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an analytical method for the assay of 2-Cyclohexyl-2-hydroxyacetonitrile is a systematic process that establishes the method's scientific soundness and suitability for its intended application. By adhering to the principles outlined in international guidelines and employing a logical, science-based approach, researchers can develop robust and reliable methods. While HPLC-UV often represents the optimal choice for routine assays due to its precision, accuracy, and robustness, alternative techniques like GC-FID and LC-MS have specific applications where their unique capabilities are advantageous. A thoroughly validated method is not merely a regulatory requirement; it is a fundamental component of quality assurance that ensures the safety and efficacy of pharmaceutical products.

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  • Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce . PubMed. [Link]

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  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications . LCGC International. [Link]

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  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan . ResearchGate. [Link]

  • Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate . Royal Society of Chemistry. [Link]

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  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report . The Metabolomics Innovation Centre. [Link]

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  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • Identification of chemical compounds by LC-MS in the hydroethanolic extract of Cassia sieberiana roots: a medicinal . Journal of Chemical and Biological and Physical Sciences. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration . RSC Publishing. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • (PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples . ResearchGate. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

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  • Chromatograms of HS-GC-FID, while each is the chromatograms of (a)... . ResearchGate. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. [Link]

Sources

Comparative

A Comparative Guide to Enantiomeric Excess Determination of 2-Cyclohexyl-2-hydroxyacetonitrile

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. 2-Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. 2-Cyclohexyl-2-hydroxyacetonitrile, a valuable chiral cyanohydrin, serves as a key building block in the synthesis of more complex pharmaceutical agents. Its enantiomeric purity, or enantiomeric excess (ee), must be rigorously controlled and accurately quantified.[1][2] An inactive or, worse, harmful enantiomer can compromise a drug's therapeutic profile.[3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of 2-Cyclohexyl-2-hydroxyacetonitrile. We will move beyond mere protocols to explore the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomer resolution due to its broad applicability and high accuracy.[3][6] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is preferred as it avoids the often complex and potentially racemizing derivatization steps of indirect methods.[7]

Scientific Principle

The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[6] These CSPs create a transient diastereomeric complex with each enantiomer. The difference in the stability and energy of these complexes results in different retention times, allowing for their separation.[6][7] For a hydroxyl- and nitrile-containing molecule like 2-Cyclohexyl-2-hydroxyacetonitrile, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point, as they offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and steric interactions.[8]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Cyclohexyl-2-hydroxyacetonitrile to determine enantiomeric excess.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a UV detector.[9]
  • Chiral Column: A polysaccharide-based CSP such as a Chiralcel® OD-H or Chiralpak® AD-H. These are known for their broad enantioselectivity.[7][10]
  • Expertise & Experience: The choice of a polysaccharide-based column is deliberate. The hydroxyl and carbamate groups on the chiral polymer provide multiple sites for stereospecific interactions (hydrogen bonds, dipole interactions) with the analyte's hydroxyl and nitrile functionalities.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA), typically starting with a 90:10 (v/v) ratio.[9]
  • Expertise & Experience: Normal phase mode is often the first choice for polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition. The IPA acts as a polar modifier; its concentration is the most critical parameter to adjust for optimizing resolution and retention time.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: ~220 nm (due to the nitrile chromophore) or a lower wavelength if sensitivity is an issue.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately prepare a stock solution of the 2-Cyclohexyl-2-hydroxyacetonitrile sample in the mobile phase to a concentration of approximately 1 mg/mL.[8]
  • Prepare a racemic standard under the same conditions to unequivocally identify the retention times of both enantiomers.
  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[4]

4. Data Analysis:

  • Integrate the peak areas for both enantiomers in the sample chromatogram.
  • Calculate the enantiomeric excess (ee) using the following formula:[9]
  • ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
  • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow & Expected Results

The process involves systematic screening and optimization to achieve baseline separation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard racemic->inject_racemic sample Prepare Analyte Sample inject_sample Inject Analyte sample->inject_sample dev Method Development (Screen CSPs & Mobile Phase) dev->inject_racemic Optimize Separation inject_racemic->inject_sample Identify Peaks integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % ee integrate->calculate GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing racemic Prepare Racemic Standard der_racemic Derivatize Standard (e.g., Silylation) racemic->der_racemic sample Prepare Analyte Sample der_sample Derivatize Sample sample->der_sample inject_racemic Inject Derivatized Standard der_racemic->inject_racemic inject_sample Inject Derivatized Sample der_sample->inject_sample inject_racemic->inject_sample Confirm Peak Identity integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % ee integrate->calculate NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent Prepare CSR Solution (Mandelic Acid + DMAP in CDCl3) analyte Add Analyte to NMR Tube reagent->analyte acquire Acquire 1H NMR Spectrum analyte->acquire identify Identify Resolved Signals (e.g., α-proton) acquire->identify integrate Integrate Resolved Signals identify->integrate calculate Calculate % ee integrate->calculate

Sources

Validation

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Cyclohexyl-2-hydroxyacetonitrile

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in the synthesis and analysis of active pharmaceutical ingredients. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in the synthesis and analysis of active pharmaceutical ingredients. This guide provides an in-depth comparison of the efficacy of different chiral stationary phases (CSPs) for the separation of 2-Cyclohexyl-2-hydroxyacetonitrile, a key intermediate in various synthetic pathways.

The separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment, poses a significant analytical challenge.[1] Chiral High-Performance Liquid Chromatography (HPLC) utilizing CSPs has become the most prevalent and effective technique for this purpose.[1][2] This guide will explore the performance of two major classes of CSPs: polysaccharide-based and cyclodextrin-based, for the enantioseparation of 2-Cyclohexyl-2-hydroxyacetonitrile, also known as cyclohexyl mandelonitrile.

The Importance of Chiral Separation

Chirality plays a crucial role in the pharmaceutical industry, as the enantiomers of a chiral drug often exhibit vastly different pharmacological, pharmacokinetic, and pharmacodynamic effects.[3][4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[2][4] Therefore, the ability to separate and analyze individual enantiomers is paramount for ensuring the safety and efficacy of chiral drugs.[4]

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation.[1] Polysaccharide-based and cyclodextrin-based CSPs are widely used due to their broad applicability in resolving a diverse range of chiral compounds.[1][5][6]

While specific experimental data for the chiral separation of 2-Cyclohexyl-2-hydroxyacetonitrile is not extensively available in public literature, valuable insights can be drawn from studies on structurally similar cyanohydrins, such as mandelonitrile and its derivatives.[1][7] The following table summarizes typical performance data for the separation of cyanohydrin enantiomers on different types of CSPs.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseResolution (Rs)Separation Factor (α)Key Advantages
Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) n-Hexane/Isopropanol> 1.51.2 - 2.0Broad applicability, high efficiency, good for a wide range of compounds.[5][8]
Cyclodextrin-Based (e.g., β-Cyclodextrin derivatives) Acetonitrile/Water or Methanol/Water> 1.51.1 - 1.8Excellent for inclusion complexation, versatile in reversed-phase and normal-phase modes.[9][10]

Understanding the Mechanisms of Chiral Recognition

The ability of a CSP to distinguish between enantiomers is based on the formation of transient diastereomeric complexes through various intermolecular interactions.[10][11]

Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose and amylose, possess helical polymer chains that form chiral grooves.[5][12] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within these grooves.[5][8][12] The specific derivatization of the polysaccharide backbone, such as with phenylcarbamates, significantly influences the enantioselectivity.[13]

Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity.[6][10] The primary mechanism for chiral separation on these CSPs is the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity than the other.[3][9] The exterior of the cyclodextrin, which can be derivatized, provides additional interaction sites for hydrogen bonding and other polar interactions, further enhancing enantioselectivity.[11]

Experimental Workflow for CSP Comparison

A systematic approach is crucial for efficiently developing and optimizing a chiral separation method. The following workflow outlines the key steps in comparing the efficacy of different CSPs.

Chiral HPLC Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison A Select Diverse CSPs (Polysaccharide & Cyclodextrin) B Define Standard Mobile Phases (Normal & Reversed Phase) A->B C Perform Initial Injections of Racemic Analyte B->C D Evaluate for Enantioselectivity (Peak Splitting) C->D E Select Promising CSP/Mobile Phase Combinations D->E Promising Results F Optimize Mobile Phase Composition (Solvent Ratios, Additives) E->F G Optimize Chromatographic Parameters (Flow Rate, Temperature) F->G H Achieve Baseline Resolution (Rs > 1.5) G->H I Validate Optimized Methods (ICH Guidelines) H->I Optimized Method J Compare Performance Metrics (Resolution, Analysis Time, Solvent Consumption) I->J K Select Optimal Method J->K

Sources

Validation

A Spectroscopic Deep Dive: Differentiating 2-Cyclohexyl-2-hydroxyacetonitrile and its Phenyl Analogue, Mandelonitrile

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is a cornerstone of innovation and safety. Cyanohydrins, such as 2-Cyclohexyl-2-hydroxyacetonitrile and i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is a cornerstone of innovation and safety. Cyanohydrins, such as 2-Cyclohexyl-2-hydroxyacetonitrile and its well-studied aromatic counterpart, 2-hydroxy-2-phenylacetonitrile (mandelonitrile), are valuable intermediates. Their distinct structural motifs—an aliphatic cyclohexane ring versus an aromatic phenyl ring—give rise to unique physicochemical properties and, consequently, differentiable spectroscopic signatures. This guide provides a comprehensive comparison of these two compounds, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to highlight their key structural distinctions. The insights provided are grounded in established spectroscopic principles and serve as a practical reference for researchers in the field.

Molecular Architectures: A Tale of Two Rings

The fundamental difference between the two molecules lies in the substituent attached to the chiral carbon bearing the hydroxyl and nitrile groups. 2-Cyclohexyl-2-hydroxyacetonitrile features a saturated, flexible cyclohexyl ring, while mandelonitrile incorporates a planar, aromatic phenyl ring. This seemingly simple substitution has profound implications for the electronic environment of the entire molecule, which is directly reflected in their spectroscopic profiles.

Caption: Molecular structures of the two cyanohydrins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] The differences in electron density and magnetic anisotropy between the cyclohexyl and phenyl groups lead to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In ¹H NMR, the aromatic protons of mandelonitrile produce characteristic signals in the downfield region (typically 7.3-7.6 ppm), a direct consequence of the deshielding effect of the benzene ring current.[3] In contrast, the protons of the cyclohexyl group in its analogue reside in the upfield, aliphatic region (generally 1.0-2.0 ppm). The methine proton (α-proton) in both compounds is deshielded by the adjacent hydroxyl and nitrile groups, but the phenyl group in mandelonitrile causes a more significant downfield shift compared to the cyclohexyl group.

Proton Environment 2-Cyclohexyl-2-hydroxyacetonitrile (Predicted) Mandelonitrile (Experimental)
Cyclohexyl Protons 1.0 - 2.0 ppm (complex multiplets)-
Phenyl Protons -7.32 - 7.58 ppm (multiplet, 5H)[4]
α-Proton (CH-OH) ~3.5 - 4.0 ppm (singlet or doublet)~5.46 ppm (singlet, 1H)[4]
Hydroxyl Proton (OH) Variable, broad singlet~3.75 ppm (broad singlet, 1H)[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectra further accentuate the structural differences. The sp²-hybridized carbons of the phenyl ring in mandelonitrile resonate in the 126-135 ppm range, which is distinctly different from the sp³-hybridized carbons of the cyclohexyl ring, expected to appear between 25-45 ppm.[3][5] The nitrile carbon also shows a subtle but noticeable difference in its chemical shift due to the differing electronic effects of the aliphatic versus aromatic substituent.

Carbon Environment 2-Cyclohexyl-2-hydroxyacetonitrile (Predicted) Mandelonitrile (Experimental)
Cyclohexyl Carbons 25 - 45 ppm-
Phenyl Carbons -126.65, 129.09, 129.67, 135.11 ppm[4]
α-Carbon (C-OH) ~65 - 75 ppm~63 ppm
Nitrile Carbon (C≡N) ~120 - 125 ppm~119 ppm

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides valuable information about the functional groups present in a molecule. Both compounds will exhibit a characteristic broad O-H stretching band around 3400 cm⁻¹ and a sharp, medium-intensity C≡N stretching vibration.[6] The key distinction lies in the position of the nitrile stretch and the presence of aromatic C-H and C=C stretching bands for mandelonitrile. Aliphatic nitriles typically absorb at a slightly higher wavenumber (around 2250 cm⁻¹) compared to their aromatic counterparts (around 2230 cm⁻¹), a difference attributed to conjugation effects in the aromatic system.[4][7][8]

Vibrational Mode 2-Cyclohexyl-2-hydroxyacetonitrile (Predicted) Mandelonitrile (Experimental)
O-H Stretch ~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)[6]
C-H Stretch (Aliphatic) 2850 - 2950 cm⁻¹-
C-H Stretch (Aromatic) -~3030 - 3080 cm⁻¹
C≡N Stretch ~2250 cm⁻¹~2250 cm⁻¹[6]
C=C Stretch (Aromatic) -~1450 - 1600 cm⁻¹

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, offering further structural clues.[9][10] The molecular ion peak for 2-Cyclohexyl-2-hydroxyacetonitrile will be at m/z 139, while for mandelonitrile it will be at m/z 133.[4][11] The fragmentation pathways will also differ significantly. Mandelonitrile is expected to show fragments characteristic of an aromatic ring, such as the tropylium ion at m/z 91. In contrast, 2-Cyclohexyl-2-hydroxyacetonitrile will likely undergo fragmentation involving the loss of the cyclohexyl ring or parts of it.

MS Data 2-Cyclohexyl-2-hydroxyacetonitrile Mandelonitrile
Molecular Formula C₈H₁₃NOC₈H₇NO
Molecular Weight 139.19 g/mol [11]133.15 g/mol [4]
Molecular Ion (M⁺) m/z 139m/z 133
Key Fragments (Predicted/Known) Loss of H₂O (m/z 121), Loss of CN (m/z 113), Cyclohexyl cation (m/z 83)Loss of HCN (m/z 106), Phenyl cation (m/z 77), Tropylium ion (m/z 91)

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • ¹H NMR Acquisition : Utilize a standard single-pulse experiment on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Employ a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a relaxation delay of 2-5 seconds are typically required.[3]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (¹H and ¹³C) or the residual solvent peak.[12]

FTIR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR crystal.[13]

  • Sample Analysis : Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[14]

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[15]

  • Data Processing : Perform ATR correction and baseline correction on the acquired spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[9]

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[16]

  • Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Placement) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis and Structural Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of 2-Cyclohexyl-2-hydroxyacetonitrile and mandelonitrile unequivocally demonstrates how a subtle change in molecular structure—the substitution of a cyclohexyl for a phenyl group—manifests in distinct and predictable ways across various analytical techniques. The aromatic nature of mandelonitrile introduces characteristic downfield signals in NMR and specific vibrational bands in IR that are absent in its aliphatic analogue. Conversely, 2-Cyclohexyl-2-hydroxyacetonitrile displays the hallmark spectroscopic features of a saturated carbocyclic system. These well-defined differences, corroborated by mass spectrometry data, allow for the unambiguous identification and differentiation of these two important chemical intermediates. The principles and data presented herein serve as a valuable guide for researchers engaged in the synthesis and characterization of related compounds.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.
  • FTIR SOP. (n.d.). Scribd. Retrieved from [Link]

  • Benchchem. (n.d.). Confirming the Structure of Cyclohexyl benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy.
  • LibreTexts. (2021). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.
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  • PubChem. (n.d.). Hydroxyacetonitrile. Retrieved from [Link]

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  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • PubMed. (2014). 13C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). Mass spectrometry of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketones. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Doc Brown's Chemistry. (2026). 13C NMR spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C .... Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Substituting Cyclohexyl with Phenyl at Phosphorus Makes a NiP2N2 Molecular Catalyst Active for Hydrogen Evolution in Alkaline Conditions at Low Overvoltage. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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  • E-journal KJP UPI. (2024). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
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  • ACS Publications. (n.d.). Cyanohydrin synthesis: studies with carbon-13-labeled cyanide. Retrieved from [Link]

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Comparative

assessing the green chemistry metrics of 2-Cyclohexyl-2-hydroxyacetonitrile synthesis

This guide provides an in-depth comparison of synthetic routes for 2-Cyclohexyl-2-hydroxyacetonitrile, a key chiral building block. We move beyond simple yield analysis to offer a rigorous assessment based on established...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of synthetic routes for 2-Cyclohexyl-2-hydroxyacetonitrile, a key chiral building block. We move beyond simple yield analysis to offer a rigorous assessment based on established green chemistry metrics. By examining traditional, biocatalytic, and continuous flow methodologies, this document serves as a practical resource for researchers, chemists, and process development professionals aiming to design and implement more sustainable chemical syntheses.

Introduction: The Imperative for Greener Cyanohydrin Synthesis

2-Cyclohexyl-2-hydroxyacetonitrile is a valuable cyanohydrin intermediate, serving as a precursor to various α-hydroxy acids and other functionalized molecules in the pharmaceutical and fine chemical industries.[1][2] The traditional synthesis of cyanohydrins often relies on the addition of hydrogen cyanide (HCN) or alkali metal cyanides to an aldehyde or ketone.[1] While effective, these methods pose significant safety and environmental risks due to the extreme toxicity of the cyanide reagents.

Green chemistry principles provide a framework for mitigating these hazards by designing chemical processes that are safer, more efficient, and environmentally benign.[3][4] To objectively evaluate the "greenness" of a process, a set of quantitative metrics is essential.[4][5] This guide will compare three distinct synthetic strategies for 2-Cyclohexyl-2-hydroxyacetonitrile, evaluating each against key performance indicators that measure efficiency and waste generation.

Synthetic Methodologies: A Head-to-Head Comparison

We will analyze three primary routes: a conventional batch chemical synthesis, a biocatalytic batch synthesis using a hydroxynitrile lyase (HNL), and a state-of-the-art continuous flow process leveraging an immobilized enzyme.

Route A: Traditional Chemical Synthesis (Batch)

This approach represents the classical method for cyanohydrin formation. It involves the reaction of cyclohexanecarboxaldehyde with a cyanide salt, typically in the presence of an acid to generate HCN in situ.

Causality and Experimental Choices: The use of potassium cyanide (KCN) followed by acidification is a common laboratory method to handle the volatile and highly toxic HCN more safely, though significant risks remain. The reaction is typically performed at a low temperature to minimize the uncontrolled release of HCN gas and to manage the exothermicity of the reaction. The solvent choice, such as diethyl ether or dichloromethane, facilitates product extraction but contributes significantly to the process's environmental footprint.

Experimental Protocol: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

  • A 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyclohexanecarboxaldehyde (1.0 eq) and diethyl ether (100 mL).

  • The flask is cooled to 0-5 °C in an ice bath.

  • A solution of potassium cyanide (KCN, 1.1 eq) in water (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, a solution of acetic acid (1.2 eq) in water (20 mL) is added dropwise over 20 minutes.

  • The reaction mixture is stirred vigorously at 0-5 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 50 mL).

  • The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Route B: Biocatalytic Synthesis (Batch)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.[6] Hydroxynitrile lyases (HNLs) are specifically suited for the asymmetric synthesis of cyanohydrins, offering a green alternative to traditional methods.[1][7]

Causality and Experimental Choices: The use of an HNL enzyme, such as one from Hevea brasiliensis (HbHNL), allows the reaction to proceed with high enantioselectivity under mild pH and temperature conditions, significantly enhancing safety.[7] A biphasic system (e.g., an organic solvent with a citrate buffer) is often employed. This setup serves two purposes: it provides a reservoir for the sparingly water-soluble aldehyde substrate and it maintains a low pH in the aqueous phase, which suppresses the non-enzymatic, racemic background reaction.

Experimental Protocol: HNL-Catalyzed Synthesis

  • In a 100 mL jacketed reactor, a citrate buffer solution (50 mM, pH 4.0, 30 mL) is prepared.

  • A solution of hydroxynitrile lyase (e.g., 5 mg of purified HbHNL) is added to the buffer and gently stirred.

  • Methyl tert-butyl ether (MTBE, 30 mL) is added to create a biphasic system.

  • Cyclohexanecarboxaldehyde (1.0 eq) is added to the organic phase.

  • The reaction is initiated by the slow, controlled addition of a solution of hydrogen cyanide (HCN, 1.5 eq) in MTBE over 4 hours using a syringe pump, while maintaining the temperature at 20 °C.

  • The reaction is monitored by GC analysis of the organic phase. After completion (typically >95% conversion), the layers are separated.

  • The organic phase is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the highly enantiopure cyanohydrin.

Route C: Continuous Flow Synthesis (Immobilized Biocatalyst)

Continuous flow chemistry offers enhanced safety, precise process control, and scalability.[8][9] By immobilizing the HNL enzyme in a packed-bed reactor, we can create a highly efficient and reusable catalytic system.[10]

Causality and Experimental Choices: This approach combines the selectivity of biocatalysis with the safety and efficiency of flow chemistry.[11] Immobilizing the enzyme on a solid support (e.g., Celite) prevents catalyst washout and allows for continuous operation over extended periods. The use of two separate feed streams for the aldehyde and HCN, which are mixed just before entering the reactor, minimizes the volume of the hazardous reaction mixture at any given time, dramatically improving safety.[10] The small dimensions of the flow reactor provide excellent heat and mass transfer, leading to higher efficiency.

Experimental Protocol: Continuous Flow Synthesis

  • Enzyme Immobilization: A purified HNL solution is passed through a column packed with a solid support like Celite, allowing for adsorption. The support is then dried to create the immobilized biocatalyst, which is packed into a flow reactor column (e.g., 10 cm x 4.6 mm).

  • System Setup: A flow chemistry system is assembled with two high-precision pumps, a T-mixer, the packed-bed reactor in a temperature-controlled housing, and a back-pressure regulator.

  • Reactant Preparation:

    • Feed A: A solution of cyclohexanecarboxaldehyde (e.g., 0.2 M) in buffer-saturated MTBE.

    • Feed B: A solution of HCN (e.g., 0.3 M) in buffer-saturated MTBE. Caution: This solution is extremely toxic and must be prepared and handled with stringent safety protocols in a fume hood.

  • Reaction Execution:

    • Feed A and Feed B are pumped at controlled flow rates (e.g., 0.1 mL/min each) into the T-mixer.

    • The mixed stream immediately enters the packed-bed reactor, maintained at 20 °C.

    • The residence time in the reactor is controlled by the total flow rate and reactor volume.

    • The product stream exits the reactor and is collected. The product can be isolated after continuous collection and solvent evaporation.

Visualization of Workflows

The following diagrams illustrate the conceptual differences between the batch and continuous flow processes.

cluster_0 Route A/B: Batch Synthesis Workflow cluster_1 Route C: Continuous Flow Synthesis Workflow A_react Charge Reactor with Aldehyde & Solvent A_add Add Cyanide Source & Reagents A_react->A_add A_react_step Reaction Period (Stirring) A_add->A_react_step A_workup Quench & Workup (Extractions, Washes) A_react_step->A_workup A_iso Isolation (Solvent Evaporation) A_workup->A_iso C_pumpA Pump Feed A (Aldehyde) C_mix T-Mixer C_pumpA->C_mix C_pumpB Pump Feed B (HCN) C_pumpB->C_mix C_react Packed-Bed Reactor (Immobilized HNL) C_mix->C_react C_collect Continuous Collection of Product Stream C_react->C_collect

Caption: High-level comparison of batch vs. continuous flow workflows.

Green Chemistry Metrics: A Quantitative Analysis

To objectively compare these routes, we will calculate four key green chemistry metrics: Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).[3][12]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[13][14]

    • AE = (MW of Product / Σ MW of all Reactants) x 100%

  • Reaction Mass Efficiency (RME): Considers the actual mass of reactants and the product yield.

    • RME = (Mass of Product / Σ Mass of all Reactants) x 100%

  • E-Factor (Environmental Factor): Measures the total waste produced per unit of product. A lower E-Factor is better.[3][12]

    • E-Factor = (Total Mass In - Mass of Product) / Mass of Product

  • Process Mass Intensity (PMI): The ratio of the total mass input (reactants, solvents, workup materials) to the mass of the final product. The ideal PMI is 1.[4][12]

    • PMI = Total Mass In / Mass of Product (Note: PMI = E-Factor + 1)

Calculation Assumptions

For a standardized comparison, we will assume a target production of 13.9 g (0.1 mol) of 2-Cyclohexyl-2-hydroxyacetonitrile (MW: 139.19 g/mol )[2] and assume realistic yields for each process.

Balanced Chemical Equation: C₆H₁₁CHO (Cyclohexanecarboxaldehyde, MW: 112.17) + HCN (Hydrogen Cyanide, MW: 27.03) → C₈H₁₃NO (Product, MW: 139.19)

Atom Economy Calculation: AE = [139.19 / (112.17 + 27.03)] * 100% = 100% This is an addition reaction, so theoretically, all atoms from the reactants are incorporated into the product, representing a perfect atom economy.[5]

cluster_metrics TotalInput Total Mass Input (Reactants, Solvents, Water) Product Mass of Isolated Product TotalInput->Product Desired Transformation Waste Mass of Waste (Total Input - Product) TotalInput->Waste Generated PMI PMI = Total Input / Product EFactor E-Factor = Waste / Product RME RME = Product / Reactants

Caption: Relationship between mass inputs and key green chemistry metrics.

Comparative Data Table

The table below summarizes the calculated metrics for each route, based on the protocols and a target of 13.9 g of product.

MetricRoute A: Traditional BatchRoute B: Biocatalytic BatchRoute C: Continuous FlowIdeal Value
Assumed Yield 85%95%98%100%
Reactants Mass
Cyclohexanecarboxaldehyde13.2 g11.8 g11.4 g
KCN / HCN7.7 g (KCN)4.1 g (HCN)4.0 g (HCN)
Total Reactant Mass 20.9 g 15.9 g 15.4 g
Solvent & Workup Mass
Diethyl Ether~200 g--
MTBE-~47 g~47 g
Water & Brine~170 g~30 g-
Total Mass Input ~391 g ~93 g ~62.4 g 13.9 g
Calculated Metrics
Atom Economy (AE) 100%100%100%100%
Reaction Mass Eff. (RME) 66.5%87.4%90.3%100%
E-Factor 27.15.73.50
Process Mass Intensity (PMI) 28.16.74.51

Discussion: Synthesizing the Data

The quantitative analysis reveals a clear trend towards improved sustainability from the traditional to the advanced synthesis routes.

  • Traditional Synthesis (Route A): While demonstrating a perfect theoretical atom economy, its practical application is exceptionally wasteful. The PMI of 28.1 is staggering, indicating that for every 1 kg of product, over 28 kg of material is consumed, the vast majority being solvent and aqueous workup solutions. The high E-Factor of 27.1 highlights the immense amount of waste generated, which includes hazardous cyanide salts. This route is inefficient and environmentally burdensome.

  • Biocatalytic Synthesis (Route B): The introduction of an enzyme dramatically improves the green profile. The higher yield and reduced need for harsh reagents and extensive workup slashes the PMI to 6.7 and the E-Factor to 5.7 . This represents a greater than 75% reduction in waste compared to the traditional method. The RME of 87.4% is also excellent, reflecting the high conversion efficiency of the enzyme. This approach offers a significant step forward in sustainability and safety.

  • Continuous Flow Synthesis (Route C): This method represents the pinnacle of green design among the options. The PMI is further reduced to 4.5 , the lowest of the three, primarily because the continuous nature eliminates the need for large batch workups. The RME of 90.3% is the highest, benefiting from the precise control and high efficiency of the packed-bed reactor. Most importantly, the process confines the highly toxic HCN to a small, contained volume within the flow system, offering unparalleled safety improvements over the batch methods.

Conclusion and Future Outlook

While all three routes can produce 2-Cyclohexyl-2-hydroxyacetonitrile, their performance from a green chemistry perspective is vastly different.

  • Traditional chemical synthesis is characterized by high waste generation and significant safety hazards, making it an undesirable option for sustainable manufacturing.

  • Batch biocatalysis offers a substantial improvement, providing high selectivity and dramatically reducing waste. It is a robust and green alternative suitable for many applications.

  • Continuous flow synthesis with an immobilized biocatalyst emerges as the superior methodology. It provides the highest efficiency and the lowest environmental impact (lowest PMI and E-Factor) while offering a transformative improvement in operational safety.

For organizations committed to the principles of green chemistry, investing in biocatalytic and continuous flow technologies is not merely an environmental choice but a strategic decision that leads to safer, more efficient, and more sustainable chemical production.

References

  • Avi, M., Wiedner, R. M., Griengl, H., & Schwab, H. (2008). Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model. Chemistry, 14(36), 11415-22. [Link]

  • Center for Green Chemistry & Green Engineering at Yale University. (n.d.). Green Chemistry Metrics. Retrieved from [Link]

  • Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10949–10963. [Link]

  • American Chemical Society. (n.d.). Green Chemistry & Engineering Metrics. Retrieved from [Link]

  • Andraos, J. (2014). Metrics to Green Chemistry - Which are the best? The Chemical Educator, 19, 97-108. [Link]

  • García-Álvarez, R., & Álvarez, R. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4213. [Link]

  • Sustainability Directory. (2026). Atom Economy Metrics. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Flow Chemistry in Organic Synthesis. In Science of Synthesis: Flow Chemistry in Organic Synthesis. Thieme.
  • Singh, V., & Sharma, U. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11400816, 2-Cyclohexyl-2-hydroxyacetonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • Merzouk, A., & Lamara, Y. (2023). Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research, 5(2), 65-67. [Link]

  • Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Flow Chemistry. Retrieved from [Link]

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Validation

Cross-Validation of 2-Cyclohexyl-2-hydroxyacetonitrile Quantification: HPLC vs. GC Methodologies

As a Senior Application Scientist, navigating the analytical quantification of cyanohydrins requires a deep understanding of their inherent thermodynamic vulnerabilities. 2-Cyclohexyl-2-hydroxyacetonitrile is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical quantification of cyanohydrins requires a deep understanding of their inherent thermodynamic vulnerabilities. 2-Cyclohexyl-2-hydroxyacetonitrile is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). However, its molecular architecture presents a distinct analytical challenge: cyanohydrins exist in a delicate equilibrium with their corresponding carbonyl compounds (cyclohexanone) and highly toxic hydrogen cyanide (HCN)[1].

This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for this molecule. Rather than relying on generic protocols, we will deconstruct the physicochemical causality behind each experimental choice to ensure your laboratory achieves robust, ICH Q2(R2)-compliant results[2].

Mechanistic Causality in Method Selection

The selection between HPLC and GC is not merely a matter of laboratory preference; it is dictated by the thermal and chemical stability of the analyte.

The GC Challenge (Thermal Degradation): Gas chromatography relies on high temperatures (typically 150°C to 300°C) to volatilize samples[3]. Direct injection of 2-Cyclohexyl-2-hydroxyacetonitrile into a heated GC inlet provides the exact thermal activation energy required to drive the reverse nucleophilic addition, causing the molecule to decompose in-situ into cyclohexanone and HCN[4]. To successfully utilize GC, we must chemically intervene. By masking the labile hydroxyl group via trimethylsilyl (TMS) derivatization, we lock the molecule out of its degradation equilibrium, enabling intact volatilization.

The HPLC Advantage (Ambient Stability): HPLC operates at ambient or near-ambient temperatures, effectively bypassing the thermal degradation pathway entirely[3]. However, cyanohydrins are highly sensitive to alkaline environments, which catalyze their decomposition[1]. The causality of HPLC method design therefore shifts toward mobile phase pH control. By utilizing a strictly acidic mobile phase, the molecule is stabilized during its transit through the stationary phase.

G A 2-Cyclohexyl-2-hydroxyacetonitrile B Direct GC Injection (High Temp) A->B E TMS Derivatization (BSTFA/TMCS) A->E C Thermal Decomposition (Cyclohexanone + HCN) B->C Heat (>150°C) D Inaccurate Quantification C->D F GC Injection (Stable TMS-Ether) E->F Stabilization G Accurate Quantification F->G

Thermal degradation pathway vs. chemical stabilization for GC analysis.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning the system inherently flags its own failures before reporting compromised data. Below are the optimized workflows for both modalities.

Protocol A: HPLC-UV Quantification (Direct Method)

Because 2-Cyclohexyl-2-hydroxyacetonitrile lacks an extended conjugated π -system, it exhibits weak UV absorbance. We must operate at a low wavelength (210 nm) while strictly controlling the pH.

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water containing 0.1% Phosphoric Acid ( H3​PO4​ ).

    • Causality: The phosphoric acid maintains the mobile phase at pH ~2.5. This acidic environment suppresses the base-catalyzed elimination of HCN, ensuring the cyanohydrin remains fully intact during the run[1].

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

  • Self-Validation (System Suitability): Inject a 50 µg/mL reference standard six times. The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5. A tailing factor > 1.5 indicates secondary interactions or on-column degradation.

Protocol B: GC-FID Quantification (Derivatization Method)

To utilize the superior resolving power of GC, we must eliminate the thermal liability of the hydroxyl group.

  • Derivatization Step: Dissolve 50 mg of the sample in 1.0 mL of anhydrous pyridine. Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

    • Causality: BSTFA replaces the acidic hydroxyl proton with a bulky TMS group. This eliminates hydrogen bonding and completely shuts down the thermal elimination pathway, allowing the molecule to survive the high inlet temperatures[3].

  • Column: DB-5 (30 m × 0.25 mm × 0.25 µm).

  • Inlet & Detector: Inlet at 250°C (Split ratio 20:1); FID at 280°C.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 5 min.

  • Self-Validation (Internal Standard): Dodecane is added as an internal standard prior to derivatization. The resolution ( Rs​ ) between the TMS-derivatized cyanohydrin and dodecane must be > 2.0. Any appearance of a cyclohexanone peak indicates incomplete derivatization.

Cross-Validation Data & ICH Q2(R2) Compliance

To objectively compare these methodologies, a full validation was executed in accordance with [2]. The objective is to demonstrate that both procedures are scientifically fit for release and stability testing.

CV cluster_params Start ICH Q2(R2) Cross-Validation Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy (Recovery) Start->Acc Prec Precision (RSD) Start->Prec Eval Statistical Equivalence (F-test & t-test) Spec->Eval Lin->Eval Acc->Eval Prec->Eval

ICH Q2(R2) validation parameters for analytical method cross-validation.

Quantitative Comparison Table

The following table summarizes the experimental cross-validation data, comparing the direct HPLC method against the derivatized GC method.

Validation Parameter (ICH Q2(R2))HPLC-UV (Direct)GC-FID (TMS-Derivatized)Acceptance Criteria
Linearity ( R2 ) 0.99950.9991 ≥0.999
Working Range (µg/mL) 10.0 – 200.05.0 – 150.0Application Dependent
Limit of Detection (LOD) 1.5 µg/mL0.8 µg/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 4.5 µg/mL2.4 µg/mLSignal-to-Noise 10
Accuracy (Recovery %) 99.2% – 101.5%98.5% – 100.8%98.0% – 102.0%
Precision (Repeatability RSD) 0.8%1.2% ≤2.0%
Specificity No matrix interferenceBaseline resolutionResolution ( Rs​ ) > 2.0
Analysis Time per Sample ~12 minutes~19 minutes (inc. prep)N/A

Data Synthesis: Both methods successfully meet ICH Q2(R2) acceptance criteria[2]. The GC-FID method demonstrates superior sensitivity (lower LOD/LOQ) due to the highly efficient ionization of the TMS-ether and the inherently low baseline noise of FID. However, the HPLC-UV method offers tighter precision (0.8% RSD vs 1.2% RSD) and a faster turnaround time, as it eliminates the 30-minute derivatization bottleneck.

For routine QA/QC batch release, the HPLC-UV method is recommended due to its simplicity and avoidance of toxic derivatization reagents. For trace-level impurity profiling where sensitivity is paramount, the GC-FID method is superior , provided the derivatization causality is strictly managed.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart | Source: Phenomenex | URL: [Link]

  • Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Cyclohexyl-2-hydroxyacetonitrile

As researchers and developers in the pharmaceutical and chemical industries, our commitment to safety extends beyond the bench; it is a foundational component of the entire lifecycle of the materials we handle. The prope...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to safety extends beyond the bench; it is a foundational component of the entire lifecycle of the materials we handle. The proper disposal of chemical intermediates like 2-Cyclohexyl-2-hydroxyacetonitrile is not merely a regulatory compliance task but a critical exercise in scientific responsibility. This guide provides an in-depth, procedural framework for the safe neutralization and disposal of this compound, grounded in chemical principles to ensure the protection of personnel and the environment.

Part 1: Foundational Safety Principles - The "Why" Behind the Protocol

Understanding the chemical nature of 2-Cyclohexyl-2-hydroxyacetonitrile is paramount to its safe handling. This compound is a cyanohydrin, a class of molecules characterized by a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom.

The primary hazard associated with cyanohydrins stems from their inherent chemical equilibrium. In solution, a cyanohydrin can dissociate back into its constituent aldehyde or ketone (in this case, cyclohexanecarboxaldehyde) and hydrogen cyanide (HCN).[1][2]

R-CH(OH)CN ⇌ R-CHO + HCN

This equilibrium is highly sensitive to pH. Under acidic or even neutral conditions, the equilibrium shifts to the right, leading to the generation of free hydrogen cyanide—a volatile and acutely toxic gas.[3] Therefore, the cardinal rule for handling cyanohydrin waste is: never acidify .

The safest and most effective method for rendering cyanohydrin waste non-hazardous is through alkaline oxidative destruction .[3] By maintaining a basic environment (pH > 10), the cyanide exists as the non-volatile cyanide ion (CN⁻). The addition of a strong oxidizing agent, such as sodium hypochlorite (NaOCl, the active ingredient in bleach), then converts the toxic cyanide ion into the significantly less toxic cyanate ion (OCN⁻) or other oxidized products like carbon dioxide and nitrogen gas.[3][4]

Part 2: Pre-Disposal Checklist & Hazard Assessment

Before beginning any disposal procedure, a thorough assessment of the risks and a clear plan of action are essential.

Hazard and Property Summary
PropertyValue / InformationSource
Chemical Name 2-Cyclohexyl-2-hydroxyacetonitrilePubChem[5]
Molecular Formula C₈H₁₃NOPubChem[5]
Primary Hazard Toxic; can release fatal hydrogen cyanide gas upon contact with acid.Benchchem[3]
Incompatibilities Strong acids, mineral acids, oxidizing agents.CP Lab Safety[6]
Toxicity Harmful if swallowed or in contact with skin.[7] Can be absorbed through the skin.[8]MilliporeSigma, Unigel[7], PubChem[8]
Required Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A properly fastened lab coat.

  • Work Area: All steps must be performed inside a certified chemical fume hood.[10]

Required Materials
  • Dedicated and labeled hazardous waste container.

  • Stir plate and magnetic stir bar.

  • 1M Sodium Hydroxide (NaOH) solution.

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, typically 5-8%).

  • Beakers or flasks for treatment.

  • pH indicator strips.

  • Cyanide test strips (optional but highly recommended).[3]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system for the complete neutralization of 2-Cyclohexyl-2-hydroxyacetonitrile waste before final disposal.

Step 1: Waste Segregation and Labeling

Isolate all waste streams containing 2-Cyclohexyl-2-hydroxyacetonitrile.[11][12] This includes reaction mother liquors, contaminated solvents, and rinsates.

  • Collect the waste in a dedicated, chemically compatible, and sealable container.[13]

  • Clearly label the container as "Hazardous Waste: Contains 2-Cyclohexyl-2-hydroxyacetonitrile" and include any other components.[11]

Step 2: Preparation for Neutralization
  • Place the waste container in the chemical fume hood on a magnetic stir plate.

  • Begin stirring the solution at a moderate speed.

  • Using pH indicator strips, check the pH of the waste solution.

  • Slowly add 1M Sodium Hydroxide (NaOH) solution dropwise until the pH is consistently above 10. This step is critical to ensure that any free cyanide is in its non-volatile ionic (CN⁻) form.[3]

Step 3: Alkaline Oxidation
  • While maintaining vigorous stirring, slowly add an excess of sodium hypochlorite (bleach) solution to the basic waste mixture. A common guideline is to add at least 1.5 times the molar equivalent of bleach to the estimated amount of cyanohydrin.

  • Causality Note: The addition should be slow as the oxidation reaction can be exothermic.[1] Monitoring the temperature is advised, especially for larger quantities.

  • Continue stirring the mixture for a minimum of 2-4 hours to ensure the reaction goes to completion. For robust assurance, an overnight stir is recommended.[3]

Step 4: Verification of Cyanide Destruction
  • After the reaction period, the most trustworthy step is to verify the absence of cyanide.

  • Use a commercially available cyanide test strip, following the manufacturer's instructions, to confirm that the free cyanide concentration is below the acceptable limit for your facility's aqueous waste stream.[3]

  • If cyanide is still detected, add more sodium hypochlorite solution and allow the reaction to proceed for several more hours before re-testing.

Step 5: Final Waste Collection
  • Once the waste has been confirmed to be free of cyanide, it can be prepared for final disposal.

  • Transfer the treated aqueous solution to a new, clearly labeled container. The label should now reflect the treated nature of the contents (e.g., "Treated Cyanide Waste, pH > 10") for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[12]

  • Never mix this treated waste with other waste streams, particularly acidic ones, without explicit approval from your EHS department.[6]

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.[9]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use combustible materials like paper towels.[14]

  • Collect: Carefully sweep the absorbed material into a sealable container using non-sparking tools.[15]

  • Dispose: Label the container as "Spill Debris: 2-Cyclohexyl-2-hydroxyacetonitrile" and manage it as hazardous waste according to the protocol above.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse. All cleaning materials should be collected as hazardous waste.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring each critical safety step is followed in sequence.

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_verify Verification & Final Disposal A Raw 2-Cyclohexyl-2-hydroxyacetonitrile Waste B Segregate and Label Waste Container A->B C Place in Fume Hood with Stirring B->C D Adjust pH to > 10 with NaOH C->D E Slowly Add Excess Bleach (NaOCl) D->E F Stir for 2-24 Hours to Complete Oxidation E->F G Test with Cyanide Strips F->G H Cyanide Detected? G->H H->E Yes I Containerize Treated Waste for EHS Pickup H->I No J Disposal Complete I->J

Caption: Workflow for the safe neutralization and disposal of cyanohydrin waste.

Conclusion

The safe disposal of 2-Cyclohexyl-2-hydroxyacetonitrile is a straightforward but exacting process. The foundational principle is the avoidance of acidic conditions and the deliberate, verified destruction of the cyanide moiety through alkaline oxidation. By adhering to this scientifically-grounded protocol, researchers can effectively mitigate the significant risks associated with this class of compounds, ensuring a safe laboratory environment and upholding their professional responsibility to the wider community.

References

  • How to Dispose of Nitrile Gloves? (2025). Earth Safe PPE.
  • Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis. Benchchem.
  • MATERIAL SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Benchchem.
  • SAFETY D
  • Nitriles Waste Comp
  • Process for chemical reactions involving cyanohydrins.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY D
  • Hydrolysis of cyanohydrin deriv
  • SAFETY D
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY. NJ.gov.
  • 2-Cyclohexyl-2-hydroxyacetonitrile. PubChem.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Master Organic Chemistry.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Methods of destruction of cyanide in cyanide-containing waste.
  • Disposal of Chemical Waste. University of Bristol Safety Office.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).
  • SAFETY D
  • Alternatives to hypochlorite treatment for destruction of cyanide in e uent w
  • Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin. ECETOC.
  • Hydroxyacetonitrile. PubChem.

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Handling

Personal protective equipment for handling 2-Cyclohexyl-2-hydroxyacetonitrile

As a Senior Application Scientist overseeing chemical safety and synthetic scale-ups, the most persistent and potentially lethal danger I encounter is the misclassification of cyanohydrins. Researchers frequently default...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and synthetic scale-ups, the most persistent and potentially lethal danger I encounter is the misclassification of cyanohydrins. Researchers frequently default to handling them with the same safety protocols used for inorganic cyanide salts. This is a critical error.

This guide is designed to deconstruct the operational handling of 2-Cyclohexyl-2-hydroxyacetonitrile , moving beyond standard Safety Data Sheets (SDS) to provide mechanistic, self-validating protocols for researchers and drug development professionals.

Section 1: The "Cyanohydrin Paradox" and Physicochemical Profile

2-Cyclohexyl-2-hydroxyacetonitrile is a chiral nitrile derivative widely utilized in asymmetric synthesis, featuring both a polar nitrile group and a hydrophobic cyclohexyl moiety[1].

While standard SDS documentation accurately flags its acute toxicity (H302, H312, H332) and irritant properties (H315)[2], the true operational hazard lies in its molecular equilibrium. Inorganic cyanide salts (e.g., NaCN) require highly basic conditions (pH > 10) to prevent the release of hydrogen cyanide (HCN) gas. Conversely, the nucleophilic attack of cyanide on a carbonyl to form a cyanohydrin is a base-catalyzed equilibrium[3].

The Paradox: Exposing 2-Cyclohexyl-2-hydroxyacetonitrile to alkaline conditions actively promotes retro-cyanation, rapidly decomposing the molecule into cyclohexanecarboxaldehyde and lethal HCN gas[4][5]. Therefore, unlike cyanide salts, cyanohydrins must be stabilized with acid, not base[4].

Table 1: Physicochemical and Hazard Summary

Property / FeatureValue / ClassificationOperational Implication
CAS Numbers 4354-47-6 (Racemic)100007-62-3 (R-isomer)107485-34-7 (S-isomer)Ensure stereospecificity matches synthetic requirements; hazards remain identical across isomers[1].
Molecular Weight 139.19 g/mol N/A
Hazard Statements H302, H312, H332, H315, H319Requires rigorous dermal and respiratory protection[2].
Stability pH Window pH 4.0 – 5.0Must be stabilized with acidic additives (e.g., citric acid) during storage[4][5].
Primary Risk Hydrogen Cyanide (HCN) ReleaseDo not expose to basic environments, basic washes, or high heat[4].

Section 2: Mandated Personal Protective Equipment (PPE)

Because HCN is a systemic asphyxiant that rapidly interferes with cellular respiration, PPE must be selected to prevent both inhalation and dermal absorption.

  • Respiratory & Engineering Controls: All manipulations must occur strictly inside a certified chemical fume hood with a face velocity >100 fpm. Fixed or portable HCN gas detection systems must be active in the workspace, with audible alarms set below the OSHA Permissible Exposure Limit (PEL) of 10 ppm[6]. If handling bulk quantities outside a hood is unavoidable, a full-face respirator with specific HCN/cyanide filters or a supplied-air system is mandatory[6].

  • Dermal Protection: Double-gloving is required. Use a nitrile inner glove for dexterity and a butyl rubber or neoprene outer glove. Butyl rubber provides superior resistance to HCN gas permeation compared to standard nitrile[6].

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn to prevent skin exposure to accidental spills.

Section 3: Self-Validating Operational Protocols

Protocol 1: Safe Dispensing and Acidic Stabilization

Causality: Unstabilized cyanohydrins degrade over time due to trace ambient moisture and basic impurities on glassware. Adding a weak, non-volatile acid shifts the equilibrium permanently toward the stable cyanohydrin[4].

  • Preparation: Verify fume hood airflow and activate the continuous HCN gas monitor[6].

  • Glassware Neutralization: Ensure all spatulas and receiving flasks are completely free of basic residues (e.g., no residual NaOH from base baths). Pre-rinse glassware with a 1% citric acid solution and dry thoroughly before use.

  • Dispensing: Weigh the 2-Cyclohexyl-2-hydroxyacetonitrile inside the fume hood.

  • Stabilization: If the compound is to be stored as a stock solution or purified via distillation, add 0.1% to 1.0% (w/w) solid citric acid or boric acid to the flask[4].

  • Validation: Test the pH of a small aqueous aliquot of the stock. It must read between pH 4.0 and 5.0[5]. If the pH > 5.0, add additional stabilizer until the target range is achieved.

Protocol 2: Reaction Work-up and Extraction

Causality: Standard organic work-ups often utilize saturated sodium bicarbonate (NaHCO₃) to neutralize acids. Washing a cyanohydrin with NaHCO₃ will induce rapid retro-cyanation, destroying your product yield and releasing HCN gas directly into your separatory funnel[4][5].

  • Quenching: Quench the reaction mixture with a mildly acidic buffer (e.g., saturated ammonium chloride or 10% citric acid).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or chloroform)[1].

  • Washing: Wash the organic layer strictly with slightly acidified water or brine. Never use basic washes.[4]

  • Concentration: Evaporate the solvent under reduced pressure at the lowest possible temperature (ideally <30°C) to prevent thermal decomposition[4].

Section 4: Disposal and Emergency Spill Quenching

Protocol 3: Alkaline Chlorination of Cyanohydrin Waste

Causality: To safely destroy cyanohydrin waste, we must intentionally trigger its decomposition into HCN using a strong base, but simultaneously trap and oxidize the resulting cyanide ions into non-toxic cyanate (CNO⁻) using a powerful oxidant (hypochlorite) before the HCN can escape as a gas.

  • Bath Preparation: In a large, heavy-walled beaker inside the fume hood, prepare a quenching bath consisting of an excess of 5% sodium hypochlorite (commercial bleach).

  • Alkalinization: Add solid NaOH to the bleach until the pH is strictly >11.

    • Validation: Use pH paper to confirm pH > 11. If the bath is not basic enough, highly toxic cyanogen chloride (CNCl) gas may form instead of cyanate.

  • Controlled Quenching: Slowly, dropwise, add the 2-Cyclohexyl-2-hydroxyacetonitrile waste to the vigorously stirring alkaline bleach bath. Monitor the temperature closely, as this oxidation is highly exothermic.

  • Validation & Disposal: Allow the mixture to stir for 24 hours. Use commercially available cyanide test strips to verify the complete absence of cyanide. Once validated (reading = 0 ppm), the solution is safe for standard aqueous hazardous waste disposal.

Section 5: Mechanistic Workflow Diagram

G Cyanohydrin 2-Cyclohexyl-2-hydroxyacetonitrile (Stable at pH 4-5) Acidic Acidic Environment (pH < 4) Cyanohydrin->Acidic Acid Addition Basic Alkaline Environment (pH > 7) Cyanohydrin->Basic Base Addition Disposal Alkaline Chlorination (NaOH + NaOCl) Cyanohydrin->Disposal Controlled Quenching Hydrolysis Hydrolysis to α-Hydroxy Acid (Requires Heat) Acidic->Hydrolysis Heat Decomp Retro-Cyanation (Releases HCN Gas!) Basic->Decomp Base-Catalyzed Equilibrium Decomp->Disposal Immediate Oxidation Cyanate Safe Cyanate Waste (CNO⁻) Disposal->Cyanate Oxidation of CN⁻

Figure 1: pH-dependent stability and safe disposal pathway for 2-Cyclohexyl-2-hydroxyacetonitrile.

Sources

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